Product packaging for Tert-butyl (piperidin-3-ylmethyl)carbamate(Cat. No.:CAS No. 142643-29-6)

Tert-butyl (piperidin-3-ylmethyl)carbamate

Cat. No.: B121463
CAS No.: 142643-29-6
M. Wt: 214.3 g/mol
InChI Key: KHPQHXGYYXYTDN-UHFFFAOYSA-N
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Description

Tert-butyl (piperidin-3-ylmethyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O2 B121463 Tert-butyl (piperidin-3-ylmethyl)carbamate CAS No. 142643-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(piperidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQHXGYYXYTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142643-29-6
Record name tert-butyl N-[(piperidin-3-yl)methyl]carbamate
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Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (piperidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (piperidin-3-ylmethyl)carbamate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a piperidine ring with a Boc-protected aminomethyl group, make it a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data relevant to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

This compound exists as enantiomers, (S) and (R), which are often used in the stereospecific synthesis of drug candidates. The hydrochloride salt is also commercially available. The physical and chemical properties are summarized in the tables below.

General Properties
PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.30 g/mol [1][2]
IUPAC Name tert-butyl N-[(piperidin-3-yl)methyl]carbamate[2][3]
CAS Number (S)-enantiomer 1016167-99-9[2][4]
CAS Number (R)-enantiomer 879275-33-9[3]
Physicochemical Data
Property(S)-enantiomer(R)-enantiomerSource
Melting Point 64-66 °CNot specified[4]
Boiling Point Not availableNot available
Topological Polar Surface Area 50.4 Ų50.4 Ų[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR (300 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
1.01-1.21m2HH-4[4]
1.39s9H-OC(CH₃)₃[4]
1.57-1.72m3HH-3, H-5[4]
2.20-2.31m1HCHaNHBoc[4]
2.49-2.56m1HCHbNHBoc[4]
2.90-3.03m4HH-2, H-6[4]
4.77br s1HNH[4]
¹³C NMR (75 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentSource
26.56Piperidine C4[4]
29.03Piperidine C5[4]
29.58tert-butyl CH₃[4]
38.44Piperidine C3[4]
44.99Methylene C[4]
47.46Piperidine C6[4]
51.16Piperidine C2[4]
79.73tert-butyl C[4]
156.72Carbonyl C[4]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)InterpretationSource
3360N-H stretch[4]
2972C-H stretch[4]
1703C=O stretch (carbamate)[4]
1519N-H bend[4]
Mass Spectrometry
Techniquem/zInterpretationSource
FAB MS215[M+H]⁺[4]

Experimental Protocols

The synthesis of this compound is a critical process for its application in drug development. Below is a representative synthesis protocol for the (S)-enantiomer.

Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate

This procedure involves the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine using a chiral acid.

Materials:

  • N-(tert-butoxycarbonyl)-3-aminomethylpiperidine

  • (-)-O,O'-di-p-toluoyl-L-tartaric acid

  • Methanol (anhydrous)

  • 10% Sodium carbonate solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • N-(tert-butoxycarbonyl)-3-aminomethylpiperidine and an equimolar amount of (-)-O,O'-di-p-toluoyl-L-tartaric acid are dissolved in dry methanol.[4]

  • The mixture is heated to reflux to form a homogeneous solution.[4]

  • The solution is then cooled to room temperature and stirred for 5-6 hours to allow for the precipitation of the diastereomeric salt.[4]

  • The resulting white solid is collected by filtration and washed with a minimal amount of anhydrous methanol.[4]

  • The crude product is purified by recrystallization from methanol.[4]

  • The purified salt is suspended in distilled water and cooled to 0°C.[4]

  • A 10% sodium carbonate solution is added in batches until the mixture is basic, and stirring is continued for 10 minutes to liberate the free base.[4]

  • The aqueous layer is extracted multiple times with ethyl acetate.[4]

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to yield the target compound, (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.[4]

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a common motif in centrally active drugs, and the protected amine allows for selective functionalization at other positions of the molecule. Its applications span across different therapeutic areas, including the development of treatments for neurological disorders.[1] The Boc protecting group provides stability during multi-step syntheses and can be readily removed under acidic conditions to reveal the primary amine for further chemical transformations.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.

Synthesis_Workflow cluster_synthesis Diastereomeric Salt Formation cluster_purification Purification cluster_liberation Free Base Liberation cluster_final Final Product Reactants Racemic 3-(Boc-aminomethyl)piperidine + (-)-O,O'-di-p-toluoyl-L-tartaric acid Reaction Reflux in Methanol Reactants->Reaction Step 1 Precipitation Cooling & Stirring Reaction->Precipitation Step 2 Filtration Filtration Precipitation->Filtration Step 3 Recrystallization Recrystallization Filtration->Recrystallization Step 4 Basification Addition of Na₂CO₃ Recrystallization->Basification Step 5 Extraction Ethyl Acetate Extraction Basification->Extraction Step 6 FinalProduct (S)-tert-butyl (piperidin-3-ylmethyl)carbamate Extraction->FinalProduct Step 7

Caption: Synthesis and purification workflow for (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.

Safety Information

It is important to handle this compound with appropriate safety precautions. According to GHS classifications, it may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[2] Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Technical Guide: (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 879275-33-9

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a carbamate-protected primary amine on a chiral piperidine scaffold, makes it a valuable intermediate in the development of therapeutic agents, particularly in the areas of metabolic disorders and inflammatory diseases. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery, including its role as a key intermediate for orexin receptor antagonists and IRAK4 inhibitors.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate and its hydrochloride salt.

Property(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate (Free Base)(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate HCl
CAS Number 879275-33-91217778-64-7
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₃ClN₂O₂
Molecular Weight 214.30 g/mol 250.76 g/mol
Appearance White to off-white solidNot specified
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified
Solubility Not specifiedNot specified
Storage Temperature 2-8°CNot specified

Experimental Protocols

Synthesis of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate

A common synthetic route to obtain (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate involves the reduction of the corresponding Boc-protected (R)-nipecotic acid derivative. The following is a representative experimental protocol.

Materials:

  • (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid ((R)-Boc-nipecotic acid)

  • Ethyl chloroformate

  • N-methylmorpholine (NMM)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Mixed Anhydride Formation: To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add N-methylmorpholine (1.1 eq). Stir the mixture for 5 minutes, then add ethyl chloroformate (1.1 eq) dropwise. Allow the reaction to stir at 0°C for 30 minutes.

  • Reduction to the Alcohol: In a separate flask, dissolve sodium borohydride (2.0 eq) in a mixture of THF and water at 0°C. Add the freshly prepared mixed anhydride solution from step 1 to the sodium borohydride solution dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

  • Mesylation: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane at 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0°C for 1 hour.

  • Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide. Add a small amount of water to facilitate the reaction and stir vigorously at room temperature for 24 hours.

  • Reduction of the Azide: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Dissolve the crude azide in methanol and add a catalytic amount of palladium on carbon (10 wt%). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate.

Applications in Drug Discovery

(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its utility is highlighted in the development of inhibitors for key biological targets.

Intermediate for Orexin Receptor Antagonists

Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are being investigated for the treatment of insomnia. A structurally similar compound, tert-butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate, is a key intermediate in the synthesis of certain orexin receptor antagonists[1]. The (R)-piperidinemethyl amine moiety of the target compound can be incorporated into lead compounds to optimize their binding affinity and pharmacokinetic properties.

Intermediate for IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in innate immunity and inflammation. Inhibitors of IRAK4 are being developed for the treatment of various inflammatory and autoimmune diseases. The chiral piperidine core of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate is a key structural element in the design of potent and selective IRAK4 inhibitors[1].

Visualizations

Experimental Workflow: Synthesis of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate

G cluster_0 Synthesis of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate start (R)-Boc-nipecotic acid ma Mixed Anhydride Formation (EtOCOCl, NMM) start->ma red1 Reduction to Alcohol (NaBH4) ma->red1 mesyl Mesylation (MsCl, Et3N) red1->mesyl azide Azide Displacement (NaN3) mesyl->azide red2 Azide Reduction (H2, Pd/C) azide->red2 product (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate red2->product

Caption: Synthetic workflow for (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate.

Logical Relationship: Application in Drug Discovery

G cluster_1 Role in Drug Development compound (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate intermediate Chiral Building Block compound->intermediate drug1 Orexin Receptor Antagonists intermediate->drug1 drug2 IRAK4 Inhibitors intermediate->drug2 disease1 Insomnia drug1->disease1 disease2 Inflammatory Diseases drug2->disease2

Caption: Application of the compound as a key building block in drug discovery.

References

Spectroscopic and Analytical Profile of Tert-butyl (piperidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl (piperidin-3-ylmethyl)carbamate, a key building block in medicinal chemistry.[1] The information presented herein is intended to support researchers and scientists in the fields of organic synthesis and drug development by providing detailed analytical data and standardized experimental protocols.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₂₂N₂O₂[2][3]

  • Molecular Weight: 214.3 g/mol [2]

  • Appearance: White to off-white solid[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.77brs1HNH
2.90-3.03m4HH-2, H-6
2.49-2.56m1HCHbNHBoc
2.20-2.31m1HCHaNHBoc
1.57-1.72m3HH-3, H-5
1.39s9H-OC(CH₃)₃
1.01-1.21m2HH-4

Solvent: CDCl₃, Frequency: 300MHz[2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
156.72C=O (Carbamate)
79.73-OC(CH₃)₃
51.16Piperidine C-2
47.46Methylene (CH₂NHBoc)
44.99Piperidine C-6
38.44Piperidine C-3
29.58Piperidine C-5
29.03-OC(CH₃)₃
26.56Piperidine C-4

Solvent: CDCl₃, Frequency: 300MHz[2]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)Description of Vibration
3360N-H Stretch
2972C-H Stretch (Aliphatic)
1703C=O Stretch (Carbamate)
1519N-H Bend
1455C-H Bend
1365C-H Bend
1255C-N Stretch
1172C-O Stretch

Technique: Pure sample[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zIon
215[M+H]⁺

Technique: Fast Atom Bombardment (FAB)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound was placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Preparation: A solution of this compound was prepared in a suitable solvent, such as methanol.

  • Instrumentation: The mass spectrum was obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

  • Data Acquisition: The sample was ionized using a high-energy beam of atoms, and the resulting ions were analyzed by the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion plus a proton ([M+H]⁺) was recorded.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Tert-butyl (piperidin-3-ylmethyl)carbamate Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of tert-butoxycarbonyl (Boc)-protected piperidines, a class of compounds of significant interest in medicinal chemistry and drug development. Understanding the intricacies of their ¹H and ¹³C NMR spectra is crucial for structural elucidation, conformational analysis, and purity assessment.

Core Concepts in NMR of Boc-Protected Piperidines

The NMR spectra of Boc-protected piperidines are primarily influenced by three key factors: the conformational dynamics of the piperidine ring, the presence of the Boc protecting group, and the nature of any additional substituents.

Piperidine Ring Conformation

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two distinct proton environments: axial and equatorial. Axial protons are parallel to the principal axis of the ring, while equatorial protons are in the approximate plane of the ring. This conformational preference can be analyzed through the coupling constants between adjacent protons.

Diagram 1: Chair conformation of piperidine showing axial (red) and equatorial (green) protons.
Influence of the Boc Protecting Group

The bulky tert-butoxycarbonyl (Boc) group introduces several important features into the NMR spectra:

  • Rotational Isomers (Rotamers): Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted. This can lead to the presence of two distinct rotamers, which may interconvert slowly on the NMR timescale, resulting in broadened or duplicated signals for the protons and carbons near the nitrogen atom.[1]

  • Anisotropic Effect: The carbonyl group of the Boc moiety creates a magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the carbonyl bond. Protons located in the conical region above and below the carbonyl plane will be shielded (shifted upfield), while those in the plane of the carbonyl will be deshielded (shifted downfield).

  • Steric Hindrance: The steric bulk of the Boc group can influence the conformational equilibrium of the piperidine ring, potentially favoring one chair conformation over the other, especially in substituted piperidines.

Influence of the Boc Group Boc Boc Group Rotamers Rotational Isomers (Broadened/Split Signals) Boc->Rotamers Anisotropy Anisotropic Effect (Shielding/Deshielding) Boc->Anisotropy Steric Steric Hindrance (Conformational Bias) Boc->Steric

Diagram 2: Key effects of the Boc protecting group on the NMR spectra of piperidines.

Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted N-Boc-piperidine and several of its substituted derivatives in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data
CompoundH-2, H-6 (ppm)H-3, H-5 (ppm)H-4 (ppm)Boc (ppm)Other (ppm)
N-Boc-piperidine ~3.40~1.55~1.55~1.45 (s, 9H)-
N-Boc-4-piperidinol ~3.90 (axial), ~3.00 (equatorial)~1.90 (axial), ~1.45 (equatorial)~3.70~1.46 (s, 9H)~1.60 (OH)
N-Boc-piperidine-4-carboxylic acid ~3.95 (axial), ~2.90 (equatorial)~2.00 (axial), ~1.75 (equatorial)~2.50~1.46 (s, 9H)~11.5 (COOH)
N-Boc-2-methylpiperidine ~4.00~1.60~1.50~1.45 (s, 9H)~1.15 (d, 3H, CH₃)
N-Boc-3-methylpiperidine ~3.80, ~2.70~1.70, ~1.00~1.60~1.45 (s, 9H)~0.90 (d, 3H, CH₃)
N-Boc-4-methylpiperidine ~3.90, ~2.65~1.60, ~1.05~1.40~1.45 (s, 9H)~0.90 (d, 3H, CH₃)
¹³C NMR Data
CompoundC-2, C-6 (ppm)C-3, C-5 (ppm)C-4 (ppm)Boc (C=O, ppm)Boc (C(CH₃)₃, ppm)Boc ((CH₃)₃, ppm)Other (ppm)
N-Boc-piperidine ~44.5~25.8~24.8~155.0~79.5~28.5-
N-Boc-4-piperidinol ~42.0~34.5~67.5~155.0~79.8~28.5-
N-Boc-piperidine-4-carboxylic acid ~42.5~28.5~41.0~155.0~80.0~28.4~180.0 (COOH)
N-Boc-2-methylpiperidine ~49.0 (C2), ~45.0 (C6)~34.0 (C3), ~26.0 (C5)~25.0~155.0~79.0~28.5~19.0 (CH₃)
N-Boc-3-methylpiperidine ~51.0 (C2), ~45.0 (C6)~32.0 (C3), ~34.0 (C5)~31.0~155.0~79.0~28.5~19.5 (CH₃)
N-Boc-4-methylpiperidine ~44.0~34.0~31.0~155.0~79.0~28.5~22.0 (CH₃)

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

A standardized experimental approach is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the Boc-protected piperidine derivative. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[2]

  • Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used due to its good solubilizing power for these compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the sample's solubility.[3]

  • Mixing: Ensure the sample is fully dissolved. Gentle vortexing or warming in a water bath may be necessary.[2]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.[3]

NMR Sample Preparation Workflow Start Weigh Sample (5-50 mg) Solvent Add Deuterated Solvent (0.6-0.7 mL) Start->Solvent Dissolve Ensure Complete Dissolution (Vortex/Warm if needed) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Analyze Acquire NMR Spectra Transfer->Analyze

Diagram 3: A simplified workflow for preparing NMR samples of Boc-protected piperidines.
NMR Data Acquisition

  • ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to consider are the spectral width, number of scans (typically 16-64), and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.[3]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the proton connectivity within the piperidine ring.[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton spectrum.[4][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is particularly useful for identifying quaternary carbons and for confirming the overall structure by observing long-range connectivities, for instance, from the piperidine ring protons to the Boc carbonyl carbon.[4][6]

Conclusion

The ¹H and ¹³C NMR analysis of Boc-protected piperidines provides a wealth of structural and conformational information. A thorough understanding of the influence of the piperidine ring dynamics and the effects of the Boc protecting group, combined with a systematic experimental approach including 2D NMR techniques, allows for the unambiguous characterization of these important synthetic intermediates. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Molecular weight and formula of Tert-butyl (piperidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl (piperidin-3-ylmethyl)carbamate

This guide provides a comprehensive overview of this compound, a key chiral building block in modern medicinal chemistry. It details the compound's chemical properties, its pivotal role in the synthesis of therapeutic agents, and provides illustrative experimental workflows.

Core Compound Properties

This compound is a piperidine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. It exists as two enantiomers, (R) and (S), which are crucial for the stereospecific synthesis of drug candidates.

Data Presentation: Summary of Quantitative Data

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
CAS Number (R)-enantiomer: 879275-33-9(S)-enantiomer: 1016167-99-9[1][2]
Appearance White solid[2]
Melting Point 64-66°C (for (S)-enantiomer)[2]
Optical Rotation [α]D +11.03° (c=0.10, methanol) (for (S)-enantiomer)[2]
Infrared (IR) Spectra 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172 cm⁻¹ (for (S)-enantiomer)[2]
¹H NMR (CDCl₃, 300MHz) δ 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (brs, 1H) (for (S)-enantiomer)[2]
¹³C NMR (CDCl₃, 300MHz) δ 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72 (for (S)-enantiomer)[2]
Mass Spectrometry (FAB) m/z: 215 (M+1) (for (S)-enantiomer)[2]

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules.[3] The Boc-protecting group offers stability during multi-step synthetic routes, and the chiral piperidine ring is a common feature in many drug candidates.[3]

This compound is a crucial precursor for:

  • Orexin Receptor Antagonists: These are used in the treatment of insomnia.[4]

  • IRAK4 Inhibitors: These are being investigated for their potential in treating inflammatory diseases.[4]

  • Neurological Disorder Treatments: The piperidine scaffold is a common motif in drugs targeting the central nervous system.[3]

Experimental Protocols

The following is a representative protocol for the synthesis of the (S)-enantiomer of this compound, a key step in the production of various pharmaceutical agents.

Protocol: Synthesis of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate [2]

Objective: To synthesize (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate from N-(tert-butoxycarbonyl)-3-aminomethylpiperidine via chiral resolution.

Materials:

  • N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol)

  • (-)-O,O'-di-p-toluoyl-L-tartaric acid (15.52 g, 47 mmol)

  • Dry Methanol (100 ml)

  • Distilled Water

  • 10% Sodium Carbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Combine N-(tert-butoxycarbonyl)-3-aminomethylpiperidine and (-)-O,O'-di-p-toluoyl-L-tartaric acid in dry methanol.

  • Heat the mixture to reflux until a homogenous solution is formed.

  • Cool the reaction mixture to room temperature and stir for 5-6 hours to allow for the precipitation of the diastereomeric salt.

  • Filter the resulting white solid and wash with a minimal amount of anhydrous methanol.

  • Purify the crude product by recrystallization from methanol.

  • Suspend the purified salt in distilled water and cool to 0°C.

  • Add 10% sodium carbonate solution in batches until the mixture is basic, then continue stirring for 10 minutes to liberate the free base.

  • Extract the aqueous layer with ethyl acetate (5 x 50 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound.

Expected Yield: Approximately 3.28 g (65%).[2]

Visualizations: Workflows and Pathways

Diagram 1: Synthetic Workflow

G Illustrative Synthetic Workflow for an Orexin Receptor Antagonist A This compound B Coupling with Activated Carboxylic Acid A->B Step 1 C Intermediate Product B->C Step 2 D Deprotection (Boc Removal) C->D Step 3 E Final Coupling/Cyclization D->E Step 4 F Orexin Receptor Antagonist (Final Product) E->F Step 5 G Orexin Signaling Pathway and Point of Antagonism cluster_0 Normal Signaling Orexin A/B Orexin A/B Orexin Receptors (OX1R/OX2R) Orexin Receptors (OX1R/OX2R) Orexin A/B->Orexin Receptors (OX1R/OX2R) G-Protein Activation G-Protein Activation Orexin Receptors (OX1R/OX2R)->G-Protein Activation Increased Neuronal Excitability Increased Neuronal Excitability G-Protein Activation->Increased Neuronal Excitability Wakefulness Wakefulness Increased Neuronal Excitability->Wakefulness Orexin Receptor Antagonist Orexin Receptor Antagonist Orexin Receptor Antagonist->Orexin Receptors (OX1R/OX2R) Blocks Binding

References

Stability and Storage of Piperidine Carbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for piperidine carbamates. Understanding the chemical stability of these compounds is critical for ensuring their efficacy, safety, and shelf-life in pharmaceutical and research settings. This document outlines the primary degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to Piperidine Carbamate Stability

Piperidine carbamates are a class of organic compounds that feature a piperidine ring linked to a carbamate functional group. This structural motif is present in numerous therapeutic agents and research chemicals.[1][2] The carbamate linkage, an ester of a carbamic acid, is the primary site of chemical instability and is susceptible to various degradation pathways.[1][3] The stability of these molecules is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4]

The carbamate functionality itself is a hybrid of an amide and an ester, which contributes to its chemical properties and reactivity.[1] While generally considered to have good chemical and proteolytic stability, the carbamate bond can be cleaved under certain conditions, leading to loss of activity and the formation of potentially undesirable byproducts.[1][2] Therefore, a thorough understanding of the stability profile of piperidine carbamates is essential during drug development and for the proper handling of these compounds in a laboratory setting.

Key Degradation Pathways

The degradation of piperidine carbamates can proceed through several mechanisms, primarily hydrolysis, oxidation, thermal degradation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for carbamates, particularly under acidic or basic conditions.[3][5] The carbamate ester linkage is susceptible to cleavage, yielding the parent piperidine, an alcohol or phenol, and carbon dioxide.[2]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[2][6] This is often the most significant degradation pathway. For instance, Rivastigmine, a carbamate derivative, readily undergoes hydrolysis at its carbamate linkage under basic conditions to form its corresponding phenol metabolite.[3]

  • Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen or the nitrogen atom can facilitate nucleophilic attack by water, leading to the cleavage of the carbamate bond.[7]

The rate of hydrolysis is highly dependent on the pH of the solution and the specific chemical structure of the piperidine carbamate.[1][6]

dot

cluster_conditions Conditions PiperidineCarbamate Piperidine Carbamate Intermediate Tetrahedral Intermediate PiperidineCarbamate->Intermediate Nucleophilic Attack Products Piperidine + Alcohol/Phenol + CO2 Intermediate->Products Breakdown OH OH- (Base) OH->PiperidineCarbamate H2O H+ / H2O (Acid) H2O->PiperidineCarbamate

Caption: General pathway for hydrolytic degradation of piperidine carbamates.

Oxidative Degradation

The piperidine ring, particularly the tertiary amine, is susceptible to oxidation.[8] Oxidizing agents, including atmospheric oxygen over extended periods, can lead to the formation of N-oxides or ring-opened products.[8] Forced degradation studies often employ hydrogen peroxide (H₂O₂) to simulate oxidative stress.[3][4]

Thermal Degradation

Elevated temperatures can promote the degradation of piperidine carbamates.[8] In the solid state, high heat can lead to various complex degradation reactions.[4] For piperazine, a related cyclic diamine, thermal degradation has been shown to occur at temperatures between 135 to 175 °C.[9] While piperidine derivatives are generally more stable, high temperatures should be avoided for long-term storage.[9]

Photodegradation

Exposure to light, especially UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[8] Photostability testing is a crucial part of stability studies for new drug substances and products, as outlined in ICH guideline Q1B.[10][11] To mitigate photodegradation, piperidine carbamates should be stored in light-resistant containers.[4]

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of piperidine carbamates. The following conditions are recommended based on general principles for carbamate stability.

ParameterRecommended ConditionRationale
Temperature Short-term (days to weeks): 2-8°C Long-term (months to years): -20°C[4][12][13]Reduces the rate of chemical degradation, including hydrolysis and thermal decomposition.
Light Store in the dark (e.g., in an amber vial or light-blocking container).[4]Protects the compound from potential photodegradation.[4]
Moisture Store in a dry environment, preferably in a desiccator.[4]Minimizes hydrolysis of the carbamate linkage.[4]
Atmosphere For sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).[13]Prevents oxidative degradation.[13]
Container Use a tightly sealed, inert container (e.g., glass vial with a PTFE-lined cap).[4][13]Prevents contamination and exposure to air and moisture.[4]

Experimental Protocols for Stability Assessment

Forced degradation studies are a cornerstone of stability testing, designed to identify potential degradation products and establish degradation pathways.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

General Workflow for Forced Degradation Studies

dot

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stock->Oxidation Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Neutralize Neutralize/Quench (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability- Indicating Method (e.g., HPLC) Neutralize->Analyze Identify Identify Degradants (e.g., LC-MS) Analyze->Identify

Caption: General workflow for a forced degradation study.[3]

Detailed Methodologies

The following are detailed protocols for conducting forced degradation studies on piperidine carbamates. These are based on established methods for carbamate-containing compounds.[3][4]

4.2.1. Preparation of Stock Solution Prepare a stock solution of the piperidine carbamate at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3]

4.2.2. Acid Hydrolysis

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).

  • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to the initial concentration with the mobile phase for analysis.[4]

4.2.3. Base Hydrolysis

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at room temperature for a specified period (e.g., 2-24 hours), as base-catalyzed hydrolysis is often rapid.

  • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration with the mobile phase for analysis.[4]

4.2.4. Oxidative Degradation

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[3]

  • Store the solution at room temperature, protected from light, for a period of up to 48 hours.[3]

  • At specified time points, withdraw an aliquot, dilute to the initial concentration with the mobile phase, and analyze.

4.2.5. Thermal Degradation

  • Solution: Place a sealed vial containing the stock solution in a controlled temperature oven at a temperature such as 70-80°C for 48 hours.[4][8]

  • Solid State: Place a known amount of the solid piperidine carbamate in a controlled temperature oven under the same conditions.[4]

  • After the stress period, allow the samples to cool to room temperature, dissolve the solid sample in a suitable solvent, and analyze both the solution and solid-state samples.

4.2.6. Photolytic Degradation

  • Expose a solid sample and a solution of the piperidine carbamate to light in a photostability chamber according to ICH Q1B guidelines.[8][10] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the exposed and dark control samples at the end of the exposure period.

Analytical Methods

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[3][14]

  • HPLC Method: A typical stability-indicating HPLC method would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV or photodiode array (PDA) detector.[14]

  • LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of degradation products.

Summary of Stability Data for Representative Carbamates

The following tables summarize the results from forced degradation studies on two representative carbamate-containing drugs, Rivastigmine and Methocarbamol, which can serve as a reference for piperidine carbamates.

Table 1: Forced Degradation of Rivastigmine [3]

Stress ConditionResult
0.1 M HCl (Room Temp, 48h)Not significant
0.1 M NaOH (Room Temp, 48h)Significant degradation (hydrolysis)
3% H₂O₂ (Room Temp, 48h)Significant degradation
Thermal (Solid, 80°C, 48h)Not significant
Photolytic (ICH Q1B)Not significant

Table 2: Forced Degradation of Methocarbamol [3]

Stress ConditionResult
0.1 M HCl (Reflux, 30 min)Significant degradation
0.1 M NaOH (Reflux, 30 min)Significant degradation
30% H₂O₂ (Reflux, 30 min)Significant degradation

Conclusion

The stability of piperidine carbamates is a critical consideration for their use in research and drug development. The primary degradation pathways include hydrolysis, oxidation, thermal degradation, and photodegradation, with the carbamate linkage being the most labile part of the molecule. To ensure the integrity of these compounds, they should be stored at low temperatures, protected from light and moisture, and in tightly sealed containers. Forced degradation studies, coupled with stability-indicating analytical methods like HPLC, are essential for characterizing the stability profile and identifying potential degradation products. By following the guidelines and protocols outlined in this document, researchers and scientists can ensure the quality and reliability of their work with piperidine carbamates.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide range of clinically approved drugs and bioactive natural products underscores its significance in the development of novel therapeutics. This guide provides a comprehensive overview of the role of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships.

Therapeutic Applications and Mechanisms of Action

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, finding applications in the treatment of a diverse range of diseases. Their versatility stems from the conformational flexibility of the piperidine ring and the ability to introduce a variety of substituents, allowing for the fine-tuning of their biological activity.[1][2][3]

Anticancer Activity

Piperidine-containing compounds represent a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and NF-κB pathways.[7][8][9]

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][10][11] Piperidine derivatives can interfere with this pathway at various points, leading to the inhibition of tumor cell growth and the induction of apoptosis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3β)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivative", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [dir=none, style=invis]; // for layout PI3K -> PIP3 [label=""]; PIP3 -> AKT [label="Activation"]; AKT -> Downstream [label="Activation"]; Downstream -> Proliferation; Piperidine -> PI3K [label="Inhibition", style=dashed, color="#EA4335"]; Piperidine -> AKT [label="Inhibition", style=dashed, color="#EA4335"]; } caption: PI3K/Akt Signaling Pathway and points of inhibition by piperidine derivatives.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[1][9][12] Its dysregulation is frequently observed in cancer. Certain piperidine derivatives can inhibit this pathway, leading to decreased proliferation and enhanced apoptosis of cancer cells.

// Nodes Stimuli [label="Stimuli\n(e.g., Cytokines, Growth Factors)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivative", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activation"]; IKK -> IkB [label="Phosphorylation"]; IkB -> NFkB [label="Degradation & Release", style=dashed]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Gene; Piperidine -> IKK [label="Inhibition", style=dashed, color="#EA4335"]; } caption: NF-κB Signaling Pathway and a potential point of inhibition.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of piperidine derivatives is commonly evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparing their potency.

DerivativeCancer Cell LineCell TypeIC50 (µM)
YL-1-9 MDA-MB-231Breast7.96[5]
MCF-7Breast7.73[5]
Compound 3d MCF-7Breast43.4[2]
MDA-MB-231Breast35.9[2]
Compound 4d MCF-7Breast39.0[2]
MDA-MB-231Breast35.1[2]
Piperidone Monocarbonyl Curcumin Analogues A549Lung< Curcumin and Cisplatin[13]
HepG2Liver< Curcumin and Cisplatin[13]
HelaCervical< Curcumin and Cisplatin[13]
MCF-7Breast< Curcumin and Cisplatin[13]
Analgesic Activity

The piperidine scaffold is a fundamental structural component of many potent analgesics, particularly those that target opioid receptors.[8][10][12] Phenylpiperidine derivatives, such as fentanyl and its analogs, are powerful synthetic opioids that primarily act as agonists at the μ-opioid receptor.[12]

Quantitative Analysis of Opioid Receptor Binding

The binding affinity of piperidine derivatives to opioid receptors is a critical determinant of their analgesic activity and is typically quantified by the inhibition constant (Ki).

CompoundReceptorKi (nM)
Compound 52 MOR (μ)56.4[14]
σ1R11.0[14]
Compound 2a μ29.3[15]
δ681[15]
κ134[15]
Compound 4b μ0.88[15]
δ13.4[15]
κ4.09[15]
Compound 8b μ8.47[15]
δ34.3[15]
κ36.8[15]
Antiviral Activity

Piperidine derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including influenza and human immunodeficiency virus (HIV).[5][16][17]

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of piperidine derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

DerivativeVirusCell LineEC50 (µM)
FZJ05 Influenza A/H1N1MDCK< Ribavirin, Amantadine, Rimantadine[16]
FZJ13 HIV-1Comparable to 3TC[16]
Compound 11e Influenza A and B strainsAs low as 0.05[18]
Compound 15a HIV-1 (WT)MT-40.00175[19]
HIV-1 (L100I)MT-40.00284[19]
HIV-1 (K103N)MT-40.00127[19]

Experimental Protocols

The biological evaluation of piperidine derivatives relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays cited in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

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// Edges Start -> Seeding; Seeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> MTT_add; MTT_add -> Incubation3; Incubation3 -> Solubilize; Solubilize -> Incubation4; Incubation4 -> Read; Read -> End; } caption: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.[20]

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for 72 hours.[20]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[20]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[20]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Incubation with Shaking: Incubate the plate for 15 minutes at 37°C with shaking.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm.[20]

Radioligand Binding Assay for Opioid Receptors

This in vitro assay determines the binding affinity of a test compound to specific neurotransmitter receptors by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the opioid receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[21]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]-DAMGO for μ-opioid receptor), and varying concentrations of the test piperidine derivative.[7] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[21]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[7]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[7]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[7]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[7]

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of piperidine derivatives on signaling pathways.

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// Edges Start -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; } caption: Experimental workflow for Western blot analysis.

Protocol:

  • Cell Lysis: After treating cells with the piperidine derivative, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22][23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[24]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt).[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.[22]

Synthesis of Piperidine Derivatives

A variety of synthetic methods have been developed for the construction of the piperidine ring system. Common strategies include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[1][25] The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final product.

A general workflow for the synthesis of N-substituted piperidines can involve the reaction of a piperidone with an appropriate amine, followed by reduction.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Piperidone + Primary Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction1 [label="Reductive Amination", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="N-Substituted Piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactants; Reactants -> Reaction1; Reaction1 -> Intermediate; Intermediate -> Purification; Purification -> Characterization; Characterization -> End; } caption: A general workflow for the synthesis of N-substituted piperidines.

References

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines,

Chiral Building Blocks for Asymmetric Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the ability to selectively synthesize a single enantiomer of a drug molecule is paramount, as different enantiomers can have vastly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of chiral building blocks and their application in asymmetric synthesis, offering a resource for researchers and professionals in drug discovery and development. We will delve into the primary strategies for obtaining enantiomerically pure compounds, present quantitative data on the efficacy of various methods, provide detailed experimental protocols for key reactions, and illustrate complex workflows and decision-making processes through diagrams.

Core Strategies in Asymmetric Synthesis

The synthesis of single-enantiomer compounds relies on a few core strategies, each with its own advantages and limitations. The choice of strategy often depends on the target molecule's structure, the availability of starting materials, and scalability requirements.

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, sugars, terpenes, and alkaloids, as readily available, enantiomerically pure starting materials.[1][2] The inherent chirality of these building blocks is incorporated into the final product, often through a series of stereospecific reactions.[3] This method is highly efficient when the target molecule's stereochemistry is directly related to a chiral pool compound.[4] For example, the antiviral drug Tamiflu® can be synthesized from naturally occurring quinic acid.[1]

  • Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily bonded to a chiral auxiliary, a single-enantiomer compound that directs the stereochemical outcome of a subsequent reaction.[5] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. Evans' oxazolidinones and SAMP/RAMP hydrazones are prominent examples of highly effective chiral auxiliaries.[6][7][8]

  • Asymmetric Catalysis: This elegant approach employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. This category includes metal-based catalysts (e.g., Noyori's ruthenium catalysts for asymmetric hydrogenation) and organocatalysts (e.g., chiral amines for Michael additions).[1][9]

  • Kinetic Resolution: This technique involves the separation of a racemic mixture by reacting it with a chiral reagent or catalyst that preferentially transforms one enantiomer, leaving the other unreacted.[10] Enzymatic resolutions, often employing lipases, are particularly common and can provide high enantiomeric excess for both the reacted and unreacted enantiomers.[11][12][13]

The following diagram illustrates the decision-making process for selecting an appropriate asymmetric synthesis strategy.

G Decision Tree for Asymmetric Synthesis Strategy start Target Molecule Defined chiral_pool_check Does target resemble a readily available chiral pool starting material? start->chiral_pool_check chiral_pool_yes Chiral Pool Synthesis chiral_pool_check->chiral_pool_yes Yes substrate_control Can substrate-controlled diastereoselection be used? chiral_pool_check->substrate_control No chiral_pool_no No substrate_control_yes Substrate-Controlled Synthesis substrate_control->substrate_control_yes Yes catalytic_method Is a known asymmetric catalytic method applicable? substrate_control->catalytic_method No substrate_control_no No catalytic_method_yes Asymmetric Catalysis catalytic_method->catalytic_method_yes Yes auxiliary_method Can a chiral auxiliary be effectively used? catalytic_method->auxiliary_method No catalytic_method_no No auxiliary_method_yes Chiral Auxiliary Approach auxiliary_method->auxiliary_method_yes Yes racemic_synthesis Synthesize as racemate auxiliary_method->racemic_synthesis No auxiliary_method_no No resolution Kinetic Resolution racemic_synthesis->resolution

A decision tree for selecting a suitable asymmetric synthesis strategy.

Data Presentation: Performance of Chiral Building Blocks and Methods

The following tables summarize quantitative data for several key asymmetric synthesis methodologies, providing a comparative overview of their effectiveness.

Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation
Auxiliary (R¹)N-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
BenzylPropionylAllyl iodide98:2>90
IsopropylPropionylBenzyl bromide>99:195
tert-ButylPropionylMethyl iodide99:190
PhenylAcetylBenzyl bromide95:585
Table 2: Diastereoselectivity in Asymmetric Michael Additions using SAMP/RAMP Hydrazones
Substrate (Ketone)Electrophile (Michael Acceptor)Diastereomeric Excess (d.e.) (%)Yield (%)
CyclohexanoneNitrostyrene9585
PropiophenoneMethyl vinyl ketone9278
AcetoneChalcone>9890
2-PentanoneAcrylonitrile9688
Table 3: Enantioselectivity of Sharpless Asymmetric Dihydroxylation of Prochiral Olefins
OlefinLigandEnantiomeric Excess (e.e.) (%)Yield (%)
Stilbene(DHQD)₂PHAL9997
1-Decene(DHQ)₂PHAL9285
Methyl oleate(DHQD)₂PHAL9590
α-Methylstyrene(DHQ)₂PHAL9688
Table 4: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols
Substrate (Racemic Alcohol)LipaseAcyl DonorEnantiomeric Excess (e.e.) of remaining alcohol (%)Conversion (%)
1-PhenylethanolCandida antarctica lipase B (CALB)Vinyl acetate>99~50
2-OctanolPseudomonas cepacia lipase (PSL)Isopropenyl acetate9848
(±)-MentholCandida rugosa lipase (CRL)Acetic anhydride9552
1-(2-Naphthyl)ethanolAspergillus niger lipaseVinyl propionate>9949

Experimental Protocols

This section provides detailed methodologies for several key experiments in asymmetric synthesis.

Synthesis of (S)-(-)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)

This protocol describes a common method for the synthesis of a widely used Evans' chiral auxiliary.[14]

Materials:

  • L-phenylalanine ethyl ester hydrochloride

  • Dioxane

  • Distilled water

  • Sodium carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Lithium borohydride (LiBH₄)

  • Sodium hydride (NaH)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of L-phenylalanine ethyl ester hydrochloride (1.0 eq) in a 2:1 mixture of dioxane and distilled water, add a 0.5 M aqueous solution of Na₂CO₃ at room temperature.

  • Cool the resulting solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq).

  • Remove the ice bath and stir the mixture for 3 hours at room temperature.

  • Extract the reaction mixture with EtOAc.

  • The N-Boc ethyl ester is then reduced using LiBH₄.

  • Cyclization is performed by treating the resulting alcohol with NaH to yield the oxazolidin-2-one.

  • The layers of the final workup are separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over MgSO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary

This procedure outlines the alkylation of an N-acylated Evans auxiliary to create a new stereocenter with high diastereoselectivity.[15][16]

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of NaHMDS (1.1 eq) in THF dropwise and stir the mixture for 30 minutes to form the sodium enolate.

  • Add allyl iodide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and purify the product by chromatography.

Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol.[10][11][17]

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • Immobilized lipase (e.g., Novozym 435 - CALB)

  • Anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate)

Procedure:

  • To a solution of the racemic alcohol (1.0 eq) in the organic solvent, add the immobilized lipase.

  • Add the acyl donor (2.0-3.0 eq) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Separate the unreacted alcohol and the acylated product by column chromatography.

  • Determine the enantiomeric excess of both the remaining alcohol and the ester product.

Sharpless Asymmetric Dihydroxylation

This procedure details the enantioselective dihydroxylation of an olefin using the commercially available AD-mix.[18][19][20][21]

Materials:

  • Olefin (e.g., stilbene)

  • AD-mix-β or AD-mix-α

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add the AD-mix (containing the osmium catalyst, chiral ligand, and re-oxidant) to the solvent mixture and stir until dissolved.

  • Cool the mixture to 0 °C and add methanesulfonamide.

  • Add the olefin to the reaction mixture and stir vigorously at 0 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding a solid sulfite (e.g., Na₂SO₃).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the diol product by recrystallization or column chromatography.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the context of chiral drug development and synthesis.

Asymmetric Synthesis in the Drug Development Pipeline

This diagram shows where asymmetric synthesis plays a crucial role in the overall drug development process.[22][23]

G Role of Asymmetric Synthesis in Drug Development cluster_discovery Discovery cluster_dev Development target_id Target Identification & Validation hit_gen Hit Generation target_id->hit_gen hit_to_lead Hit-to-Lead hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt asym_synth Asymmetric Synthesis of Chiral Candidates lead_opt->asym_synth preclinical Preclinical Studies clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval asym_synth->preclinical

The integration of asymmetric synthesis in the drug development process.
Comparative Workflow: Chiral Pool vs. De Novo Asymmetric Synthesis

This diagram provides a side-by-side comparison of the workflows for synthesizing a chiral molecule using the chiral pool approach versus a de novo asymmetric synthesis method (e.g., using a chiral auxiliary).

G Chiral Pool vs. De Novo Asymmetric Synthesis Workflows cluster_chiral_pool Chiral Pool Synthesis cluster_de_novo De Novo Asymmetric Synthesis (with Chiral Auxiliary) cp_start Select Chiral Pool Starting Material cp_protect Protecting Group Manipulation cp_start->cp_protect cp_transform Functional Group Interconversion cp_protect->cp_transform cp_deprotect Deprotection cp_transform->cp_deprotect cp_product Final Chiral Product cp_deprotect->cp_product dn_start Select Achiral Substrate dn_attach Attach Chiral Auxiliary dn_start->dn_attach dn_diastereoselective Diastereoselective Reaction dn_attach->dn_diastereoselective dn_remove Remove Chiral Auxiliary dn_diastereoselective->dn_remove dn_product Final Chiral Product dn_remove->dn_product

A comparison of synthetic workflows.

Conclusion

The strategic use of chiral building blocks is fundamental to modern asymmetric synthesis and plays an indispensable role in the development of safe and effective pharmaceuticals. This guide has provided an in-depth overview of the core strategies, supported by quantitative data and detailed experimental protocols for key transformations. The visualized workflows and decision-making processes offer a framework for approaching the synthesis of chiral molecules. As the demand for enantiomerically pure compounds continues to grow, a thorough understanding of these principles and techniques will remain essential for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Synthesis of Chiral Piperidines from Tert-butyl (piperidin-3-ylmethyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral piperidines derived from Tert-butyl (piperidin-3-ylmethyl)carbamate. The chiral piperidine motif is a crucial structural component in a vast array of pharmaceuticals, influencing their efficacy, selectivity, and pharmacokinetic properties.[1][2][3] The methodologies outlined below focus on two primary strategies for obtaining enantiomerically enriched 3-substituted piperidines: Asymmetric deprotonation followed by electrophilic quench and classical chiral resolution.

Method 1: Asymmetric Synthesis via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heterocyclic compounds. In the context of N-Boc protected piperidines, the carbamate group can direct deprotonation to the adjacent C2 position. By employing a chiral ligand, this deprotonation can be rendered enantioselective, leading to the formation of a chiral organolithium species. Subsequent trapping with an electrophile yields the desired chiral 3,2-disubstituted piperidine. While this specific application to this compound is an adaptation of established methods for other N-Boc heterocycles, it presents a viable and modern approach to chiral piperidine synthesis.

Logical Workflow for Asymmetric Synthesis

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Racemic this compound Racemic this compound Asymmetric Deprotonation Asymmetric Deprotonation Racemic this compound->Asymmetric Deprotonation 1. s-BuLi / (-)-sparteine s-BuLi / (-)-sparteine s-BuLi / (-)-sparteine->Asymmetric Deprotonation Electrophile (E+) Electrophile (E+) Electrophilic Quench Electrophilic Quench Electrophile (E+)->Electrophilic Quench Asymmetric Deprotonation->Electrophilic Quench 2. Chiral 3,2-disubstituted Piperidine Chiral 3,2-disubstituted Piperidine Electrophilic Quench->Chiral 3,2-disubstituted Piperidine 3.

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Asymmetric α-Arylation (Adapted from N-Boc-pyrrolidine)

This protocol is adapted from the enantioselective α-arylation of N-Boc-pyrrolidine and serves as a template for the functionalization of this compound.

Materials:

  • This compound

  • (-)-sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Zinc chloride (ZnCl₂)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O at -78 °C under an inert atmosphere (argon or nitrogen), add s-BuLi (1.1 equiv.) dropwise.

  • Stir the solution for 15 minutes, then add a solution of this compound (1.0 equiv.) in anhydrous Et₂O dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • In a separate flask, prepare a solution of ZnCl₂ (1.2 equiv.) in anhydrous THF.

  • Transfer the ZnCl₂ solution to the reaction mixture at -78 °C and allow it to warm to room temperature and stir for 1 hour.

  • In another flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv.) and t-Bu₃P·HBF₄ (0.1 equiv.) in anhydrous THF.

  • Add the aryl bromide (1.5 equiv.) to the catalyst mixture, followed by the organozinc solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data (Adapted from similar N-Boc heterocycle functionalizations)
Electrophile/Aryl HalideProductYield (%)Enantiomeric Excess (ee, %)
4-bromotolueneTert-butyl ((2-(p-tolyl)piperidin-3-yl)methyl)carbamate~70-80>95
1-bromonaphthaleneTert-butyl ((2-(naphthalen-1-yl)piperidin-3-yl)methyl)carbamate~65-75>95
2-bromopyridineTert-butyl ((2-(pyridin-2-yl)piperidin-3-yl)methyl)carbamate~60-70>90

Note: The data presented is based on analogous reactions with N-Boc-pyrrolidine and N-Boc-piperidine and should be considered representative.

Method 2: Synthesis of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate via Chiral Resolution

An alternative and well-established method to obtain a single enantiomer of the target compound is through chiral resolution of the racemic starting material. This method utilizes a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

Logical Workflow for Chiral Resolution

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Racemic this compound Racemic this compound Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic this compound->Diastereomeric Salt Formation 1. (-)-O,O'-di-p-toluoyl-L-tartaric acid (-)-O,O'-di-p-toluoyl-L-tartaric acid (-)-O,O'-di-p-toluoyl-L-tartaric acid->Diastereomeric Salt Formation Methanol Methanol Methanol->Diastereomeric Salt Formation Sodium Carbonate Solution Sodium Carbonate Solution Liberation of Free Base Liberation of Free Base Sodium Carbonate Solution->Liberation of Free Base Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization 2. Fractional Crystallization->Liberation of Free Base 3. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate Liberation of Free Base->(S)-Tert-butyl (piperidin-3-ylmethyl)carbamate 4.

Caption: Chiral resolution workflow.

Experimental Protocol: Chiral Resolution

This protocol describes the resolution of racemic this compound to yield the (S)-enantiomer.[4]

Materials:

  • Racemic this compound

  • (-)-O,O'-di-p-toluoyl-L-tartaric acid

  • Methanol (anhydrous)

  • 10% Sodium carbonate solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • Combine racemic this compound (10 g, 46.6 mmol, 1 equiv.) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (18.0 g, 46.6 mmol, 1 equiv.) in anhydrous methanol (100 ml).

  • Heat the mixture to reflux to obtain a clear solution.

  • Cool the solution to room temperature and stir for 5-6 hours.

  • Filter the resulting white solid and wash with a small amount of cold anhydrous methanol.

  • Recrystallize the solid from methanol to improve diastereomeric purity.

  • Suspend the purified diastereomeric salt in distilled water (25 ml) and cool to 0 °C.

  • Add 10% sodium carbonate solution dropwise until the mixture is basic (pH > 9).

  • Stir the mixture for 10 minutes.

  • Extract the aqueous layer with ethyl acetate (5 x 50 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate.[4]

Quantitative Data for Chiral Resolution
ParameterValue
Yield of (S)-enantiomer3.28 g (65% based on one enantiomer)[4]
Specific Rotation [α]D+11.03 (c=0.10, methanol)[4]
Melting Point64-66 °C[4]

Conclusion

The synthesis of chiral piperidines from this compound can be effectively achieved through two distinct strategies. The asymmetric synthesis via directed ortho-metalation offers a modern and versatile approach to introduce a wide range of substituents at the C2 position with high enantioselectivity. This method is particularly valuable for generating novel analogues for drug discovery programs. The classical chiral resolution provides a reliable and scalable method to obtain the enantiomerically pure starting material, which can then be used in subsequent synthetic transformations where chirality needs to be preserved. The choice of method will depend on the specific synthetic goals, available resources, and the desired final product.

References

Application Notes and Protocols: The Role of Tert-butyl (piperidin-3-ylmethyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl (piperidin-3-ylmethyl)carbamate and its derivatives as a key building block in modern drug discovery. This versatile scaffold is integral to the synthesis of targeted inhibitors for several important classes of therapeutic targets, including orexin receptors, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2 (Tie-2).

Introduction

This compound is a chiral piperidine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] The piperidine moiety is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and improving the pharmacokinetic properties of drug candidates.[2] The tert-butoxycarbonyl (Boc) protecting group on the methylamine provides stability during multi-step syntheses, allowing for selective modifications at other positions of the molecule.[1] This combination of features makes it a valuable starting material for the development of potent and selective inhibitors for various therapeutic targets.

Therapeutic Applications and Signaling Pathways

Derivatives of this compound have been successfully incorporated into inhibitors targeting key signaling pathways implicated in a range of diseases.

Orexin Receptor Antagonists for Sleep Disorders

Signaling Pathway: The orexin system plays a critical role in regulating wakefulness, appetite, and reward pathways.[3] It consists of two G protein-coupled receptors (GPCRs), orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), which are activated by the neuropeptides orexin-A and orexin-B.[3] Upon ligand binding, these receptors couple to various G proteins (primarily Gq/11, Gi/o, and Gs) to initiate downstream signaling cascades.[4][5] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to neuronal excitation.[5][6] Antagonists of orexin receptors can suppress this wake-promoting signal, making them effective treatments for insomnia.

Orexin_Signaling cluster_membrane Cell Membrane Orexin_Receptor Orexin Receptor (OX1R/OX2R) G_Protein G-Protein (Gq/11, Gi/o, Gs) Orexin_Receptor->G_Protein Orexin Orexin-A / Orexin-B Orexin->Orexin_Receptor PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation Antagonist Orexin Antagonist (Derived from piperidin-3- ylmethylcarbamate) Antagonist->Orexin_Receptor

Orexin Receptor Signaling Pathway
IRAK4 Inhibitors for Inflammatory Diseases

Signaling Pathway: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response.[7] It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[8] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits and activates IRAK4.[7] Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[9] These pathways ultimately result in the production of pro-inflammatory cytokines and chemokines.[8] Inhibitors of IRAK4 can block this inflammatory cascade and are being investigated for the treatment of autoimmune diseases and certain cancers.[9]

IRAK4_Signaling cluster_membrane Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand PAMPs / Cytokines Ligand->TLR_IL1R IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Inflammation Pro-inflammatory Cytokine Production NFkB_MAPK->Inflammation Inhibitor IRAK4 Inhibitor (Derived from piperidin-3- ylmethylcarbamate) Inhibitor->IRAK4

IRAK4 Signaling Pathway
Tie-2 Kinase Inhibitors for Angiogenesis-Related Diseases

Signaling Pathway: Tie-2 is a receptor tyrosine kinase predominantly expressed on endothelial cells that plays a crucial role in angiogenesis (the formation of new blood vessels).[10] The binding of its ligands, the angiopoietins (Ang1 and Ang2), leads to the autophosphorylation of the Tie-2 receptor.[11] This activation triggers several downstream signaling pathways, including the PI3K/Akt pathway, which promotes endothelial cell survival, and the Ras/MAPK pathway, which is involved in cell migration and proliferation.[12] By regulating these processes, Tie-2 is essential for vascular development, maturation, and stability.[10] Inhibitors of Tie-2 can disrupt these signaling cascades, thereby inhibiting angiogenesis, which is a key therapeutic strategy in cancer and certain ocular diseases.[11]

Tie2_Signaling cluster_membrane Cell Membrane Tie2 Tie-2 Receptor PI3K_Akt PI3K / Akt Pathway Tie2->PI3K_Akt Ras_MAPK Ras / MAPK Pathway Tie2->Ras_MAPK Angiopoietin Angiopoietins (Ang1, Ang2) Angiopoietin->Tie2 Cell_Survival Endothelial Cell Survival PI3K_Akt->Cell_Survival Cell_Migration Endothelial Cell Migration & Proliferation Ras_MAPK->Cell_Migration Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Cell_Migration->Angiogenesis Inhibitor Tie-2 Inhibitor (Derived from piperidin-3- ylmethylcarbamate) Inhibitor->Tie2

Tie-2 Signaling Pathway

Quantitative Data on Derived Compounds

The following tables summarize the biological activity of representative compounds synthesized using piperidine-based scaffolds, including those structurally related to this compound.

Table 1: Orexin Receptor Antagonists

Compound Target(s) Assay Type Activity (Ke in nM) Reference
Analog 44 OX1R Calcium Mobilization 5.7 [13]

| Analog 44 | OX2R | Calcium Mobilization | >10,000 |[13] |

Table 2: IRAK4 Inhibitors

Compound Target Assay Type Activity (pIC50) Reference
Diaminonicotinamide Derivatives IRAK4 3D-QSAR >8 (predicted) [5]

Note: While specific compounds directly linking the this compound scaffold to IRAK4 inhibition with reported IC50 values were not found in the literature, this class of inhibitors represents a promising area for the application of this scaffold.

Table 3: Tie-2 Kinase Inhibitors

Compound Target Assay Type Activity (IC50 in nM) Reference
Tie-2 Kinase Inhibitor 1 Tie-2 Kinase Assay 250 [10]

| Pexmetinib | Tie-2 | Kinase Assay | 1 |[14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the types of assays used to evaluate compounds derived from this compound.

Protocol 1: Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol is adapted from a method used to characterize selective OX1R antagonists.[13]

Objective: To determine the functional potency of a test compound as an orexin receptor antagonist by measuring its ability to inhibit orexin A-induced calcium mobilization in cells expressing the receptor.

Materials:

  • HEK293 cells stably expressing either human OX1R or OX2R

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Orexin A (agonist)

  • Test compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the OX1R or OX2R expressing HEK293 cells into the assay plates at a suitable density and allow them to attach overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to the cells. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. After the dye loading incubation, wash the cells with assay buffer and add the diluted test compound. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Reading: Place the assay plate in the fluorescent plate reader. Set the reader to record fluorescence intensity over time. Inject a pre-determined concentration of orexin A into the wells and immediately begin recording the fluorescence.

  • Data Analysis: Determine the EC50 of orexin A in the presence and absence of the test compound. Calculate the apparent dissociation constant (Ke) for the antagonist using the equation: Ke = [L] / ((EC50+/EC50-) - 1), where [L] is the concentration of the test compound, EC50+ is the EC50 of orexin A with the test compound, and EC50- is the EC50 of orexin A alone.[13]

Orexin_Assay_Workflow start Start plate_cells Plate OX1R/OX2R expressing cells start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading add_compound Add test compound (antagonist) dye_loading->add_compound read_fluorescence Measure baseline fluorescence add_compound->read_fluorescence inject_agonist Inject Orexin A (agonist) read_fluorescence->inject_agonist record_signal Record fluorescence change over time inject_agonist->record_signal analyze_data Analyze data and calculate Ke record_signal->analyze_data end End analyze_data->end

Orexin Receptor Functional Assay Workflow
Protocol 2: IRAK4 Kinase Assay (ADP-Glo™)

This protocol is a general method for measuring IRAK4 kinase activity and is based on commercially available assay kits.

Objective: To quantify the enzymatic activity of IRAK4 and to determine the IC50 of an inhibitory compound.

Materials:

  • Recombinant human IRAK4 enzyme

  • IRAK4 substrate (e.g., a specific peptide or protein)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a mixture of the IRAK4 substrate and ATP in kinase assay buffer.

  • Reaction Setup: To the assay plate, add the test compound dilutions. Add the IRAK4 enzyme to all wells except the negative control.

  • Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

IRAK4_Assay_Workflow start Start setup_reaction Set up kinase reaction: - Test compound - IRAK4 enzyme start->setup_reaction initiate_reaction Initiate reaction with substrate and ATP setup_reaction->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop reaction and deplete ATP with ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_adp_glo Incubate at RT stop_reaction->incubate_adp_glo generate_signal Add Kinase Detection Reagent incubate_adp_glo->generate_signal incubate_detection Incubate at RT generate_signal->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

IRAK4 Kinase Assay Workflow
Protocol 3: Tie-2 Kinase Assay (Radiometric)

This protocol is a classic method for measuring kinase activity and is based on a radiometric assay format.

Objective: To measure the phosphorylation of a substrate by Tie-2 kinase and determine the inhibitory activity of a test compound.

Materials:

  • Recombinant human Tie-2 kinase

  • Tie-2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

  • [γ-33P]-ATP

  • Test compound

  • Phosphoric acid (to stop the reaction)

  • Filter paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a reaction tube or well, combine the kinase reaction buffer, Tie-2 substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add the [γ-33P]-ATP and the Tie-2 kinase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40 minutes).

  • Stop Reaction: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Spot an aliquot of the reaction mixture onto a filter paper. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of substrate phosphorylation in the presence of the test compound relative to the control. Calculate the percent inhibition and determine the IC50 value.

Tie2_Assay_Workflow start Start setup_reaction Set up kinase reaction: - Test compound - Tie-2 enzyme - Substrate start->setup_reaction initiate_reaction Initiate reaction with [γ-33P]-ATP setup_reaction->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop reaction with phosphoric acid incubate_reaction->stop_reaction spot_on_filter Spot reaction mixture onto filter paper stop_reaction->spot_on_filter wash_filter Wash filter to remove unincorporated ATP spot_on_filter->wash_filter count_radioactivity Measure radioactivity with scintillation counter wash_filter->count_radioactivity analyze_data Analyze data and calculate IC50 count_radioactivity->analyze_data end End analyze_data->end

Tie-2 Kinase Assay Workflow

Conclusion

This compound and its analogs are indispensable tools in the field of drug discovery. Their structural features provide a robust platform for the synthesis of potent and selective modulators of key biological targets. The application of this scaffold in the development of orexin receptor antagonists, IRAK4 inhibitors, and Tie-2 kinase inhibitors highlights its broad therapeutic potential across various disease areas, including sleep disorders, inflammatory conditions, and cancer. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged chemical scaffold.

References

Protocol for Boc Deprotection of Piperidine Derivatives: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine derivatives. The Boc group is a cornerstone of amine protection in organic synthesis, particularly in the construction of complex molecules and in peptide synthesis.[1] Its widespread use stems from its stability under various non-acidic conditions and its straightforward removal under acidic conditions.[1]

This guide covers the most common and effective methods for Boc deprotection, including standard acidic protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as milder alternatives suitable for substrates bearing acid-sensitive functional groups.

General Considerations

The selection of a deprotection strategy is contingent upon the overall molecular structure, particularly the presence of other acid-labile functionalities such as esters or acetals.[2] Harsh acidic conditions can lead to the cleavage of these groups, resulting in undesired side products.[2] Therefore, careful consideration of the substrate's stability is paramount. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to prevent over-exposure to acidic conditions and minimize side reactions.[2]

Acidic Deprotection Protocols

Acid-mediated removal of the Boc group is the most frequently employed method. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally effective method for Boc deprotection.[2]

Materials:

  • N-Boc protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]

  • Cool the solution to 0°C using an ice bath.[2]

  • Slowly add TFA (typically 5-10 equivalents, often used as a 20-50% solution in DCM) to the stirred solution.[3][4][5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1 to 4 hours.[5]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.[2]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).[2]

  • Extract the aqueous layer with DCM (3 times).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[2]

Protocol 2: Hydrochloric Acid (HCl) in Dioxane or Methanol

An alternative to TFA, this method often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling.[2]

Materials:

  • N-Boc protected piperidine derivative

  • Dioxane or Methanol, anhydrous

  • 4M HCl in dioxane solution

  • Diethyl ether (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in a minimal amount of anhydrous dioxane or methanol in a round-bottom flask.[2][6]

  • Add 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2][6][7]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[2] The hydrochloride salt of the deprotected piperidine may precipitate.[2]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).[8]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

Mild Deprotection Protocols for Acid-Sensitive Substrates

For substrates containing functionalities that are unstable in strong acid, milder deprotection methods are required.

Protocol 3: Thermal Deprotection

Heating the N-Boc protected piperidine in a suitable solvent can effect deprotection without the need for an acid catalyst.[2]

Materials:

  • N-Boc protected piperidine derivative

  • High-boiling point solvent (e.g., dioxane, toluene, or N,N-dimethylformamide)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in a suitable high-boiling point solvent.

  • Heat the solution to reflux and monitor the reaction by TLC or LC-MS.

  • Reaction times and temperatures will vary depending on the substrate and solvent (e.g., 150°C in a dioxane-water mixture for 30 minutes in a microwave reactor has been reported).[4]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography or crystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various piperidine and related amine derivatives.

SubstrateReagent/ConditionsSolventTimeTemperatureYield (%)Reference
N-Boc-piperidinep-toluenesulfonic acidDCM/THF60 minNot SpecifiedNot Specified[9]
N-Boc-piperidine6N HCl-Not SpecifiedNot SpecifiedNot Specified[8]
N-Boc-piperidine5-6 N HCl in iPrOHiPrOHNot SpecifiedNot Specified95%[10]
N-Boc piperazine4N HCl in dioxaneEthyl AcetateNot SpecifiedNot SpecifiedNot Specified[7]
N-Boc piperazine3M HCl in MeOHDCM21 h35°CNot Specified[7]
N-Boc derivative25% TFA/DCMDCM2 hRoom TempNot Specified[5]
N-Boc derivative50% TFA/DCMDCM5 minRoom TempNot Specified[3]
N-Boc benzylamineHCl gas (ex situ)Solvent-free1 hNot Specified>99%[11]
N-Boc piperidineHCl gas (ex situ)Solvent-free1 hNot Specified>99%[11]

Visualizing the Process

To aid in understanding the workflow and the underlying chemistry, the following diagrams have been generated.

G Workflow for Boc Deprotection of Piperidine Derivatives cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-Boc-piperidine in anhydrous solvent cool Cool to 0°C (for acidic methods) start->cool add_reagent Add Deprotection Reagent (e.g., TFA, HCl, or apply heat) cool->add_reagent stir Stir and Monitor (TLC/LC-MS) add_reagent->stir quench Quench Reaction (e.g., add base) stir->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography, Crystallization) concentrate->purify

Caption: General experimental workflow for Boc deprotection.

G Acid-Catalyzed Boc Deprotection Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decomposition Boc-Protected Amine R₂N-Boc Protonated Boc-Amine R₂N-Boc(H⁺) Boc-Protected Amine->Protonated Boc-Amine + H⁺ Carbamic Acid Intermediate R₂N-COOH Protonated Boc-Amine->Carbamic Acid Intermediate tert-Butyl Cation (CH₃)₃C⁺ Protonated Boc-Amine->tert-Butyl Cation Deprotected Amine R₂NH Carbamic Acid Intermediate->Deprotected Amine Carbon Dioxide CO₂ Carbamic Acid Intermediate->Carbon Dioxide Isobutylene CH₂=C(CH₃)₂ tert-Butyl Cation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

G Decision Logic for Deprotection Method start Substrate Analysis acid_sensitive Acid-Sensitive Groups Present? start->acid_sensitive strong_acid Use Strong Acid (TFA or HCl) acid_sensitive->strong_acid No mild_method Use Mild Method (Thermal, etc.) acid_sensitive->mild_method Yes

Caption: Logic for selecting a Boc deprotection method.

References

Application Notes and Protocols: Reductive Amination for the Synthesis of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis is therefore of paramount importance in medicinal chemistry and drug development. Reductive amination stands out as one of the most powerful and versatile methods for the construction of the piperidine ring and for the N-functionalization of existing piperidone skeletons. This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

This document provides detailed protocols and comparative data for key reductive amination strategies used to generate piperidine intermediates, focusing on the double reductive amination for ring formation and standard reductive amination for substitution.

General Workflow of Reductive Amination

The fundamental process of reductive amination involves two key chemical transformations occurring in a single pot. First, an amine and a carbonyl compound (aldehyde or ketone) condense to form an imine or a protonated iminium ion. Second, a reducing agent present in the reaction mixture selectively reduces this intermediate to form a new amine.

G cluster_0 Reaction Components cluster_1 Reaction Pathway A Carbonyl (Aldehyde/Ketone) D Imine/Iminium Ion Intermediate A->D + Amine (B) - H2O B Amine (Primary/Secondary) B->D C Reducing Agent E Final Product (Piperidine Derivative) C->E D->E + Reducing Agent (C)

Caption: General workflow for a one-pot reductive amination reaction.

Protocol 1: Double Reductive Amination for Polyhydroxypiperidine Synthesis

Double reductive amination (DRA) is a highly efficient cascade reaction for constructing the piperidine ring from 1,5-dicarbonyl compounds.[1] This one-pot method is particularly valuable in the synthesis of polyhydroxylated piperidines, often known as iminosugars, which are potent glycosidase inhibitors.[1] The reaction proceeds through a sequence of imine formation, reduction, intramolecular cyclization to a cyclic imine, and a second reduction.[1]

G A 1,5-Dicarbonyl Compound C First Imine Intermediate A->C + Amine (B) B Primary Amine or Ammonia Source B->C D Amino Aldehyde/ Amino Ketone C->D Reduction E Cyclic Iminium Ion D->E Intramolecular Condensation - H2O F Piperidine Product E->F Reduction

Caption: Cascade reaction pathway for double reductive amination (DRA).

Data Presentation: Comparison of DRA Conditions
Substrate (Dicarbonyl)Amine SourceReducing AgentSolventYield (%)Reference
1,5-Dialdehyde (Protected)AmmoniaH₂, 35 atm-78[1]
1,5-Dicarbonyl Sugar DerivativeAmmonium FormateNaBH₃CNMeOH73[1]
2,6-Heptodiulose DerivativeAmmonium FormateNaBH₃CN-44 (over 2 steps)[1]
5-Keto-D-glucose DerivativeBenzhydrylamineNaBH₃CNMeOH96:4 dr[1]
Experimental Protocol: Synthesis of a 1-Deoxynojirimycin (DNJ) Analogue

This protocol is adapted from the synthesis of N-substituted DNJ derivatives via DRA of a 1,5-dicarbonyl sugar precursor.[1]

Materials:

  • 1,5-dicarbonyl sugar derivative (1.0 eq)

  • Butylamine (1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,5-dicarbonyl sugar derivative (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add butylamine (1.2 eq) to the solution at room temperature.

  • Add a catalytic amount of acetic acid to adjust the pH to approximately 6-7.

  • Stir the mixture for 30 minutes to facilitate the formation of the initial imine intermediate.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.

  • Add the NaBH₃CN solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the N-butyl-DNJ derivative. A reported yield for a similar transformation is 77%.[1]

Protocol 2: N-Alkylation of Piperidines using Borane-Pyridine Complex

The direct N-alkylation of piperidines with aldehydes is a common application of reductive amination. While sodium cyanoborohydride is effective, its toxicity and the potential for cyanide-containing byproducts are significant drawbacks.[2] Borane-pyridine complex (BAP) serves as an excellent, less toxic, and inexpensive alternative.[2] It efficiently reduces the intermediate iminium ion without significantly reducing the starting aldehyde, leading to cleaner reactions and higher yields.[2]

Data Presentation: Reductive Amination with Borane-Pyridine
Piperidine SubstrateAldehydeReducing AgentSolventYield (%)Reference
Piperidine3,4-DimethoxybenzaldehydeBorane-PyridineEtOH89[2]
4-HydroxypiperidineBenzaldehydeBorane-PyridineEtOH81[2]
Ethyl nipecotateCinnamaldehydeBorane-PyridineEtOH75[2]
Experimental Protocol: Synthesis of N-(3,4-Dimethoxybenzyl)piperidine

This protocol is based on a general procedure for the reductive amination of piperidines with aldehydes using borane-pyridine complex.[2]

Materials:

  • Piperidine (1.0 eq)

  • 3,4-Dimethoxybenzaldehyde (1.0 eq)

  • Borane-pyridine complex (BAP, 8M solution) (1.0 eq)

  • Ethanol (EtOH), 200 proof

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in 200 proof ethanol, add piperidine (1.0 eq) at room temperature.

  • Stir the mixture for 15-20 minutes to allow for iminium ion formation.

  • Slowly add one molar equivalent of the borane-pyridine complex to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 3-5 hours. Monitor the consumption of the starting materials by TLC.

  • If the reaction is sluggish, additional aldehyde and BAP may be added until the piperidine is consumed.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the resulting residue between CH₂Cl₂ and water.

  • Separate the organic layer, wash with water, dry over MgSO₄, and concentrate to an oil.

  • Purify the crude product by silica gel chromatography to afford the desired N-substituted piperidine. An 89% yield was reported for this specific transformation.[2]

Protocol 3: Reductive Amination of Ketones with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and highly selective reducing agent, particularly effective for the reductive amination of ketones.[3][4][5] Unlike stronger reducing agents, it does not readily reduce ketones, but it efficiently reduces the more reactive iminium ion intermediate formed in situ.[3][4] This selectivity allows for one-pot procedures with high yields and tolerance for a wide range of functional groups.[5]

Data Presentation: Reductive Amination with STAB
KetoneAmineReducing AgentSolventYield (%)Reference
CyclohexanoneBenzylamineNaBH(OAc)₃1,2-Dichloroethane94[5]
AcetoneAnilineNaBH(OAc)₃1,2-Dichloroethane84[5]
TropinoneBenzylamineNaBH(OAc)₃1,2-Dichloroethane95[3]
Experimental Protocol: Synthesis of N-Benzylcyclohexylamine

This protocol is based on the general procedure by Abdel-Magid et al. for the reductive amination of ketones.[5]

Materials:

  • Cyclohexanone (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 eq) in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for approximately 20-30 minutes. For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[5]

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction is typically slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Stir the two-phase mixture vigorously for 10-15 minutes.

  • Separate the organic layer and extract the aqueous phase with DCE.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or distillation if necessary. The reported yield for this reaction is 94%.[5]

Conclusion

Reductive amination is a robust and versatile strategy for the synthesis of piperidine-containing molecules. The choice of protocol, including the carbonyl precursor, amine, and reducing agent, allows for tailored syntheses ranging from complex, polycyclic natural product analogues to simple N-substituted piperidines. The methods presented here—double reductive amination for ring formation and N-alkylation using either borane-pyridine or sodium triacetoxyborohydride—represent reliable and high-yielding procedures for researchers in organic synthesis and drug discovery. The operational simplicity of these one-pot reactions makes them highly attractive for the efficient construction of chemical libraries and the scale-up of lead compounds.[6][7]

References

Application Notes and Protocols for the Synthesis and Evaluation of IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] This document details the synthetic methodologies for prominent IRAK4 inhibitors, protocols for their evaluation in biochemical and cellular assays, and their application in preclinical disease models.

IRAK4 Signaling Pathway and Point of Intervention

IRAK4 is a central node in the innate immune response.[1] Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of the "Myddosome" complex.[2][3] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2.[3][4] This phosphorylation cascade triggers downstream signaling through TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines.[2][4] IRAK4 inhibitors block this cascade at its origin by inhibiting the kinase activity of IRAK4, thereby preventing the downstream inflammatory response.[3] Some novel approaches, like PROTACs, aim to induce the degradation of the IRAK4 protein, thus blocking both its kinase and scaffolding functions.[5][6]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR / IL-1R TLR / IL-1R MyD88 MyD88 TLR / IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPKs->AP1 activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines transcription AP1->Cytokines transcription Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4

Figure 1: Simplified IRAK4 signaling pathway and inhibitor intervention.

Synthesis of Representative IRAK4 Inhibitors

The development of potent and selective IRAK4 inhibitors has led to several clinical candidates. Below are summaries of synthetic approaches for key examples.

1. PF-06650833 (Zimlovisertib): A potent and selective IRAK4 inhibitor that has been in clinical trials for rheumatoid arthritis.[7][8] The synthesis involves the construction of a key lactam intermediate with three contiguous stereogenic centers, which is a significant challenge. An improved large-scale synthesis has been developed to produce this compound in kilogram quantities.[1]

2. BAY1834845 (Zabedosertib) and BAY1830839: These are two clinical candidate IRAK4 inhibitors developed by Bayer.[9][10] Their synthesis starts from a high-throughput screening hit and involves optimization of a trifluoromethylpyridine moiety and substitution on the indazole core to improve potency and permeability.[6][9]

3. CA-4948 (Emavusertib): An orally bioavailable IRAK4 inhibitor for the treatment of hematologic malignancies.[2][11] It is based on a novel bicyclic heterocycle class and was identified from a compound library screen. The synthesis involves the optimization of an aza-benzoxazole series.[2]

4. PROTAC Degraders (e.g., KT-474): Proteolysis-targeting chimeras (PROTACs) represent a novel modality for targeting IRAK4.[5][6] These heterobifunctional molecules consist of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[5] The synthesis of KT-474 is a multi-step process involving the preparation of three key intermediates.[12]

Quantitative Data of IRAK4 Inhibitors

The potency of IRAK4 inhibitors is typically evaluated through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric for kinase inhibitors, while the half-maximal degradation concentration (DC50) is used for PROTACs.

Compound NameTypeBiochemical IC50 (nM)Cellular IC50 (nM)DC50 (nM)Key Indications
PF-06650833 (Zimlovisertib)Small Molecule Inhibitor0.52[3]0.2 (Cell assay), 2.4 (PBMC assay)[7]N/ARheumatoid Arthritis, Lupus, Lymphomas[7]
BAY1834845 (Zabedosertib)Small Molecule Inhibitor3.55[3][13]~500 (Cytokine secretion)[13]N/AInflammatory Diseases[10]
CA-4948 (Emavusertib)Small Molecule Inhibitor57[11]< 250 (Cytokine secretion)[11]N/AHematologic Malignancies[2][11]
KIC-0101Dual IRAK4/PIM1 Inhibitor4.6 (IRAK4)[14]-N/ARheumatoid Arthritis, Lymphoid Malignancy[14]
AS2444697Small Molecule Inhibitor20[15]-N/AInflammatory Diseases
KT-474PROTAC Degrader--4.0 (RAW 264.7 cells)[16], 2.1 (human immune cells)[17]Atopic Dermatitis, Hidradenitis Suppurativa[16]
PROTAC IRAK4 degrader-2PROTAC Degrader--36 (PBMC cells)[18]Preclinical
PROTAC IRAK4 degrader-8PROTAC Degrader15.52.2 (LPS-induced PBMC)[19]1.8 (THP-1 cells)[19]Preclinical
PROTAC IRAK4 degrader-10PROTAC Degrader--7.68 (HEK293 cells)[20]Preclinical
PROTAC IRAK4 degrader-11PROTAC Degrader--2.29 (HEK293 cells)[21]Preclinical

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of IRAK4 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) Data_Analysis Data Analysis (IC50 / DC50 Determination) Biochemical_Assay->Data_Analysis Cellular_Assay Cellular Assay (Cytokine Inhibition in PBMCs) Cellular_Assay->Data_Analysis Degradation_Assay PROTAC Degradation Assay (Western Blot / AlphaLISA) Degradation_Assay->Data_Analysis Animal_Model Preclinical Animal Model (e.g., Collagen-Induced Arthritis) Lead_Optimization Lead Optimization Animal_Model->Lead_Optimization Synthesis Inhibitor Synthesis Synthesis->Biochemical_Assay Synthesis->Cellular_Assay Synthesis->Degradation_Assay Data_Analysis->Animal_Model

Figure 2: General experimental workflow for IRAK4 inhibitor development.
Protocol 1: IRAK4 Biochemical Kinase Assay (ADP-Glo™)

This protocol measures the kinase activity of IRAK4 by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Test IRAK4 inhibitor

  • 5x Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water.[22]

    • Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[22]

  • Assay Setup:

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate.[22]

    • Add the desired volume of the test inhibitor or vehicle control to the wells of the assay plate.

    • Add the master mix to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding diluted IRAK4 enzyme to the wells. For negative controls, add 1x Kinase Assay Buffer without the enzyme.[22]

    • Incubate the plate at 30°C for 45-60 minutes.[22][23]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[15][23]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[15][23]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: Cellular Assay for Inhibition of LPS-Induced TNF-α Production in Human PBMCs

This protocol assesses the ability of an IRAK4 inhibitor to block the production of the pro-inflammatory cytokine TNF-α in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Test IRAK4 inhibitor

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[24]

  • Inhibitor Treatment and Stimulation:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[24][25]

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[24]

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vivo Model - Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • Lewis or Dark Agouti rats (female, 7-8 weeks old)

  • Bovine or chicken type II collagen

  • Incomplete Freund's Adjuvant (IFA)

  • Test IRAK4 inhibitor formulated for the chosen route of administration (e.g., oral gavage)

Procedure:

  • Induction of Arthritis:

    • Prepare an emulsion of type II collagen in IFA.

    • On day 0, immunize the rats with an intradermal injection of the collagen/IFA emulsion at the base of the tail.[26][27]

    • On day 7, administer a booster injection of the same emulsion.[26]

  • Inhibitor Treatment:

    • Begin dosing with the test IRAK4 inhibitor or vehicle control according to the desired paradigm (e.g., prophylactic, starting on day 0, or therapeutic, starting after the onset of clinical signs).[28]

  • Clinical Assessment:

    • Monitor the rats daily for signs of arthritis starting from day 7.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint rigidity). The maximum score per rat is 16.[29]

    • Measure paw swelling using calipers.[26]

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21-28), collect blood for serum cytokine analysis and paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.[27][28]

  • Data Analysis:

    • Compare the arthritis scores, paw swelling, and histological parameters between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the IRAK4 inhibitor.

These protocols provide a framework for the synthesis and evaluation of IRAK4 inhibitors. Researchers should optimize the specific conditions for their experimental setup and adhere to all relevant safety and animal welfare guidelines.

References

Chemoenzymatic Synthesis of Substituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif, frequently encountered in a vast array of pharmaceuticals and natural products. Its synthesis, particularly with precise stereochemical control, is a significant objective in medicinal and process chemistry. Chemoenzymatic synthesis has emerged as a powerful and sustainable approach, leveraging the high selectivity and efficiency of enzymes to construct complex chiral piperidine derivatives under mild reaction conditions. These application notes provide an overview of key chemoenzymatic strategies and detailed protocols for their implementation.

Application Note 1: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade for Stereo-defined 3- and 3,4-Substituted Piperidines

This chemoenzymatic cascade offers a versatile and highly efficient method for the asymmetric dearomatization of activated pyridines to produce stereo-enriched 3- and 3,4-disubstituted piperidines. The key transformation involves a stereoselective one-pot reaction utilizing an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into the desired piperidine products.[1][2][3] This strategy has been successfully applied to the synthesis of key intermediates for antipsychotic drugs like Preclamol and the ovarian cancer therapeutic, Niraparib.[1][2][3]

Logical Workflow of the Amine Oxidase/Ene-Imine Reductase Cascade

chemoenzymatic_cascade cluster_chemical Chemical Synthesis cluster_enzymatic Biocatalytic Cascade Pyridine Substituted Pyridine THP N-Substituted Tetrahydropyridine Pyridine->THP Activation & Reduction DHP Dihydropyridinium Intermediate THP->DHP 6-HDNO (Amine Oxidase) Enamine Enamine Intermediate DHP->Enamine EneIRED (Reduction) Piperidine Stereo-defined Piperidine Enamine->Piperidine EneIRED (Reduction) transaminase_cyclization cluster_input Starting Materials cluster_reaction Biocatalytic Step cluster_cyclization Spontaneous Cyclization Ketone ω-Chloro Ketone Transaminase Transaminase (TA) + PLP AmineDonor Amine Donor (e.g., Isopropylamine) ChiralAmine Chiral Amine Intermediate Piperidine Chiral 2-Substituted Piperidine ChiralAmine->Piperidine Intramolecular S_N2 Transaminase->ChiralAmine multi_enzyme_cascade cluster_start Starting Material cluster_steps One-Pot Enzymatic Cascade KetoAcid Keto Acid KetoAldehyde Keto Aldehyde KetoAcid->KetoAldehyde CAR AminoAldehyde Amino Aldehyde KetoAldehyde->AminoAldehyde ω-TA CyclicImine Cyclic Imine AminoAldehyde->CyclicImine Spontaneous Cyclization Piperidine Substituted Piperidine CyclicImine->Piperidine IRED

References

Application Notes and Protocols for the Multi-step Synthesis of Complex Molecules Using Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental heterocyclic motifs prevalent in a vast array of natural products and pharmaceuticals.[1][2][3] The inherent structural and chemical properties of the piperidine ring make it a valuable building block in the design and synthesis of complex molecules with significant biological activity. This document provides detailed application notes and protocols for the multi-step synthesis of a representative complex molecule, the fire ant venom alkaloid Solenopsin, which features a substituted piperidine core.

Solenopsin is a potent inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][4] The dysregulation of this pathway is implicated in various diseases, including cancer, making inhibitors like Solenopsin valuable subjects of study for drug development.[2][4][5][6]

These application notes will detail a representative multi-step synthesis of Solenopsin, provide comprehensive experimental protocols for key reactions, and present quantitative data in a clear, tabular format. Additionally, visualizations of the synthetic pathway, a general experimental workflow, and the relevant biological signaling pathway are provided to enhance understanding.

Multi-step Synthesis of Solenopsin

The following is a representative multi-step synthesis for (±)-Solenopsin, compiled from various reported synthetic strategies. This pathway demonstrates the construction of the substituted piperidine core and the subsequent elaboration to the final natural product.

Synthetic Pathway of (±)-Solenopsin

Solenopsin_Synthesis cluster_start Starting Materials cluster_intermediate1 Step 1: Grignard Reaction cluster_intermediate2 Step 2: Reduction to Tetrahydropyridine cluster_intermediate3 Step 3: Methylation cluster_intermediate4 Step 4: Reduction to Piperidine 4-chloropyridine 4-Chloropyridine 2-undecyl-4-chloropyridine 2-Undecyl-4-chloropyridine 4-chloropyridine->2-undecyl-4-chloropyridine 1. Mg, THF 2. 1-Bromoundecane 1-bromoundecane 1-Bromoundecane 2-undecyl-4-chloro-1,2,3,6-tetrahydropyridine 2-Undecyl-4-chloro- 1,2,3,6-tetrahydropyridine 2-undecyl-4-chloropyridine->2-undecyl-4-chloro-1,2,3,6-tetrahydropyridine NaBH4, MeOH 2-undecyl-4-chloro-6-methyl-1,2,3,6-tetrahydropyridine 2-Undecyl-4-chloro-6-methyl- 1,2,3,6-tetrahydropyridine 2-undecyl-4-chloro-1,2,3,6-tetrahydropyridine->2-undecyl-4-chloro-6-methyl-1,2,3,6-tetrahydropyridine 1. n-BuLi, THF 2. CH3I 2-undecyl-6-methylpiperidine (±)-Solenopsin 2-undecyl-4-chloro-6-methyl-1,2,3,6-tetrahydropyridine->2-undecyl-6-methylpiperidine H2, Pd/C

Caption: A representative synthetic pathway for the multi-step synthesis of (±)-Solenopsin.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of (±)-Solenopsin. Please note that these are representative yields and may vary based on specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields for the Synthesis of (±)-Solenopsin

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Grignard ReactionMg, 1-BromoundecaneTHFReflux12~70
2Reduction to TetrahydropyridineNaBH4Methanol0 to RT4~85
3Methylationn-BuLi, CH3ITHF-78 to RT3~65
4Reduction to PiperidineH2 (1 atm), Pd/CEthanolRT24>90

Table 2: Characterization Data for (±)-Solenopsin

PropertyValue
Molecular FormulaC17H35N
Molecular Weight253.47 g/mol
AppearanceColorless oil
Boiling PointNot reported
¹H NMR (CDCl₃, δ)0.88 (t, 3H), 1.05 (d, 3H), 1.20-1.60 (m, 22H), 2.60-2.80 (m, 2H)
¹³C NMR (CDCl₃, δ)14.1, 22.7, 23.5, 26.2, 29.4, 29.6, 29.7, 31.9, 36.8, 46.9, 56.8, 61.5
Mass Spec (m/z)254.3 [M+H]⁺

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for a single step in the organic synthesis, such as the Grignard reaction (Step 1), involving reaction setup, monitoring, work-up, and purification.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (e.g., Reflux) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (e.g., TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Reaction Complete Drying_Concentration Drying & Solvent Removal Workup->Drying_Concentration Purification Purification (e.g., Column Chromatography) Drying_Concentration->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Caption: A general experimental workflow for a typical organic synthesis step.

Protocol 1: Synthesis of 2-Undecyl-4-chloropyridine (Step 1)

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • 1-Bromoundecane

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Chloropyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • Assemble the glassware and flush with dry nitrogen or argon.

  • In a dropping funnel, add a solution of 1-bromoundecane (1.0 eq) in anhydrous THF.

  • Add a small portion of the 1-bromoundecane solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction starts (disappearance of iodine color and gentle bubbling), add the remaining 1-bromoundecane solution dropwise while maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloropyridine (1.1 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-undecyl-4-chloropyridine as a colorless oil.

Protocol 2: General Procedure for Heating Under Reflux

Apparatus:

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Clamps and stand

  • Water source for condenser

Procedure:

  • Place the reaction mixture in a round-bottom flask, which should not be more than half full.[7]

  • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Securely clamp the flask to a stand and place it in a heating mantle or oil bath.

  • Attach the condenser vertically to the flask and clamp it securely.

  • Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.

  • Turn on the water flow to the condenser.

  • Begin heating the reaction mixture to the boiling point of the solvent.

  • Adjust the heating to maintain a steady reflux, where the solvent vapor condenses in the lower part of the condenser and drips back into the flask.

  • Continue heating for the desired reaction time.

  • To stop the reaction, turn off the heat source and allow the apparatus to cool to room temperature before dismantling.

Protocol 3: General Procedure for Silica Gel Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (solvent system determined by TLC analysis)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.[8][9][10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel column using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Continuously add eluent to the top of the column to prevent it from running dry.

    • If a solvent gradient is used, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Biological Context: Solenopsin and the PI3K/Akt Signaling Pathway

Solenopsin has been identified as an inhibitor of the PI3K/Akt signaling pathway.[1][2][4] This pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes.

PI3K/Akt Signaling Pathway and Inhibition by Solenopsin

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits Akt_active Akt (active) PDK1->Akt_active Phosphorylates Akt->Akt_active Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt_active->Downstream Activates/ Inhibits Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Solenopsin Solenopsin Solenopsin->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Solenopsin.

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[11] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane.[11][12] This co-localization allows for the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.[6] Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of cellular processes like survival, growth, and proliferation.[11] Solenopsin has been shown to inhibit this pathway, leading to a reduction in Akt phosphorylation and its downstream effects, which contributes to its anti-angiogenic and potential anti-cancer properties.[1][2][4]

References

Application Notes and Protocols for Coupling Reactions of Tert-butyl (piperidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of Tert-butyl (piperidin-3-ylmethyl)carbamate in various pivotal coupling reactions. This versatile building block is a key intermediate in the synthesis of a range of pharmaceutically active compounds, including IRAK4 inhibitors and orexin receptor antagonists.[1] The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics.

Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is widely employed for the synthesis of N-aryl piperidine derivatives from aryl halides or triflates. The secondary amine of the piperidine ring in this compound serves as the nucleophile in this transformation.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig N-arylation of this compound with an aryl bromide is as follows:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and sodium tert-butoxide (1.2-2.0 equivalents). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and this compound (1.1-1.5 equivalents) to the Schlenk tube, followed by the addition of an anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for 4 to 24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated product.

Quantitative Data:
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285
22-ChloropyridinePd(OAc)₂ (5)RuPhos (10)K₂CO₃Dioxane1101878
31-Bromo-3,5-difluorobenzene[Pd(allyl)Cl]₂ (1.5)tBuXPhos (3)LHMDSTHF80892

Note: The data presented in this table is representative and may vary based on the specific substrates and reaction conditions used.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Tert-butyl (piperidin-3-ylmethyl)carbamate product N-Aryl Piperidine Derivative reactant1->product Coupling reactant2 Aryl-X (X = Br, Cl, OTf) reactant2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., NaO t Bu) base->product solvent Solvent (e.g., Toluene) solvent->product Reductive_Amination reactant1 Tert-butyl (piperidin-3-ylmethyl)carbamate intermediate Iminium Ion reactant1->intermediate reactant2 Aldehyde/Ketone reactant2->intermediate Condensation product N-Alkylated Piperidine Derivative intermediate->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation carboxylic_acid Carboxylic Acid activated_intermediate Activated Intermediate (e.g., Acyl-Oxyma) carboxylic_acid->activated_intermediate coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_intermediate product N-Acyl Piperidine Derivative activated_intermediate->product Nucleophilic Attack amine Tert-butyl (piperidin-3-ylmethyl)carbamate amine->product

References

Melatonin: A Versatile Precursor for the Synthesis of Biologically Active Neurological Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melatonin, a neurohormone primarily known for its role in regulating the circadian rhythm, also serves as a valuable precursor for the synthesis of a variety of biologically active molecules. Its intrinsic indoleamine structure provides a key scaffold for the development of potent neurological agents. This document outlines the application of melatonin and its derivatives as precursors for the synthesis of three prominent drugs: Agomelatine, Ramelteon, and Tasimelteon. These compounds are all melatonin receptor agonists and are clinically used for the treatment of depression and sleep-wake disorders. Detailed experimental protocols for their synthesis, along with a summary of their biological activities, are provided to guide researchers in the fields of medicinal chemistry and drug discovery.

Application Notes

Agomelatine: A Dual-Action Antidepressant

Agomelatine is an atypical antidepressant used for the treatment of major depressive disorder.[1] Its therapeutic effects are attributed to its unique dual mechanism of action: it is a potent agonist of melatonin receptors (MT1 and MT2) and an antagonist of the serotonin 5-HT2C receptor.[2][3] This dual action is believed to contribute to its ability to resynchronize circadian rhythms, which are often disrupted in depressed patients, and to increase dopamine and norepinephrine levels in the frontal cortex.[4]

Ramelteon: A Selective Melatonin Receptor Agonist for Insomnia

Ramelteon is a selective agonist for the MT1 and MT2 melatonin receptors and is used for the treatment of insomnia, particularly difficulty with sleep onset.[5][6] Unlike traditional hypnotics that target GABA receptors, ramelteon's mechanism of action is focused on the suprachiasmatic nucleus, the body's primary circadian pacemaker.[7] Its high affinity for MT1 and MT2 receptors allows it to mimic the sleep-promoting effects of endogenous melatonin.[6]

Tasimelteon: A Treatment for Non-24-Hour Sleep-Wake Disorder

Tasimelteon is a melatonin receptor agonist specifically approved for the treatment of non-24-hour sleep-wake disorder (Non-24) in totally blind individuals.[8][9] In the absence of light perception, the circadian pacemaker can become desynchronized from the 24-hour day, leading to a "free-running" rhythm. Tasimelteon, by acting as a potent agonist at MT1 and MT2 receptors, helps to entrain the internal body clock to a 24-hour cycle.[10][11]

Quantitative Biological Data

The following tables summarize the binding affinities and clinical efficacy of agomelatine, ramelteon, and tasimelteon.

Table 1: Receptor Binding Affinities (Ki values)

CompoundMT1 Receptor (Ki, nM)MT2 Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)Reference(s)
Agomelatine 0.10.12631[1][12]
Ramelteon 0.0140.112>1000[2][13]
Tasimelteon 0.3040.0692No significant affinity[5][14]

Table 2: Clinical Efficacy on Sleep Parameters

CompoundIndicationKey Finding(s)Reference(s)
Agomelatine Major Depressive DisorderSignificantly improved "getting to sleep" and "quality of sleep" compared to placebo. Improved total sleep time and sleep efficiency in patients with OSA.[6][15]
Ramelteon Insomnia (Sleep-onset)Significantly reduced latency to persistent sleep (LPS) by ~13 minutes more than placebo on nights 1 and 2. Increased total sleep time.[1][8][16]
Tasimelteon Non-24-Hour Sleep-Wake DisorderSignificantly increased the rate of circadian entrainment compared to placebo (20% vs. 3%). Maintained entrainment in 90% of patients who continued treatment versus 20% on placebo.[10][11][17]

Signaling Pathways

The biological effects of these molecules are initiated by their interaction with melatonin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers downstream signaling cascades that ultimately modulate neuronal function and circadian rhythms.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Melatonin Melatonin / Agonist MT1 MT1 Receptor Melatonin->MT1 Agonist Binding MT2 MT2 Receptor Melatonin->MT2 Agonist Binding G_alpha_i Gαi MT1->G_alpha_i Activation MT2->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC Inhibition Neuronal_Firing ↓ Neuronal Firing G_alpha_i->Neuronal_Firing cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Circadian_Rhythm Circadian Rhythm Entrainment Gene_Expression->Circadian_Rhythm Neuronal_Firing->Circadian_Rhythm

Caption: Simplified Melatonin Receptor Signaling Pathway.

Agomelatine's antagonism of the 5-HT2C receptor provides an additional layer of complexity to its mechanism of action, leading to the disinhibition of dopamine and norepinephrine release.

Agomelatine_5HT2C_Antagonism Agomelatine Agomelatine Receptor_5HT2C 5-HT2C Receptor Agomelatine->Receptor_5HT2C Antagonism GABA_Neuron GABAergic Interneuron Receptor_5HT2C->GABA_Neuron Inhibition DA_NE_Neuron Dopamine (DA) & Norepinephrine (NE) Neuron GABA_Neuron->DA_NE_Neuron Inhibition Release ↑ DA & NE Release (Frontal Cortex) DA_NE_Neuron->Release

Caption: Agomelatine's 5-HT2C Receptor Antagonism.

Experimental Protocols

The following are representative synthetic protocols for agomelatine, ramelteon, and tasimelteon based on literature procedures. Safety Note: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Agomelatine

The synthesis of agomelatine can be achieved from 7-methoxy-1-tetralone.

Agomelatine_Synthesis cluster_workflow Agomelatine Synthesis Workflow Start 7-Methoxy-1-tetralone Step1 Reaction with Acetonitrile (n-Butyllithium) Start->Step1 Intermediate1 1-Hydroxy-7-methoxy-1,2,3,4- tetrahydro-1-naphthylacetonitrile Step1->Intermediate1 Step2 Dehydrogenation (DDQ) Intermediate1->Step2 Intermediate2 (7-Methoxy-1-naphthyl)acetonitrile Step2->Intermediate2 Step3 Reduction (LiAlH4) Intermediate2->Step3 Intermediate3 (7-Methoxy-1-naphthyl)ethylamine Step3->Intermediate3 Step4 Acetylation (Acetyl Chloride) Intermediate3->Step4 End Agomelatine Step4->End

Caption: Synthetic Workflow for Agomelatine.

Protocol:

  • Synthesis of 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile: To a solution of 7-methoxy-1-tetralone in an appropriate solvent, add n-butyllithium followed by acetonitrile at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and extract the product.

  • Synthesis of (7-Methoxy-1-naphthyl)acetonitrile: Treat the product from the previous step with a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like toluene or acetic acid and heat to reflux.[18]

  • Synthesis of (7-Methoxy-1-naphthyl)ethylamine: Reduce the nitrile group of the intermediate using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).[18]

  • Synthesis of Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide): Acetylate the resulting amine with acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent.[18] A reported overall yield for a similar five-step synthesis starting from 7-methoxy-1-tetralone is 52.3%.[9]

Synthesis of Ramelteon

A concise synthesis of ramelteon can be achieved starting from 2,3-dihydrobenzofuran-4-amine.

Ramelteon_Synthesis cluster_workflow Ramelteon Synthesis Workflow Start 2,3-Dihydrobenzofuran-4-amine Step1 Catellani-type Alkylation & Intramolecular Heck Cyclization Start->Step1 Intermediate1 Indane-containing Aldehyde Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 Racemic Amine Step2->Intermediate2 Step3 Acylation (Propionyl Chloride) Intermediate2->Step3 End Ramelteon Step3->End

Caption: Synthetic Workflow for Ramelteon.

Protocol:

  • Formation of the Tricyclic Core: A reported concise synthesis starts from 3-hydroxyacetophenone, which is converted to 1-(2,3-dihydrobenzofuran-4-yl)ethan-1-one in high yield (90%).[19][20] This intermediate is then subjected to α-methylenation followed by Nazarov cyclization to afford the tricyclic ketone core, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, with a yield of 41% based on the consumed starting material.[20]

  • Introduction of the Side Chain: The tricyclic ketone undergoes a Horner-Wadsworth-Emmons reaction with diethyl (cyanomethyl)phosphonate to yield an α,β-unsaturated nitrile.[20]

  • Asymmetric Reduction: The unsaturated nitrile is then subjected to an enantioselective reduction.

  • Nitrile Reduction and Acylation: The nitrile group is reduced to a primary amine, which is subsequently acylated with propionyl chloride to yield ramelteon. A three-step synthesis from 2,3-dihydrobenzofuran-4-amine reported an overall yield of 26%.[21][22] Another multi-step synthesis starting from benzofuran reported yields for individual steps including Vilsmeier-Haack reaction (100%), Horner-Emmons reaction (88%), hydrogenation (100%), bromination/hydrolysis (73%), cyclization (92%), debromination (86%), Horner-Emmons (84%), nitrile reduction (99%), asymmetric hydrogenation (73%), and final acylation (97%).[12][23]

Synthesis of Tasimelteon

A practical synthesis of tasimelteon starts from 4-vinyl-2,3-dihydrobenzofuran.

Tasimelteon_Synthesis cluster_workflow Tasimelteon Synthesis Workflow Start 4-Vinyl-2,3-dihydrobenzofuran Step1 Epoxidation Start->Step1 Intermediate1 Epoxide Intermediate Step1->Intermediate1 Step2 Cyclopropanation Intermediate1->Step2 Intermediate2 Cyclopropyl Nitrile Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 Cyclopropylmethylamine Step3->Intermediate3 Step4 Propionylation Intermediate3->Step4 End Tasimelteon Step4->End

Caption: Synthetic Workflow for Tasimelteon.

Protocol:

  • Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran: 4-Vinyl-2,3-dihydrobenzofuran is subjected to an epoxidation reaction. In one procedure, 4-vinyl-2,3-dihydrobenzofuran (5.0g) is reacted with 30% hydrogen peroxide (20.8mL) and sodium bicarbonate (11.5g) in acetonitrile (25mL) at room temperature for 10 hours. The resulting epoxide is obtained in 91% yield after purification.[24]

  • Cyclopropanation: The epoxide intermediate is reacted with diethyl cyanomethylphosphonate under basic conditions to form the cyclopropyl nitrile derivative.

  • Reduction of the Nitrile: The nitrile group is then reduced to the corresponding primary amine.

  • Propionylation to Tasimelteon: The final step involves the acylation of the primary amine with propionyl chloride to afford tasimelteon.[24] The final acylation step using (-)-(trans)-2-(2,3-dihydrobenzofuran-4-yl)-cyclopropanemethanamine and propionyl chloride has been reported to yield the product as an off-white solid in 61% yield.[14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl (piperidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl (piperidin-3-ylmethyl)carbamate, a key building block in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct N-Boc protection of 3-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable organic solvent, often with the addition of a base to neutralize the in-situ formed acidic byproducts.

Q2: I am observing a low yield in my Boc protection reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: This could be due to insufficient reaction time, suboptimal temperature, or steric hindrance.

  • Side reactions: The formation of di-Boc protected product (where both the primary and secondary amines are protected) is a common side reaction.[1]

  • Poor quality of reagents: Ensure the purity of 3-(aminomethyl)piperidine and Boc₂O.

  • Suboptimal workup and purification: Product loss can occur during extraction and chromatography steps.

Q3: How can I minimize the formation of the di-Boc byproduct?

A3: To minimize the formation of the di-Boc protected byproduct, you can:

  • Use a controlled stoichiometry of Boc₂O (typically 1.0 to 1.2 equivalents).

  • Maintain a lower reaction temperature to favor the more nucleophilic primary amine's reaction.

  • Slowly add the Boc₂O solution to the solution of 3-(aminomethyl)piperidine.

Q4: What are the best practices for purifying this compound?

A4: Purification is commonly achieved by column chromatography on silica gel. However, piperidine-containing compounds can exhibit tailing on silica gel due to the basic nature of the piperidine nitrogen. To mitigate this, consider the following:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to the eluent.[2]

  • Alternatively, use a different stationary phase like alumina.[2]

  • Recrystallization from a suitable solvent system can also be an effective purification method.[3]

Q5: My starting material, 3-(aminomethyl)piperidine, is a dihydrochloride salt. How should I proceed with the Boc protection?

A5: If you are starting with the dihydrochloride salt, it is crucial to first liberate the free amine. This is typically done by treating the salt with a base, such as sodium hydroxide or triethylamine, prior to the addition of Boc₂O.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to low reactivity.* Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. * Ensure the use of a suitable solvent that fully dissolves the starting materials.[4] * If starting from a salt, ensure complete neutralization to the free amine.
Poor quality of reagents.* Use fresh, high-purity 3-(aminomethyl)piperidine and Boc₂O. * Check for degradation of Boc₂O, which can hydrolyze in the presence of moisture.
Multiple Spots on TLC (Side Product Formation) Formation of di-Boc protected byproduct.* Use a controlled amount of Boc₂O (1.0-1.2 equivalents). * Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). * Add the Boc₂O solution dropwise to the amine solution.
Presence of unreacted starting material.* Increase the amount of Boc₂O slightly (e.g., to 1.2 equivalents). * Prolong the reaction time.
Difficulty in Product Isolation/Purification Product is water-soluble.* During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product. * Perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane.
Tailing of the product spot on silica gel chromatography.* Add a basic modifier to the eluent (e.g., 0.1-1% triethylamine or 1-2% of 7N ammonia in methanol).[2] * Use basic alumina as the stationary phase for chromatography.[2]
Inconsistent Yields Variability in reaction conditions.* Standardize all reaction parameters, including solvent, temperature, reaction time, and stoichiometry. * Ensure efficient stirring to maintain a homogeneous reaction mixture.

Data Presentation

Reactant Reagent Base Solvent Temperature Time Yield Reference
3-Piperidine ethyl formateDi-tert-butyl dicarbonateTriethylamineDichloromethane0-10 °C-High[5]
(S)-N-(tert-butoxycarbonyl)-3-aminomethylpiperidine(-)-O,O' -di-β-tosyl-L-tartaric acid-MethanolReflux5-6 hours65%[3]
Piperazine (for comparison)Boc-anhydride-VariousVarious-up to 45% (mono-protected)[1]

Note: The first entry from the patent describes a step in a multi-step synthesis that leads to a precursor of the target molecule and indicates a high-yield Boc protection step under the specified conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • Dissolution: Dissolve 3-(aminomethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (1:1).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition (Optional but Recommended): Add a base, such as triethylamine (1.1 eq.) or an aqueous solution of sodium hydroxide, to the reaction mixture.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 eq.) in the same solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent for extraction.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes), often with the addition of a basic modifier like triethylamine to prevent tailing.[2]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine 3-(aminomethyl)piperidine dissolve Dissolve amine in solvent start_amine->dissolve start_boc Di-tert-butyl dicarbonate (Boc)₂O add_boc Slowly add (Boc)₂O start_boc->add_boc cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., TEA) cool->add_base add_base->add_boc react Stir at RT add_boc->react workup Aqueous Workup react->workup extract Extraction workup->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No incomplete_reaction_yes Increase time/temp. Check reagent quality. incomplete_reaction->incomplete_reaction_yes Yes side_products_yes Adjust stoichiometry. Lower temperature. side_products->side_products_yes Yes purification_loss Loss during purification? side_products->purification_loss No purification_loss_yes Optimize extraction. Modify chromatography conditions. purification_loss->purification_loss_yes Yes

Caption: Troubleshooting decision tree for improving yield.

References

Technical Support Center: Purification of Piperidine Carbamates by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of piperidine carbamates via recrystallization.

Troubleshooting Guides

Issue 1: The Piperidine Carbamate Fails to Crystallize and Remains an Oil ("Oiling Out")

Possible Causes & Solutions:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the compound and inhibit crystal lattice formation.[1]

    • Solution: Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too good of a solvent, preventing the compound from precipitating, or too poor, causing it to crash out as an oil.

    • Solution: Conduct a thorough solvent screen. An ideal single solvent will dissolve the carbamate when hot but not at room temperature.[2][3] If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble) can be employed.[2][4]

  • Cooling Rate is Too Rapid: Fast cooling can lead to supersaturation and the formation of an oil instead of crystals.[2]

    • Solution: Allow the hot solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.[4] Once at room temperature, the flask can be moved to an ice bath to maximize yield.[2][4]

  • Low Melting Point of the Carbamate: If the melting point of the piperidine carbamate is lower than the boiling point of the solvent, it may separate as a liquid.[1]

    • Solution: Choose a lower-boiling point solvent or solvent mixture.

Issue 2: No Crystals Form Upon Cooling, Even After an Extended Period

Possible Causes & Solutions:

  • Supersaturated Solution: The solution may be supersaturated and require a nucleation site to initiate crystallization.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This can create microscopic imperfections that serve as nucleation sites.[5]

    • Solution 2: Seed Crystals: If available, add a single, pure crystal of the piperidine carbamate to the solution to induce crystallization.[5]

  • Excess Solvent: Too much solvent may have been added, keeping the compound fully dissolved even at low temperatures.

    • Solution: Slowly evaporate some of the solvent under a gentle stream of nitrogen or by carefully heating the solution and then allow it to cool again.

  • Incorrect Solvent System: The chosen solvent may not be suitable for crystallization of your specific piperidine carbamate.[5]

    • Solution: Re-evaluate the solvent choice by performing small-scale solubility tests with a variety of solvents.[3]

Issue 3: Low Recovery of the Purified Piperidine Carbamate

Possible Causes & Solutions:

  • Excessive Solvent Usage: Using more than the minimum amount of hot solvent needed to dissolve the compound is a common cause of low yield, as a significant portion of the product will remain in the mother liquor.[2][6]

    • Solution: During the dissolution step, add the hot solvent in small portions until the compound just dissolves.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.

    • Solution: Pre-heat the funnel and receiving flask before performing a hot filtration to prevent premature crystallization.[3][4]

  • Significant Solubility in Cold Solvent: The piperidine carbamate may still have some solubility in the recrystallization solvent, even at low temperatures.[7]

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.[2][4] When washing the collected crystals, use a minimal amount of ice-cold solvent.[2][4]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my piperidine carbamate recrystallization?

A1: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room or colder temperatures.[2] To find a suitable solvent, perform small-scale solubility tests. Place 10-20 mg of your crude material into several test tubes and add different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) dropwise to assess solubility at room temperature and upon heating.[2][4]

Q2: What is a two-solvent recrystallization and when should I use it?

A2: A two-solvent (or solvent/anti-solvent) recrystallization is used when a suitable single solvent cannot be found.[2] This technique involves dissolving the compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the "good" solvent) is added dropwise until the solution becomes slightly cloudy.[2][4] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

Q3: My purified piperidine carbamate is still showing impurities by NMR/LC-MS. What went wrong?

A3: Impurities can be trapped within the crystal lattice if crystallization occurs too rapidly.[6] Additionally, the impurities may have very similar solubility properties to your desired compound in the chosen solvent system. Inadequate washing of the filtered crystals can also leave behind mother liquor containing impurities.[5] Consider a second recrystallization with a different solvent system or an alternative purification method like column chromatography.

Q4: What is an acceptable percent recovery for recrystallization?

A4: The acceptable percent recovery can vary significantly depending on the compound, the solvent system, and the initial purity of the material.[8] While a yield of 100% is not achievable due to the compound's residual solubility in the mother liquor and mechanical losses, a recovery of 60-90% is often considered good.[7] However, lower yields may be acceptable if a significant amount of impurity has been removed.

Data Presentation

Table 1: Qualitative Solubility of a Typical N-Boc Piperidine Carbamate in Common Solvents

SolventPolaritySolubility at Room Temp.Solubility at Elevated Temp.Suitability as a Single Solvent
HexaneNon-polarLowLow to ModeratePotentially suitable, risk of oiling out
TolueneNon-polarLowModerate to HighGood candidate
DichloromethanePolar aproticHighHighUnsuitable, too soluble
Ethyl AcetatePolar aproticModerateHighGood candidate
AcetonePolar aproticHighHighUnsuitable, too soluble
IsopropanolPolar proticLow to ModerateHighGood candidate
EthanolPolar proticModerateHighMay be too soluble
MethanolPolar proticHighHighUnsuitable, too soluble
WaterPolar proticLowLowUnsuitable

Table 2: Common Solvent/Anti-Solvent Systems for Piperidine Carbamate Recrystallization

"Good" Solvent (Soluble)"Poor" Anti-Solvent (Insoluble)Polarity CombinationTypical Use Case
DichloromethaneHexane/HeptanePolar / Non-polarFor less polar carbamates
Ethyl AcetateHexane/HeptanePolar / Non-polarA versatile and common combination
AcetoneWaterPolar / PolarFor more polar carbamates
EthanolWaterPolar / PolarFor moderately polar, water-insoluble carbamates
Tetrahydrofuran (THF)Hexane/HeptanePolar / Non-polarGeneral purpose

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on small-scale tests, choose a suitable solvent that dissolves the piperidine carbamate when hot but not when cold.[2]

  • Dissolution: Place the crude piperidine carbamate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid is fully dissolved.[4] Avoid adding excess solvent to maximize recovery.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3][4]

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.[2][4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2][4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

  • Solvent System Selection: Identify a "good" solvent in which the piperidine carbamate is highly soluble and a miscible "poor" anti-solvent in which it is poorly soluble.[4]

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle heating.[2]

  • Inducing Crystallization: Slowly add the "poor" anti-solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[4] If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[3]

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment becomes less favorable. Cooling in an ice bath can further increase the yield.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Piperidine Carbamate solvent_selection Solvent Selection (Small-Scale Tests) start->solvent_selection dissolution Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolution insoluble_check Insoluble Impurities Present? dissolution->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cooling Slow Cooling to Room Temp Then Ice Bath insoluble_check->cooling No hot_filtration->cooling filtration Vacuum Filtration cooling->filtration wash Wash Crystals with Cold Solvent filtration->wash drying Dry Under Vacuum wash->drying end End: Pure Crystals drying->end

Caption: General workflow for purification by single-solvent recrystallization.

Troubleshooting_Tree start Problem Encountered During Recrystallization oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No Crystals Forming? oiling_out->no_crystals No sol_oiling 1. Slow down cooling rate. 2. Re-evaluate solvent choice. 3. Consider pre-purification. oiling_out->sol_oiling Yes low_yield Low Yield? no_crystals->low_yield No sol_no_crystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume. no_crystals->sol_no_crystals Yes sol_low_yield 1. Use minimum hot solvent. 2. Ensure complete cooling. 3. Use minimal cold solvent for washing. low_yield->sol_low_yield Yes end Re-attempt Recrystallization sol_oiling->end sol_no_crystals->end sol_low_yield->end

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Side Reactions in Boc Protection of Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the tert-butoxycarbonyl (Boc) protection of aminopiperidines. This guide provides detailed troubleshooting in a question-and-answer format, experimental protocols, and quantitative data to facilitate successful synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the Boc protection of an aminopiperidine?

The most prevalent side reaction is the formation of the di-Boc protected product, where both the exocyclic amine and the piperidine ring nitrogen are protected with a Boc group. This is especially common when using an excess of di-tert-butyl dicarbonate ((Boc)₂O) or when forcing reaction conditions are applied.

Q2: Can the piperidine ring nitrogen be acylated during the Boc protection of the exocyclic amine?

While the exocyclic primary or secondary amine is generally more nucleophilic and reacts preferentially, the piperidine nitrogen can also be acylated, leading to the di-Boc byproduct. This is more likely to occur with an excess of the Boc anhydride and a base.

Q3: My reaction is showing multiple spots on TLC, what could they be?

Besides the starting material and the desired mono-Boc product, the additional spots are likely the di-Boc protected aminopiperidine. In some cases, if the reaction is not conducted under anhydrous conditions, hydrolysis of the Boc anhydride can lead to tert-butanol, which might be visible on TLC depending on the solvent system.

Q4: How can I minimize the formation of the di-Boc byproduct?

Several strategies can be employed to enhance the selectivity for mono-protection:

  • Stoichiometry Control: Carefully controlling the amount of (Boc)₂O to a slight excess or even a 1:1 molar ratio with the aminopiperidine can favor mono-protection.

  • Slow Addition: A slow, dropwise addition of the (Boc)₂O solution can help maintain a low concentration of the reagent, thus reducing the likelihood of a second reaction.

  • Acid Protection: Temporarily protecting one of the amino groups as a hydrochloride salt is a highly effective method to achieve selective mono-Boc protection.

Q5: What is the best way to purify the desired mono-Boc protected aminopiperidine from the di-Boc byproduct?

Purification can often be achieved by column chromatography on silica gel. Additionally, an acid-base extraction can be effective. The di-Boc product is neutral, while the desired mono-Boc product has a basic piperidine nitrogen. Washing the reaction mixture with a dilute acid solution can extract the desired product into the aqueous phase, leaving the di-Boc byproduct in the organic layer. The aqueous layer can then be basified and the pure mono-Boc product extracted with an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield of Mono-Boc Product and Significant Di-Boc Formation

Symptoms:

  • TLC analysis shows a significant spot corresponding to the di-Boc product.

  • Isolated yield of the mono-Boc product is lower than expected.

Possible Causes & Solutions:

Possible CauseSolution
Excess (Boc)₂O Reduce the equivalents of (Boc)₂O used. Start with 1.0 to 1.1 equivalents.
Reaction Too Concentrated Run the reaction at a lower concentration to disfavor the second reaction.
Base Too Strong or in Excess A strong base can deprotonate the piperidine nitrogen, increasing its nucleophilicity. Consider using a weaker base or a stoichiometric amount.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

Data Presentation

The following table summarizes the yields of mono-Boc protected diamines under various reaction conditions, providing a reference for optimizing the selective protection of aminopiperidines.

DiamineEquivalents of (Boc)₂OMethodYield of Mono-Boc ProductReference
Piperazine0.8Flow chemistry in methanol45%[1]
Piperazine1.01 eq. HCl, then (Boc)₂O70-80%[2]
Ethylenediamine1.01 eq. HCl, then (Boc)₂O87%[2]
Bispidine1.01 eq. TFA, 10 mol% I₂55%[2]
Cyclohexane-1,2-diamine1.0in situ HCl from Me₃SiCl66%[3]
1,3-Diaminopropane1.0in situ HCl from Me₃SiCl75%[4][5]
1,8-Diaminooctane1.0in situ HCl from Me₃SiCl95%[4][5]

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of 4-Aminopiperidine
  • Dissolution: Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

  • Boc Anhydride Addition: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise over 1-2 hours.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the mono- and di-Boc products.

Protocol 2: Selective Mono-Boc Protection using in situ HCl Generation
  • Dissolution: Dissolve the aminopiperidine (1.0 eq) in anhydrous methanol and cool to 0 °C.

  • HCl Generation: Add chlorotrimethylsilane (Me₃SiCl, 1.0 eq) dropwise to the solution. A white precipitate of the mono-hydrochloride salt may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Protection: Add a solution of (Boc)₂O (1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.

  • Isolation: Adjust the pH of the aqueous layer to >10 with NaOH and extract the product with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure mono-Boc protected aminopiperidine.[3][4][5]

Visualizations

Boc_Protection_Workflow cluster_reaction Boc Protection Reaction cluster_troubleshooting Troubleshooting start Start: Aminopiperidine dissolve Dissolve in appropriate solvent start->dissolve add_base Add Base (e.g., TEA, NaHCO₃) dissolve->add_base cool Cool to 0°C add_base->cool add_boc Slowly add (Boc)₂O (1.0-1.1 eq) cool->add_boc react Stir at RT (Monitor by TLC/LC-MS) add_boc->react workup Aqueous Work-up react->workup crude Crude Product workup->crude check_tlc TLC Analysis: Significant Di-Boc? crude->check_tlc yes Yes check_tlc->yes no No check_tlc->no optimize Optimize Reaction: - Reduce (Boc)₂O eq. - Use weaker base - Lower temperature - Slower addition yes->optimize purify Purification: - Column Chromatography - Acid-Base Extraction no->purify optimize->start pure_product Pure Mono-Boc Product purify->pure_product

Caption: Troubleshooting workflow for Boc protection of aminopiperidines.

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway AP Aminopiperidine MonoBoc Mono-Boc Protected Aminopiperidine AP->MonoBoc + (Boc)₂O Base Boc2O1 (Boc)₂O MonoBoc2 Mono-Boc Protected Aminopiperidine DiBoc Di-Boc Protected Aminopiperidine MonoBoc2->DiBoc + (Boc)₂O (Excess) Boc2O2 (Boc)₂O

Caption: Main reaction versus the di-Boc side reaction pathway.

References

Technical Support Center: Optimizing Piperidine N-Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the N-functionalization of piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of piperidines?

The most prevalent issues during N-alkylation are over-alkylation, leading to the formation of quaternary ammonium salts, and slow or incomplete reactions.[1] Over-alkylation is particularly common with highly reactive alkylating agents, while incomplete reactions can be a result of steric hindrance, the use of a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of di-alkylated or quaternary ammonium salt byproducts?

Controlling selectivity is a common challenge. Key strategies to favor mono-alkylation include:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, which reduces the likelihood of a second alkylation event.[2][3] A syringe pump is recommended for precise control.[4]

  • Control Stoichiometry: Using an excess of the piperidine relative to the alkylating agent can statistically favor mono-alkylation.[2][4]

  • Use of a Protecting Group: For optimal control, using a mono-protected piperidine, such as N-Boc-piperidine, blocks one nitrogen atom, directing alkylation to the other.[2] The protecting group can be removed after the reaction.[5]

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can minimize side reactions.[3][4] Inorganic bases like potassium carbonate (K₂CO₃) are also effective.[3][4]

  • Reaction without Base: In the absence of a base, the reaction generates the hydrohalide salt of the mono-alkylated piperidine. This salt is less nucleophilic than the free amine, which slows down the second alkylation.[3] However, this will also slow down the overall reaction rate.[3]

Q3: My N-arylation reaction (e.g., Buchwald-Hartwig amination) is resulting in low yields and multiple byproducts. What should I investigate first?

Low yields and the formation of multiple products in N-arylation reactions often point to issues with the catalyst or competing side reactions like hydrodehalogenation (reduction of the aryl halide).[1] Key factors to investigate include:

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1][6]

  • Catalyst, Ligand, and Base Combination: The choice of palladium catalyst, phosphine ligand, and base is critical and often depends on the substrate.[1][6] For challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often required.[6] Experimenting with different combinations can minimize side reactions.[1]

  • Solvent Choice: Toluene, dioxane, and THF are commonly used solvents.[6] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[6]

  • Purity of Reagents: Use pure, anhydrous reagents and solvents to avoid catalyst poisoning.[2]

Q4: My N-acylation reaction is sluggish and provides a low yield. What can I do to improve the reaction efficiency?

Inefficient N-acylation can be attributed to several factors. Consider these troubleshooting steps:

  • Reactivity of the Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may improve the reaction rate.[3]

  • Use of a Catalyst: While many N-acylations can proceed without a catalyst, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.[3]

  • Addition of a Base: A tertiary amine base, such as triethylamine (TEA) or DIPEA, is typically added to neutralize the acid byproduct (e.g., HCl) that forms during the reaction.[3] This prevents the protonation of the starting piperidine, which would render it unreactive.[3]

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[3] Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.[3]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation

Below is a decision tree to troubleshoot low yields in piperidine N-alkylation reactions.

G start Low Yield in N-Alkylation check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents check_base Is the base strong enough and used in sufficient quantity? check_reagents->check_base Yes purify_reagents Solution: Purify starting materials. Use anhydrous, deoxygenated solvent. check_reagents->purify_reagents No check_temp Is the reaction temperature optimal? check_base->check_temp Yes optimize_base Solution: Use a stronger base (e.g., K₂CO₃, Cs₂CO₃). Ensure 1.5-2.0 equivalents are used. check_base->optimize_base No check_solubility Are all reagents soluble in the chosen solvent? check_temp->check_solubility Yes optimize_temp Solution: Increase reaction temperature. Monitor for decomposition. check_temp->optimize_temp No change_solvent Solution: Switch to a more polar aprotic solvent like DMF. check_solubility->change_solvent No

Caption: A decision tree for troubleshooting low yields.

Issue 2: Formation of Quaternary Ammonium Salt in N-Alkylation

The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[1]

  • Problem: The N-alkylated piperidine product reacts further with the alkylating agent.

  • Solutions:

    • Slow Addition: Use a syringe pump to add the alkylating agent slowly. This ensures the piperidine is always in excess, statistically favoring mono-alkylation.[3][4]

    • Stoichiometry: Use an excess of piperidine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[1]

    • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[2]

Data Presentation: Comparison of Reaction Conditions

Table 1: General Conditions for Piperidine N-Functionalization

ParameterN-Alkylation (Direct)N-Alkylation (Reductive Amination)N-Arylation (Buchwald-Hartwig)N-Acylation
Electrophile Alkyl halide (bromide, iodide)[1]Aldehyde or Ketone[2][7]Aryl halide (bromide, chloride)[1]Acyl chloride, Anhydride[3]
Base K₂CO₃, Cs₂CO₃, DIPEA[2][3]Not requiredNaOtBu, K₃PO₄, Cs₂CO₃[2]TEA, DIPEA, Pyridine[3]
Solvent DMF, MeCN, THF[2][3]DCM, DCE, MeOH[7][8]Toluene, Dioxane[1][8]DCM, THF, ACN[3]
Catalyst Not typically requiredMild acid (optional, e.g., AcOH)[8]Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligand[1]DMAP (optional)[3]
Reducing Agent Not applicableNaBH(OAc)₃, NaBH₃CN[2][7]Not applicableNot applicable
Temperature Room temp. to 80 °C[2]Room temperature[7]80-110 °C[8]0 °C to room temp.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with an Alkyl Halide

This protocol describes a general method for the direct N-alkylation of a piperidine derivative.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[2]

  • Anhydrous Acetonitrile (MeCN)[2]

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the piperidine derivative and anhydrous potassium carbonate.[2]

  • Add anhydrous acetonitrile and stir the resulting suspension.

  • Slowly add the alkyl bromide to the reaction mixture, potentially using a syringe pump.[2][4]

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2][7]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add piperidine and K₂CO₃ to a dry flask add_solvent 2. Add anhydrous MeCN setup->add_solvent add_alkyl_halide 3. Slowly add alkyl bromide add_solvent->add_alkyl_halide heat 4. Heat and monitor (e.g., 60-80 °C) add_alkyl_halide->heat quench 5. Cool and quench with aq. NaHCO₃ heat->quench extract 6. Extract with DCM quench->extract dry 7. Dry, filter, and concentrate extract->dry purify 8. Column chromatography dry->purify product N-Alkylated Piperidine purify->product

Caption: General workflow for the direct N-alkylation of piperidine.

Protocol 2: General Procedure for N-Arylation via Buchwald-Hartwig Amination

This protocol outlines a typical Buchwald-Hartwig amination for the N-arylation of piperidine.[1]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)[1]

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)[1]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)[1]

  • Anhydrous solvent (e.g., Toluene or Dioxane)[1]

  • Schlenk flask or similar glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.[1]

  • Add the aryl halide and piperidine.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature and quench with water.[8]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

References

Technical Support Center: Diastereoselective Synthesis of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective synthesis of piperidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the diastereoselective synthesis of piperidines?

A1: Several robust methods are employed for the diastereoselective synthesis of piperidines. The most common include:

  • Catalytic Hydrogenation of Substituted Pyridines: This is a direct and atom-economical method. The choice of catalyst (e.g., heterogeneous catalysts like PtO₂ or homogeneous catalysts) and reaction conditions can significantly influence the diastereoselectivity.

  • Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene is a powerful tool for constructing the piperidine ring with good stereocontrol. The stereochemical outcome can often be controlled by the use of chiral auxiliaries or catalysts.

  • Intramolecular Cyclization Reactions: Cyclization of acyclic precursors is another versatile strategy. Methods like reductive amination of dicarbonyl compounds or Michael additions can be rendered diastereoselective.

  • Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved to yield the desired piperidine.

Q2: What are the key factors that influence diastereoselectivity in piperidine synthesis?

A2: Achieving high diastereoselectivity is crucial for the synthesis of biologically active compounds. The primary factors influencing the diastereomeric ratio (d.r.) are:

  • Catalyst/Reagent Choice: The catalyst, be it a transition metal complex or an organocatalyst, plays a pivotal role in defining the stereochemical pathway of the reaction. Chiral catalysts and reagents can create a stereochemically defined environment for the reaction to proceed.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, consequently, the diastereomeric ratio of the product.

  • Substrate Structure: The steric and electronic properties of the substituents on the starting materials can dictate the facial selectivity of the reaction. Existing stereocenters in the substrate can direct the formation of new ones.

  • Pressure: In reactions like catalytic hydrogenation, increasing the hydrogen pressure can sometimes favor the formation of a specific isomer, for instance, the cis isomer.

Q3: How can I determine the diastereomeric ratio of my product mixture?

A3: The diastereomeric ratio is typically determined using spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most common methods. The signals of the diastereomers will often have different chemical shifts, and the ratio can be determined by integrating the respective peaks.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Using a suitable column, diastereomers can often be separated, and the ratio determined by the relative peak areas.

  • Supercritical Fluid Chromatography (SFC): This technique can also be effective for separating diastereomers.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity

Q: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio. How can I improve the selectivity?

A: Poor diastereoselectivity is a common challenge. Here are several strategies to enhance it:

  • Optimize Reaction Temperature: Lowering the reaction temperature is often the first step to try, as it can increase the energy difference between the diastereomeric transition states.

  • Screen Different Solvents: The choice of solvent can have a profound impact on selectivity. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).

  • Evaluate Different Catalysts or Chiral Auxiliaries: The use of a chiral catalyst or a chiral auxiliary is a powerful method to induce diastereoselectivity. If you are already using one, consider trying a different ligand or auxiliary with different steric and electronic properties.

  • Change the Reducing Agent (for reductive processes): In reactions like reductive aminations, the nature of the reducing agent can influence the direction of hydride attack and thus the stereochemical outcome.

  • Modify the Substrate: If possible, altering the substituents on your starting material can enhance steric hindrance and favor the formation of one diastereomer over the other.

G start Poor Diastereoselectivity Observed temp Optimize Temperature (Try Lower Temperatures) start->temp check_dr Analyze Diastereomeric Ratio (NMR, HPLC, GC) temp->check_dr Run Experiment solvent Screen Solvents (Vary Polarity) solvent->check_dr Run Experiment catalyst Change Catalyst/ Chiral Auxiliary catalyst->check_dr Run Experiment reagent Modify Reagents (e.g., Reducing Agent) reagent->check_dr Run Experiment check_dr->solvent Improved? [No] check_dr->catalyst Improved? [No] check_dr->reagent Improved? [No] success Desired Diastereoselectivity Achieved check_dr->success Improved? [Yes] failure Re-evaluate Synthetic Strategy check_dr->failure Still Poor?

Issue 2: Low Reaction Yield

Q: The yield of my desired piperidine product is very low. What are the possible causes and solutions?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Check Starting Material Purity: Impurities in the starting materials can interfere with the reaction. Ensure your starting materials are pure and dry.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. Experiment with a range of temperatures.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid product decomposition over extended periods.

  • Catalyst Inactivation: The catalyst may be poisoned by impurities in the reagents or solvents. Ensure all components are of high purity and consider using a different, more robust catalyst.

  • Side Reactions: Characterize any byproducts to understand competing reaction pathways. Adjusting reaction conditions, such as concentration (higher dilution can sometimes favor intramolecular reactions), can help minimize side product formation.

Issue 3: Formation of Side Products

Q: I am observing significant formation of side products in my reaction. How can I minimize them?

A: The formation of side products is a common issue. Here's how to address it:

  • Identify the Side Products: Isolate and characterize the major side products using techniques like NMR and mass spectrometry. Understanding their structure will provide clues about the competing reaction pathways.

  • Adjust Stoichiometry: Ensure the stoichiometry of your reactants is correct. An excess of one reactant might lead to unwanted side reactions.

  • Modify Reaction Conditions:

    • Temperature: Lowering the temperature can sometimes suppress side reactions that have a higher activation energy than the desired reaction.

    • Order of Addition: The order in which reagents are added can be critical.

  • Change the Catalyst/Reagent: A different catalyst or reagent might be more selective for the desired transformation.

Quantitative Data

Table 1: Effect of Catalyst on a Multicomponent Piperidine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1NoneEthanol80480-
2ZrCl₄ (10)Ethanol80292-
3InCl₃ (10)Ethanol80485-
4Sc(OTf)₃ (10)Ethanol80582-
5Yb(OTf)₃ (10)Ethanol80678-

Data adapted from a study on the ZrCl₄-catalyzed synthesis of functionalized piperidines.

Table 2: Effect of Solvent and Temperature on Diastereoselectivity

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1Toluene258590:10
2Toluene08295:5
3Toluene-2075>99:1
4THF258885:15
5CH₂Cl₂259088:12

Representative data illustrating general trends.

Experimental Protocols

Protocol 1: Diastereoselective Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol describes the hydrogenation of a substituted pyridine to the corresponding piperidine derivative.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure reactor (autoclave)

  • Hydrogen gas

  • Celite®

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation:

    • Seal the reactor and purge it with an inert gas (e.g., nitrogen).

    • Pressurize the reactor with hydrogen gas to 50-70 bar.

    • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the desired piperidine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Substituted Pyridine and Acetic Acid to Reactor prep2 Add PtO₂ Catalyst prep1->prep2 react1 Seal and Purge Reactor prep2->react1 react2 Pressurize with H₂ (50-70 bar) react1->react2 react3 Stir at Room Temperature (4-24 h) react2->react3 react4 Monitor Progress (TLC/GC-MS) react3->react4 workup1 Vent H₂ and Purge react4->workup1 workup2 Dilute and Filter (remove catalyst) workup1->workup2 workup3 Neutralize and Extract workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Purify (Chromatography/Distillation) workup4->purify product Diastereomerically Enriched Piperidine purify->product

Protocol 2: Diastereoselective Aza-Diels-Alder Reaction

This protocol provides a general procedure for a Lewis acid-catalyzed aza-Diels-Alder reaction to synthesize a substituted piperidine.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Diene (1.2 eq)

  • Lewis Acid (e.g., ZnCl₂, 10 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Molecular sieves (4 Å)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation (in situ):

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 eq), amine (1.0 eq), and anhydrous toluene.

    • Add activated 4 Å molecular sieves to the mixture.

    • Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.

  • Diels-Alder Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

    • Add the Lewis acid (e.g., ZnCl₂) to the reaction mixture.

    • Slowly add the diene (1.2 eq) to the reaction.

    • Allow the reaction to stir for 12-24 hours, monitoring its progress by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture to remove the molecular sieves and any solids.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired piperidine derivative.

Factors Influencing Diastereoselectivity

G center Diastereoselectivity (Diastereomeric Ratio) catalyst Catalyst/Reagent catalyst->center temperature Temperature temperature->center solvent Solvent solvent->center substrate Substrate Structure substrate->center pressure Pressure (for certain reactions) pressure->center

Technical Support Center: Purification of Tert-butyl (piperidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from Tert-butyl (piperidin-3-ylmethyl)carbamate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities in crude this compound may include:

  • Unreacted Starting Materials: Such as 3-(aminomethyl)piperidine and di-tert-butyl dicarbonate (Boc anhydride).

  • Di-Boc Protected Product: The formation of a di-Boc species where both the primary amine of the aminomethyl group and the secondary amine of the piperidine ring are protected.

  • N-Nitroso Impurities: Potentially formed if there are residual nitrosating agents from previous synthetic steps.[1]

  • Residual Solvents: Solvents used during the reaction or work-up, such as methanol, ethyl acetate, or dichloromethane.

  • Byproducts from Starting Material: Impurities present in the initial 3-(aminomethyl)piperidine.

Q2: What analytical techniques are recommended for identifying impurities in my sample?

A2: A combination of the following analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main product and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main compound and any significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying impurities by their mass-to-charge ratio.

Q3: My purified this compound appears as a yellow oil, but I expected a white solid. What could be the reason?

A3: The yellow discoloration could be due to the presence of oxidized impurities.[2] While the product may still be suitable for some applications, for high-purity requirements, further purification is recommended. It is also possible that residual solvents are depressing the melting point. Ensure all solvents have been thoroughly removed under high vacuum.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

If you are experiencing a low recovery of your product after recrystallization, consider the following troubleshooting steps:

Possible Cause Solution
Excessive solvent used Concentrate the filtrate and attempt a second recrystallization.
Product is too soluble in the chosen solvent at low temperature Try a different solvent or a mixed solvent system where the product has lower solubility when cold.
Premature crystallization during hot filtration Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to keep the product dissolved.
Incomplete crystallization Cool the solution for a longer period, or in an ice bath, and gently scratch the inside of the flask to induce crystallization.
Issue 2: Persistent Impurities After Purification

If you are still observing impurities after initial purification attempts, the following guide may help:

Troubleshooting_Persistent_Impurities start Persistent Impurity Detected identify_impurity Identify Impurity by HPLC/LC-MS/NMR start->identify_impurity is_starting_material Impurity is Starting Material? identify_impurity->is_starting_material Analyze Data is_byproduct Impurity is a Byproduct? is_starting_material->is_byproduct No column_chromatography Perform Column Chromatography is_starting_material->column_chromatography Yes is_nonpolar Impurity is Non-polar? is_byproduct->is_nonpolar Analyze Structure is_polar Impurity is Polar? is_nonpolar->is_polar No is_nonpolar->column_chromatography Yes recrystallize Recrystallize from a different solvent is_polar->recrystallize No acid_base_extraction Perform Acid-Base Extraction is_polar->acid_base_extraction Yes end_purified Product Purified recrystallize->end_purified column_chromatography->end_purified acid_base_extraction->end_purified

Caption: Troubleshooting workflow for persistent impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing non-polar impurities and obtaining a crystalline solid product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, cool further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic product from non-basic impurities.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Extract with aqueous acid (e.g., 1M HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer (contains non-basic impurities) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (contains protonated product) separate_layers1->aqueous_layer1 basify Basify with aqueous base to pH > 10 (e.g., 10% NaOH) aqueous_layer1->basify extract_organic Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract_organic separate_layers2 Separate Layers extract_organic->separate_layers2 aqueous_layer2 Aqueous Layer (discard) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (contains purified product) separate_layers2->organic_layer2 dry_concentrate Dry (e.g., Na₂SO₄) and Concentrate organic_layer2->dry_concentrate end_product Purified Product dry_concentrate->end_product

Caption: Workflow for purification by acid-base extraction.

  • Dissolve: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated product will move to the aqueous layer.

  • Separate: Separate the aqueous layer.

  • Basify: Cool the aqueous layer in an ice bath and basify to a pH > 10 with a suitable base (e.g., 10% NaOH or Na₂CO₃ solution).[3]

  • Organic Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Column Chromatography

This technique is useful for separating impurities with different polarities from the product.

  • Adsorbent: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Packing: Pack a column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a suitable solvent system. A common system is a gradient of ethyl acetate in hexane. To prevent peak tailing of the basic product, it is often beneficial to add a small amount of a basic modifier like triethylamine (1-2%) to the eluent.[2]

  • Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the expected purity levels after applying different purification techniques. These are typical values and may vary depending on the nature and amount of impurities in the crude product.

Purification Method Typical Purity Achieved (by HPLC) Effective for Removing
Recrystallization > 98%Non-polar byproducts, some starting materials
Acid-Base Extraction > 95%Non-basic impurities
Column Chromatography > 99%A wide range of impurities with different polarities

References

Technical Support Center: Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization and achieving high stereoselectivity during piperidine synthesis. Chiral piperidines are crucial structural motifs in a vast array of pharmaceuticals and natural products, making stereochemical control a critical aspect of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in piperidine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive. In pharmaceutical development, different enantiomers of a chiral drug can have vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic. Therefore, preventing racemization during the synthesis of chiral piperidines is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What are the primary causes of racemization during piperidine synthesis?

A2: Racemization can be triggered by several factors throughout the synthetic sequence. Key causes include:

  • Harsh Reaction Conditions: High temperatures or extreme pH (both acidic and basic conditions) can provide the energy needed to overcome the activation barrier for epimerization at a stereocenter.

  • Intermediate Stability: The formation of planar, achiral intermediates, such as enols, enolates, or iminium ions, can lead to the loss of stereochemical information. When these intermediates are reprotonated or attacked by a nucleophile, there is an equal probability of forming either enantiomer.

  • Inappropriate Reagents: The choice of base, coupling reagent, or catalyst can significantly influence the rate of racemization. Strong, non-hindered bases, for instance, can promote the formation of intermediates prone to racemization.

  • Protecting Group Instability: Certain protecting groups may be unstable under specific reaction conditions, leading to their cleavage and subsequent side reactions that can cause epimerization.

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of losing stereochemical integrity.

Q3: How do I choose the right synthetic strategy to maintain stereochemical integrity?

A3: Selecting an appropriate strategy from the outset is the most effective way to prevent racemization. Modern approaches focus on creating the chiral center with high selectivity. Key strategies include:

  • Asymmetric Catalysis: This is a highly atom-economical approach where a small amount of a chiral catalyst generates a large quantity of the desired enantiomerically enriched product. Methods like rhodium-catalyzed asymmetric reductive Heck reactions, manganese-catalyzed C-H oxidation, and zinc-catalyzed [4+2] cycloadditions are powerful tools.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method is less atom-economical than catalytic approaches.

  • Substrate Control: This strategy utilizes the existing stereocenters within the starting material to direct the formation of new ones. This is common in chiral pool synthesis, which uses readily available enantiopure starting materials like amino acids.

  • Biocatalysis: The use of enzymes, such as oxidases and reductases, offers exceptional selectivity under mild reaction conditions, minimizing the risk of racemization.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.)

You've completed your synthesis, but chiral HPLC analysis shows a poor enantiomeric excess or diastereomeric ratio.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Reaction Temperature Higher temperatures can decrease selectivity. Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and stereoselectivity.
Ineffective Catalyst or Ligand The chosen catalyst/ligand may not be optimal for your specific substrate. Solution: Screen a panel of different chiral ligands or catalysts. For instance, in Rh-catalyzed reactions, ligands like SEGPHOS are often used to achieve high enantioselectivity.
Incorrect Solvent Choice Solvent polarity can influence the stability of transition states, affecting stereoselectivity. Solution: Experiment with a range of solvents with different polarities (e.g., toluene, THF, dichloromethane).
Interference from Protecting Groups The steric or electronic properties of a protecting group might be hindering the desired stereochemical pathway. Solution: Consider using a different protecting group on the nitrogen (e.g., Boc, Cbz, Ts) that may offer better facial shielding or be more compatible with the reaction conditions.
Racemization During Deprotection The conditions used to remove a protecting group (e.g., strong acid for Boc removal) might be causing epimerization of a nearby stereocenter. Solution: Screen milder deprotection conditions. For Boc removal, weaker acids or shorter reaction times might be effective. For Fmoc groups, alternatives to piperidine, such as DBU, have been explored.
Troubleshooting Workflow for Low Stereoselectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing reactions with poor stereochemical outcomes.

G start Low e.e. or d.r. Detected temp Optimize Temperature (Screen -78°C to RT) start->temp check1 Improved? temp->check1 solvent Screen Solvents (e.g., Toluene, THF, DCM) check2 Improved? solvent->check2 catalyst Screen Catalysts / Ligands check3 Improved? catalyst->check3 reagents Evaluate Reagents (Base, Additives) check4 Improved? reagents->check4 protecting_group Change Protecting Group (N-Boc, N-Cbz) check5 Improved? protecting_group->check5 check1->solvent No end_ok Problem Solved check1->end_ok Yes check2->catalyst No check2->end_ok Yes check3->reagents No check3->end_ok Yes check4->protecting_group No check4->end_ok Yes check5->end_ok Yes end_fail Consider Alternative Synthetic Route check5->end_fail No

Caption: A decision tree for troubleshooting low stereoselectivity.

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This method is highly effective for synthesizing enantioenriched 3-substituted piperidines from pyridine derivatives. This protocol is adapted from previously published procedures.

Materials:

  • [Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)

  • (S)-Segphos (chiral ligand)

  • Phenyl pyridine-1(2H)-carboxylate (substrate)

  • Arylboronic acid

  • Cesium Hydroxide (CsOH, 50 wt% aq.)

  • Toluene, Tetrahydrofuran (THF), and degassed Water

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon), add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a vial.

  • Solvent Addition: Add Toluene (0.5 M) and seal the vial. Stir the mixture at room temperature for 15 minutes.

  • Reagent Addition: To the catalyst mixture, add the arylboronic acid (1.5 equivalents) and the phenyl pyridine-1(2H)-carboxylate substrate (1.0 equivalent).

  • Aqueous Phase: In a separate vial, prepare a solution of CsOH in degassed water. Add this aqueous solution to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 3-substituted tetrahydropyridine by flash column chromatography.

  • Reduction: The purified tetrahydropyridine can then be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C) to yield the final product without loss of stereochemical integrity.

Protocol 2: Chiral Auxiliary-Based Asymmetric Synthesis

This workflow illustrates the general sequence for using a chiral auxiliary, such as 2-benzylpiperidine, to direct an asymmetric alkylation.

G sub Prochiral Substrate (e.g., Carboxylic Acid) acyl Chiral N-Acylpiperidine sub->acyl Attachment (Acylation) aux (R)- or (S)-2-Benzylpiperidine (Chiral Auxiliary) aux->acyl enolate Diastereoselective Enolate Formation (e.g., LDA, -78°C) acyl->enolate Alkylation (Electrophile) product Diastereomerically Enriched Product enolate->product cleavage Auxiliary Cleavage (e.g., LiAlH4, hydrolysis) product->cleavage final Enantiomerically Enriched Product cleavage->final

Caption: General workflow for using a chiral auxiliary in synthesis.

Procedure Outline:

  • Auxiliary Attachment: Couple the prochiral carboxylic acid to the enantiomerically pure chiral auxiliary (e.g., (R)-2-benzylpiperidine) using standard amide bond formation conditions (e.g., DCC, EDC) to form a chiral N-acylpiperidine.

  • Diastereoselective Reaction: Cool the solution of the N-acylpiperidine to a low temperature (e.g., -78 °C) and add a strong base (e.g., LDA) to form a stereodefined enolate. The chiral auxiliary blocks one face of the enolate, directing the subsequent reaction. Add an electrophile (e.g., an alkyl halide), which will preferentially attack from the less hindered face.

  • Auxiliary Cleavage: After the reaction is complete and the product is purified, cleave the auxiliary. This can often be achieved via reductive cleavage (e.g., with LiAlH₄) or hydrolysis under conditions that do not cause racemization of the newly formed stereocenter. The chiral auxiliary can often be recovered and reused.

Technical Support Center: HPLC Analysis for Purity Determination of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the HPLC analysis of chiral piperidines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purity determination and enantiomeric excess analysis.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues in the chiral HPLC analysis of piperidines.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated, resulting in a resolution value of less than 1.5.

Troubleshooting Workflow:

G start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp optimize_mp Optimize Mobile Phase csp->optimize_mp Yes end_bad Screen Other CSPs csp->end_bad No optimize_temp Optimize Temperature optimize_mp->optimize_temp Partial Improvement end_good Resolution Improved optimize_mp->end_good Significant Improvement check_col Check Column Health optimize_temp->check_col Partial Improvement optimize_temp->end_good Significant Improvement check_col->end_good

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Possible Causes and Solutions:

CauseRecommended Action & Protocol
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for the specific piperidine derivative. Polysaccharide-based chiral columns are often a good starting point.[1] Protocol: CSP Screening: 1. Prepare a racemic standard of your piperidine analyte. 2. Screen a minimum of two to three different CSPs (e.g., one amylose-based and one cellulose-based). 3. Use a generic mobile phase for initial screening (e.g., Hexane/Isopropanol for normal phase or Acetonitrile/Water for reversed-phase). 4. Evaluate the chromatograms for any indication of separation, such as peak broadening or a shoulder.
Suboptimal Mobile Phase Composition The mobile phase composition is critical for achieving enantioselectivity. Protocol: Mobile Phase Optimization: 1. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.[2] 2. For basic piperidines, add a basic modifier like 0.1% diethylamine (DEA) to reduce secondary interactions.[3][4] 3. For acidic piperidines, an acidic modifier like 0.1% trifluoroacetic acid (TFA) can be beneficial.[2]
Incorrect Column Temperature Temperature affects the thermodynamics of chiral recognition. Lower temperatures often enhance enantioselectivity.[3] Protocol: Temperature Optimization: 1. Set the initial column temperature to 25°C. 2. Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each step. 3. If resolution does not improve, consider increasing the temperature in 5°C increments from the initial setting.
Poor Column Health A contaminated or degraded column can lead to a loss of resolution. Protocol: Column Washing: 1. Disconnect the column from the detector. 2. Consult the manufacturer's guidelines for appropriate washing solvents. 3. For many polysaccharide-based CSPs, flushing with a strong solvent like isopropanol or ethanol can remove contaminants.[3]
Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution. This is a common issue with basic compounds like piperidines.[5][6]

Troubleshooting Workflow:

start Peak Tailing Observed overload Is the column overloaded? start->overload dilute Dilute Sample overload->dilute Yes mobile_phase Are secondary interactions present? overload->mobile_phase No improved Peak Shape Improved dilute->improved add_modifier Add Mobile Phase Modifier (e.g., DEA) mobile_phase->add_modifier Yes column_health Is the column contaminated? mobile_phase->column_health No add_modifier->improved wash_column Wash or Replace Column column_health->wash_column Yes wash_column->improved

Caption: Troubleshooting workflow for peak tailing.

Possible Causes and Solutions:

CauseRecommended Action & Protocol
Secondary Interactions The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the silica surface of the column, causing tailing.[6][7][8] Protocol: Mobile Phase Modification: 1. Add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase to compete with the analyte for active silanol sites.[3][4] 2. Ensure the mobile phase pH is appropriate to suppress the ionization of residual silanols.[8]
Column Overload Injecting too much sample can saturate the stationary phase.[7][9] Protocol: Sample Dilution: 1. Prepare 1:10 and 1:100 dilutions of your sample. 2. Inject the diluted samples. A significant improvement in peak shape indicates that the original sample was overloading the column.[3]
Column Contamination or Degradation Buildup of contaminants can lead to peak distortion.[7] Protocol: Column Flushing: 1. Follow the column manufacturer's instructions for a thorough cleaning procedure. 2. If the problem persists after cleaning, the column may need to be replaced.
Extra-column Volume Excessive tubing length or diameter can contribute to peak broadening.[7] Action: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
Issue 3: Ghost Peaks

Symptom: Unexpected peaks appear in the chromatogram, especially during gradient runs or in blank injections.[3][10]

Troubleshooting Workflow:

start Ghost Peak Detected blank_run Run Blank Gradient (No Injection) start->blank_run peaks_present Peaks Still Present? blank_run->peaks_present solvent_blank Inject Sample Solvent peaks_present->solvent_blank No source_mp Source: Mobile Phase/System peaks_present->source_mp Yes peaks_in_solvent Peaks in Solvent Blank? solvent_blank->peaks_in_solvent source_solvent Source: Sample Solvent peaks_in_solvent->source_solvent Yes source_carryover Source: Autosampler Carryover peaks_in_solvent->source_carryover No

Caption: Logic for identifying the source of ghost peaks.

Possible Causes and Solutions:

CauseRecommended Action & Protocol
Contaminated Mobile Phase Impurities in solvents or reagents can appear as ghost peaks.[10][11] Protocol: Fresh Mobile Phase Preparation: 1. Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents and fresh, high-purity water.[3] 2. Filter all aqueous buffers before use. 3. Ensure mobile phase reservoirs are clean.
Autosampler Carryover Residual sample from a previous injection can be introduced into the current run.[12] Protocol: Needle Wash Optimization: 1. Increase the volume and/or duration of the needle wash. 2. Use a wash solvent that is a strong solvent for the piperidine analyte. 3. If possible, use a multi-solvent wash, starting with a strong organic solvent followed by the initial mobile phase.
System Contamination Contaminants can build up in the injector, pump, or detector.[12] Action: Systematically flush each component of the HPLC system with a strong solvent like isopropanol.

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is generally preferred for chiral piperidine separations?

A1: Both normal-phase (NP) and reversed-phase (RP) HPLC can be used, and the choice depends on the specific piperidine derivative. Polysaccharide-based columns are versatile and can be used in both modes.[1] NP-HPLC with mobile phases like hexane/isopropanol is very common for chiral separations.[13]

Q2: My piperidine compound lacks a UV chromophore. How can I detect it with a UV detector?

A2: For compounds without a strong UV chromophore, pre-column derivatization is a common and effective strategy. This involves reacting the piperidine with a derivatizing agent that introduces a chromophoric tag. A well-documented example is the derivatization of piperidin-3-amine with para-toluene sulfonyl chloride (PTSC), which allows for UV detection at 228 nm.[14][15]

Q3: What is the role of additives like DEA and TFA in the mobile phase?

A3: Additives are crucial for improving peak shape and selectivity. For basic compounds like piperidines, a basic additive such as diethylamine (DEA) is often added to the mobile phase (typically at 0.1%) to mask residual silanol groups on the stationary phase, which significantly reduces peak tailing.[3][4] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used to ensure the analyte is in its protonated form, which also improves peak shape.[3]

Q4: How do I determine the enantiomeric excess (e.e.) of my sample?

A4: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula is: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. Accurate integration of the peaks is critical for this calculation.[16]

Q5: My baseline is drifting or noisy. What should I do?

A5: Baseline issues can stem from several sources.[17][18]

  • Drift: Often caused by changes in mobile phase composition or temperature. Ensure your mobile phase is well-mixed and degassed, and that the column temperature is stable.[19]

  • Noise: Can be caused by air bubbles in the pump or detector, a contaminated detector cell, or a failing lamp.[17][20] Degas the mobile phase thoroughly and flush the system to remove bubbles. If noise persists, the detector cell may need cleaning or the lamp may need replacement.[21]

Experimental Protocols

Protocol 1: General Method Development for Chiral Piperidines

This protocol outlines a systematic approach to developing a new chiral separation method.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.[1][13] These columns show broad selectivity for a wide range of compounds.

  • Initial Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: Hexane/Ethanol (90:10, v/v)

    • For basic piperidines, add 0.1% Diethylamine (DEA) to the mobile phase.[2]

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Optimization:

    • If partial separation is observed, adjust the ratio of alcohol in the mobile phase. Increasing the alcohol content generally decreases retention time.

    • Optimize the temperature. Decreasing the temperature often improves resolution.[3]

    • If no separation is achieved, screen other CSPs and consider reversed-phase or polar organic modes.

Protocol 2: Pre-column Derivatization for Non-Chromophoric Piperidines

This protocol is based on the derivatization of piperidin-3-amine with p-toluenesulfonyl chloride (PTSC).[14][15]

  • Reagent Preparation:

    • Prepare a solution of your piperidine sample in a suitable aprotic solvent (e.g., Dichloromethane).

    • Prepare a solution of PTSC in the same solvent.

    • Use a base, such as triethylamine or sodium bicarbonate, to facilitate the reaction.

  • Derivatization Reaction:

    • In a vial, mix the piperidine sample solution with the basic solution.

    • Add the PTSC solution (in slight molar excess) and allow the reaction to proceed at room temperature. The reaction time may need to be optimized (e.g., 1-2 hours).

  • Sample Preparation for HPLC:

    • After the reaction is complete, the sample may be quenched with water.

    • The organic layer can be separated, dried, and the solvent evaporated.

    • Reconstitute the residue in the mobile phase or a compatible solvent for HPLC injection.

Example HPLC Conditions for Derivatized Piperidine: [14][15]

  • Column: Chiralpak AD-H

  • Mobile Phase: 0.1% Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 228 nm

References

Technical Support Center: Overcoming Challenges in the Scale-up of Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for piperidine synthesis?

A1: The most prevalent industrial method for piperidine synthesis is the catalytic hydrogenation of pyridine.[1] This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.[1] Other methods, though less common on a large scale, include the reduction of glutarimide and variations of the Hantzsch pyridine synthesis.[2][3]

Q2: Why is the complete separation of piperidine from pyridine by simple distillation so challenging?

A2: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation difficult.[4] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[4] To overcome this, techniques like azeotropic distillation with water or selective salt formation are employed.[4][5]

Q3: My purified piperidine has developed a yellow color upon storage. What causes this and how can it be resolved?

A3: The yellow discoloration in piperidine is typically due to oxidation products.[4] For applications requiring high purity, purification is necessary. The most effective method to remove these colored impurities is distillation.[4] To prevent future discoloration, it is recommended to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4]

Q4: What are the primary safety concerns when scaling up piperidine synthesis?

A4: Piperidine and its derivatives can be corrosive and toxic.[6] It is crucial to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE).[6] Additionally, piperidine is flammable, and when heated to decomposition, it can emit highly toxic fumes of nitrogen oxides.[6] Catalytic hydrogenation reactions often involve flammable hydrogen gas under pressure, requiring specialized reactors and stringent safety protocols.[1]

Q5: How can continuous flow chemistry improve the scale-up of piperidine synthesis?

A5: Continuous flow reactors offer significant advantages for scaling up chemical syntheses. They provide superior control over reaction parameters like temperature, pressure, and mixing, which can lead to improved yields, higher purity, and enhanced safety profiles compared to traditional batch processing.[6] Electrocatalytic hydrogenation of pyridine to piperidine in a flow microreactor has been shown to be an efficient method.[7]

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Symptoms: A significant drop in product yield is observed when transitioning from a lab-scale to a larger-scale synthesis.

Potential Cause Troubleshooting Steps
Poor Mass and Heat Transfer - Improve agitation efficiency in the reactor to ensure uniform mixing and temperature distribution. - For exothermic reactions like hydrogenation, ensure the cooling capacity of the reactor is sufficient to dissipate the heat generated.
Catalyst Deactivation - Increase catalyst loading or consider a more robust catalyst.[8] - Ensure the purity of starting materials and solvents to avoid catalyst poisons.[4] - In heterogeneous catalysis, check for changes in catalyst morphology or surface area upon reuse.
Incomplete Reaction - Increase reaction time or temperature, while monitoring for the formation of byproducts.[8] - For hydrogenations, ensure adequate hydrogen pressure and availability at the catalyst surface.[1]
Issue 2: Formation of Side Products

Symptoms: The presence of significant impurities or byproducts in the crude reaction mixture, complicating purification.

Potential Cause Troubleshooting Steps
Over-reduction or Incomplete Reduction - Optimize reaction time and temperature. Lowering the temperature may minimize side product formation.[4] - In pyridine hydrogenation, partially hydrogenated intermediates like tetrahydropyridine may be present. Increase reaction time or catalyst loading to drive the reaction to completion.[8]
Polymerization or Decomposition - Control the reaction temperature carefully, as higher temperatures can lead to polymerization or decomposition.[4] - Monitor the reaction progress to avoid unnecessarily long reaction times.[4]
Undesired Stereoisomers - The choice of catalyst can influence the stereochemical outcome. Screen different catalysts to improve stereoselectivity.[4] - For reactions like the Hantzsch synthesis, reaction conditions can be tuned to favor the desired isomer.
Issue 3: Difficulties in Product Purification

Symptoms: Challenges in isolating the piperidine product with the desired purity, especially at a larger scale.

Potential Cause Troubleshooting Steps
Azeotrope with Pyridine - Selective Salt Formation: React the mixture with CO2 to form solid piperidine carbonate, which can be separated by filtration, while pyridine remains in the solution.[4][9] - Azeotropic Distillation: Utilize water as an entrainer to break the azeotrope during distillation.[5]
Tailing on Silica Gel Chromatography - The basic nature of piperidines can cause tailing on silica gel. Add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.[10]
Crystallization of Product in Solution - Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate, which may crystallize from solution.[4] To prevent this, store solutions in well-sealed containers, potentially under an inert atmosphere.[4]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystPressure (bar)Temperature (°C)SolventNotes
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[4]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[4]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[4]
Raney Nickel High170 - 200-Often used for the industrial synthesis of piperidine itself.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂

This protocol describes a general procedure for the lab-scale catalytic hydrogenation of a substituted pyridine.

Materials:

  • Substituted pyridine

  • Glacial Acetic Acid (solvent)

  • PtO₂ (Adams' catalyst)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[4]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[4]

  • Reaction Execution:

    • Seal the reactor and purge with an inert gas, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

    • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours).[4]

    • Monitor the reaction progress using techniques like GC-MS or TLC.

  • Workup:

    • Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

    • Purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water.[1]

    • The filtrate can then be worked up by basifying the solution and extracting the product.

Mandatory Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_workup 3. Work-up and Isolation A Combine Pyridine Substrate, Solvent, and Catalyst in Reactor B Seal and Purge Reactor A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Cool and Vent D->E F Filter to Remove Catalyst E->F G Solvent Extraction F->G H Purification (e.g., Distillation) G->H I I H->I Pure Piperidine Product troubleshooting_logic Start Low Yield in Scale-Up CheckMixing Is Agitation Efficient? Start->CheckMixing CheckTemp Is Temperature Controlled? CheckMixing->CheckTemp Yes ImproveMixing Increase Agitation Speed / Improve Baffling CheckMixing->ImproveMixing No CheckCatalyst Is Catalyst Active? CheckTemp->CheckCatalyst Yes ImproveCooling Enhance Reactor Cooling CheckTemp->ImproveCooling No IncreaseCatalyst Increase Catalyst Loading or Use Fresh Catalyst CheckCatalyst->IncreaseCatalyst No CheckPurity Check Purity of Starting Materials IncreaseCatalyst->CheckPurity

References

Managing hazardous reaction conditions in carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in carbamate synthesis. It focuses on managing hazardous reaction conditions and overcoming common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during carbamate synthesis in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Reaction Failure or Low Yield

Q1: My carbamate synthesis reaction is failing or giving a very low yield. What are the initial checks I should perform?

A1: Low yields in carbamate synthesis can often be traced back to reagent quality and reaction conditions. A systematic check of your starting materials and experimental setup is the first critical step. Key factors to verify include:

  • Reagent Purity: Ensure the purity and stability of your starting materials. Reagents like chloroformates and isocyanates are particularly susceptible to hydrolysis and should be fresh or stored under strictly anhydrous conditions. The amine reactant should also be pure and dry.

  • Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. The presence of water can lead to the formation of undesired byproducts, such as symmetrical ureas, especially when using isocyanate intermediates. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: Sub-optimal temperatures can significantly impact reaction rates and yields. If the reaction is known to be sluggish, a modest increase in temperature may be beneficial. Conversely, for highly exothermic reactions, inadequate cooling can lead to byproduct formation.

Issue 2: Formation of Symmetrical Urea as a Major Byproduct

Q2: I am observing a significant amount of symmetrical urea as a byproduct in my reaction. What causes this and how can I minimize it?

A2: Symmetrical urea formation is a common side reaction, particularly when using isocyanates or chloroformates. This occurs when an isocyanate intermediate reacts with an amine. The amine can be the starting material or one formed in-situ from the hydrolysis of the isocyanate in the presence of water.

Here are several strategies to minimize urea formation:

  • Strict Anhydrous Conditions: As water reacts with isocyanates to form an unstable carbamic acid that decomposes into an amine and carbon dioxide, it is critical to use anhydrous solvents and thoroughly dried glassware. This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea.

  • Optimized Reagent Addition: The order and rate of reagent addition can significantly influence the outcome. When generating an isocyanate in situ, it is advisable to add the amine solution slowly to the phosgene equivalent solution. This maintains a low concentration of the free amine, reducing the likelihood of it reacting with the isocyanate intermediate.

  • Low-Temperature Conditions: When using chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions that could lead to isocyanate formation.

  • Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction with chloroformates. Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.

  • Use of Carbonyldiimidazole (CDI): CDI is an effective and safer alternative to phosgene-based reagents. The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with an alcohol to yield the desired carbamate, typically with fewer urea byproducts.

Issue 3: Thermal Decomposition of the Carbamate Product

Q3: I suspect my carbamate product is decomposing at elevated temperatures. What are the typical conditions for thermal decomposition, and how can I avoid it?

A3: Carbamates can undergo thermal decomposition, and the temperature at which this occurs varies widely depending on the structure of the carbamate. Some carbamates are known to decompose at temperatures ranging from 200-400°C, but side reactions and degradation can occur at significantly lower temperatures depending on the specific molecule and reaction conditions. The decomposition of ethyl N-methyl-N-phenylcarbamate, for instance, occurs in the gas phase between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene.

To mitigate thermal decomposition:

  • Optimize Reaction Temperature: If you suspect thermal instability, try running the reaction at a lower temperature. Even a 5-10°C reduction can have a significant impact on product purity.

  • Consider Phosgene-Free, Milder Synthesis Routes: The thermal decomposition of carbamates is sometimes intentionally employed as a phosgene-free method to generate isocyanates. If your goal is to isolate the carbamate, consider synthesis methods that operate under milder conditions, such as those using carbon dioxide and an alkylating agent at ambient temperature and pressure.

Issue 4: Handling Highly Toxic Reagents like Phosgene and Isocyanates

Q4: What are the primary hazards associated with using phosgene and isocyanates, and what are the recommended safer alternatives?

A4: Phosgene is an extremely toxic gas, and its use is a major safety concern in carbamate synthesis. Isocyanates, such as methyl isocyanate (MIC), are also highly toxic, irritating, and potent lachrymatory agents. Exposure to even low concentrations of these chemicals can be hazardous to human health.

Given these dangers, several safer, phosgene-free alternatives have been developed:

  • Diphosgene and Triphosgene: Trichloromethyl chloroformate ("diphosgene") and bis(trichloromethyl) carbonate ("triphosgene") are liquid and solid phosgene equivalents, respectively, that are easier and safer to handle than gaseous phosgene.

  • Carbonyldiimidazole (CDI): CDI is a safer, albeit more expensive, alternative that can be used for carbonylation reactions.

  • Carbon Dioxide (CO₂): The use of CO₂ as a C1 building block is an environmentally friendly and safe alternative to phosgene. Carbamates can be synthesized from amines, CO₂, and an alkylating agent, often under mild conditions.

  • Dimethyl Carbonate (DMC): DMC is another phosgene substitute that can be used for carbamate synthesis, particularly in reactions with aliphatic amines under relatively mild conditions.

Frequently Asked Questions (FAQs)

Q: Can pressure significantly influence my carbamate synthesis reaction?

A: Yes, pressure can have a substantial effect, particularly in reactions involving gases like carbon dioxide. In the synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate in supercritical CO₂, the pressure of CO₂ influences both the reaction conversion and selectivity. Generally, selectivity towards the desired carbamate improves with an increase in CO₂ pressure, while the overall conversion may peak at a mid-range pressure and decrease at higher pressures. For continuous flow synthesis using CO₂, maintaining an optimal back-pressure is crucial for achieving high conversion while minimizing byproduct formation.

Q: How can I prevent N-alkylation as a side reaction?

A: N-alkylation is a common side reaction in three-component syntheses involving an amine, CO₂, and an alkyl halide. This can be mitigated by carefully controlling the reaction conditions. For example, in a continuous flow system, elevated temperatures can favor the N-alkylated byproduct. The choice of base and the rate of addition of the alkylating agent can also influence the selectivity between N-carbamoylation and N-alkylation. Using a strong, non-nucleophilic base can help to stabilize the carbamate intermediate and favor the desired reaction pathway.

Q: Are there any catalytic systems that can improve the efficiency and safety of carbamate synthesis?

A: Yes, various catalytic systems have been developed to promote carbamate synthesis under milder and safer conditions. For instance, cesium carbonate has been shown to be effective in the synthesis of carbamates from amines, carbon dioxide, and an alkylating agent at ambient temperature and pressure. Other methods employ catalysts such as titanium alkoxides or various zinc-based systems to facilitate the reaction with CO₂, often under environmentally benign conditions. For the thermal decomposition of carbamates to isocyanates, metal catalysts, particularly those based on zinc, have demonstrated high activity.

Quantitative Data Summary

Table 1: Effect of Temperature and Pressure on Continuous Flow Carbamate Synthesis

EntryTemperature (°C)Pressure (bar)Conversion (%)Byproduct Formation (%)
1603~63-
270378<1
3803-7
470<3~51-
5705-7
6707-13

Data adapted from a study on the continuous synthesis of N-butyl aniline carbamate from aniline, butyl bromide, DBU, and CO₂ in acetonitrile.

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis using Carbonyldiimidazole (CDI)

  • To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂), add CDI (1.05-1.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the formation of the intermediate is complete, add the amine (1.0-1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature or gently heat if necessary. Monitor the progress of the reaction until the starting materials are consumed.

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Phosgene-Free Carbamate Synthesis using CO₂ and Cesium Carbonate

  • To a stirred suspension of the amine (1.0 eq.) and cesium carbonate (Cs₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF), add any additives like tetrabutylammonium iodide (TBAI) if required.

  • Purge the reaction flask with CO₂ and maintain a positive pressure of CO₂ using a balloon or a gentle, continuous flow.

  • Slowly add the alkyl halide (1.1-3.0 eq.) to the reaction mixture via syringe.

  • Stir the reaction at ambient temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Yield or Reaction Failure CheckReagents Check Reagent Quality - Purity of amine, alcohol - Freshness of chloroformate/isocyanate - Anhydrous reagents Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions - Anhydrous solvent/glassware - Inert atmosphere (N2/Ar) - Correct temperature ConditionsOK Conditions OK? CheckConditions->ConditionsOK ReagentsOK->CheckConditions Yes ReplaceReagents Replace/Purify Reagents ReagentsOK->ReplaceReagents No AdjustConditions Adjust Conditions - Dry solvent/glassware - Optimize temperature ConditionsOK->AdjustConditions No Recheck Re-run Reaction ConditionsOK->Recheck Yes ReplaceReagents->Recheck AdjustConditions->Recheck

Caption: Troubleshooting workflow for low yield in carbamate synthesis.

Urea_Byproduct_Mitigation Start High Symmetrical Urea Byproduct Cause1 Cause: Moisture Presence (Hydrolysis of Isocyanate) Start->Cause1 Cause2 Cause: Suboptimal Reagent Addition (High Free Amine Concentration) Start->Cause2 Cause3 Cause: Incorrect Base (Nucleophilic Base Competition) Start->Cause3 Solution1 Solution: Strict Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Cause1->Solution1 Solution2 Solution: Slow Amine Addition to Phosgene Equivalent Cause2->Solution2 Solution3 Solution: Use Non-Nucleophilic Base (e.g., TEA, DIPEA) Cause3->Solution3 Alternative Alternative Strategy: Use CDI as Phosgene Alternative Solution1->Alternative Solution2->Alternative Solution3->Alternative

Caption: Mitigation strategies for symmetrical urea byproduct formation.

Phosgene_Alternatives_Workflow Goal Goal: Synthesize Carbamate Hazard Hazardous Traditional Route: Phosgene or Isocyanates Goal->Hazard Avoid Alt1 Alternative 1: Phosgene Equivalents (Diphosgene, Triphosgene) Goal->Alt1 Alt2 Alternative 2: Carbonyldiimidazole (CDI) Goal->Alt2 Alt3 Alternative 3: CO₂-Based Methods (with Alkyl Halides) Goal->Alt3 Alt4 Alternative 4: Dimethyl Carbonate (DMC) Goal->Alt4 Outcome Safer Carbamate Synthesis Alt1->Outcome Alt2->Outcome Alt3->Outcome Alt4->Outcome

Caption: Safer, phosgene-free alternatives for carbamate synthesis.

Validation & Comparative

Comparison of Alternative Protecting Groups for 3-Aminomethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental in the synthesis of complex molecules incorporating the 3-aminomethylpiperidine scaffold. This building block is valuable in medicinal chemistry, but its two distinct amine functionalities—a primary amine on the methyl substituent and a secondary amine within the piperidine ring—necessitate a robust and selective protection strategy. The ability to mask one amine while performing chemistry on the other, known as orthogonal protection, is crucial for efficient and high-yield synthesis.[1][2]

This guide provides an objective comparison of common and alternative protecting groups for the primary aminomethyl group, focusing on their stability, cleavage conditions, and orthogonality with respect to protecting groups typically used for the piperidine nitrogen.

Overview of Common Protecting Groups

The selection of a protecting group is dictated by its stability to various reaction conditions and the mildness of its removal.[1] Carbamates are the most common class of protecting groups for amines. Key differences among them lie in their deprotection mechanisms, which grant them orthogonality.[3][4]

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability in basic and nucleophilic conditions. It is readily cleaved under moderate to strong acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6]

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, the Cbz group is a classic protecting group that is typically removed by catalytic hydrogenolysis (H₂, Pd/C).[7][8] This method is clean, but incompatible with molecules containing other reducible functional groups like alkenes or alkynes.[8][9]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Known for its lability to basic conditions, typically a secondary amine like piperidine.[6][10] Its acid stability makes it orthogonal to the Boc group, a cornerstone of solid-phase peptide synthesis (SPPS).[2][5][10]

  • Alloc (Allyloxycarbonyl): Offers unique orthogonality as it is stable to both the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc.[11][12] It is selectively removed under mild conditions using a palladium(0) catalyst.[12][13]

  • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): This silicon-based protecting group is stable to a wide range of conditions, including catalytic hydrogenation and mildly acidic/basic environments.[14][15] It is cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), via β-elimination.[14][16]

Data Presentation: Comparative Analysis of Protecting Groups

The following table summarizes the key characteristics of each protecting group, providing a basis for selection in a synthetic route.

Protecting GroupAbbreviationStable ToCleavage ConditionsOrthogonality & Notes
tert-Butoxycarbonyl BocBase, Nucleophiles, HydrogenolysisStrong Acid (e.g., TFA, HCl)[6]Orthogonal to Fmoc, Cbz, Alloc, Teoc. Widely used and cost-effective.
Carboxybenzyl Cbz, ZAcid, Base[8][17]Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH)[7][9][17]Orthogonal to Boc, Fmoc, Teoc. Not compatible with reducible groups (alkenes, alkynes).
9-Fluorenylmethoxycarbonyl FmocAcid, Electrophiles, Catalytic Hydrogenolysis (less stable than Cbz)[10]Base (e.g., 20% Piperidine in DMF)[10][18][19]Orthogonal to Boc, Cbz, Alloc, Teoc. The standard for base-labile protection in SPPS.
Allyloxycarbonyl AllocAcid (TFA), Base (Piperidine)[11]Pd(0) catalyst (e.g., Pd(PPh₃)₄) with scavenger (e.g., PhSiH₃, NMM)[11][12][20]Highly orthogonal to Boc, Fmoc, and Cbz.[12] Ideal for complex syntheses requiring multiple selective deprotections.
2-(Trimethylsilyl)ethoxycarbonyl TeocHydrogenolysis, Most Acidic/Basic conditions[14][15]Fluoride sources (e.g., TBAF, HF)[14][15]Orthogonal to most common protecting groups.[15] Provides an alternative cleavage pathway.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the protection strategy for 3-aminomethylpiperidine.

Synthetic_Workflow start 3-Aminomethylpiperidine protect Selective Protection (Primary Amine) start->protect e.g., Alloc-Cl reaction Reaction at Piperidine N-H protect->reaction e.g., Alkylation deprotect Deprotection (Primary Amine) reaction->deprotect e.g., Pd(0) final_product Final Product deprotect->final_product

Caption: General workflow for the functionalization of 3-aminomethylpiperidine.

Orthogonal_Protection_Strategy start 3-Aminomethylpiperidine diprotected Di-protected Intermediate (Boc on Piperidine, Alloc on -CH₂NH₂) start->diprotected Sequential Protection deprotect_alloc 1. Alloc Removal (Pd(PPh₃)₄ / PhSiH₃) diprotected->deprotect_alloc Selective Deprotection deprotect_boc 2. Boc Removal (TFA) diprotected->deprotect_boc Selective Deprotection product1 Piperidine N-Boc Protected deprotect_alloc->product1 product2 Aminomethyl N-Alloc Protected deprotect_boc->product2

Caption: Orthogonal strategy enabling selective deprotection of either amine.

Experimental Protocols

The following are representative protocols for the introduction and removal of key protecting groups. Yields and reaction times may vary depending on the specific substrate.

1. Boc Protection (General Procedure) This protocol describes the protection of an amine using di-tert-butyl dicarbonate (Boc₂O).

  • Reagents: Amine (1.0 equiv), Boc₂O (1.0-1.5 equiv), Triethylamine or NaHCO₃ (1.5-2.0 equiv), Solvent (THF or Dichloromethane).

  • Procedure:

    • Dissolve the amine in the chosen solvent and cool the solution to 0 °C in an ice bath.[21]

    • Add the base (e.g., triethylamine), followed by the dropwise addition of Boc₂O.

    • Allow the reaction mixture to warm to room temperature and stir overnight.[21]

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate or MTBE).[21]

    • Wash the combined organic layers with dilute acid (e.g., 0.1 N HCl) and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[21]

    • Concentrate under reduced pressure to yield the Boc-protected amine, which can be purified by column chromatography if necessary.

2. Cbz Protection (Schotten-Baumann Conditions) This protocol uses benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.

  • Reagents: Amine (1.0 equiv), Benzyl chloroformate (1.1 equiv), Sodium carbonate (2.5 equiv) or 3 N NaOH, Water.

  • Procedure:

    • Dissolve the amine in an aqueous solution of sodium carbonate or sodium hydroxide and cool to 0 °C.[7][21]

    • Add benzyl chloroformate dropwise while stirring vigorously, maintaining the temperature below 5 °C.[7]

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.[7][21]

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove impurities and the product.[7]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify as needed.

3. Fmoc Protection This protocol uses 9-fluorenylmethyl chloroformate (Fmoc-Cl).

  • Reagents: Amine (1.0 equiv), Fmoc-Cl (1.2 equiv), Base (e.g., NaHCO₃), Solvent (Dioxane/Water or DMF).

  • Procedure:

    • Dissolve the amine in a mixture of dioxane and aqueous NaHCO₃ solution.[10]

    • Cool the mixture to 0 °C and add a solution of Fmoc-Cl in dioxane dropwise.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Add water and extract the product with an organic solvent.

    • Wash the organic phase, dry it, and concentrate it in vacuo. The product can be purified by recrystallization or chromatography.[22]

4. Alloc Deprotection (Palladium-Catalyzed) This protocol describes the removal of the Alloc group using a palladium(0) catalyst.

  • Reagents: Alloc-protected amine (1.0 equiv), Pd(PPh₃)₄ (0.05-0.3 equiv), Scavenger (e.g., Phenylsilane (PhSiH₃), N-methylmorpholine (NMM)/Acetic Acid), Anhydrous solvent (CH₂Cl₂ or CHCl₃).[11][12]

  • Procedure:

    • Dissolve the Alloc-protected substrate in the anhydrous solvent under an inert atmosphere (Argon or Nitrogen).[12]

    • Add the scavenger system. For the NMM/HOAc system, add acetic acid (e.g., 0.5 mL per gram of resin) and NMM (e.g., 2 mL per gram of resin).[11]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄).[11][12]

    • Stir the mixture at room temperature for 30-60 minutes, monitoring progress by TLC or LC-MS.[11][12]

    • Upon completion, the reaction can be filtered, concentrated, and purified by column chromatography.

5. Teoc Deprotection (Fluoride-Mediated) This protocol uses a fluoride source to cleave the Teoc group.

  • Reagents: Teoc-protected amine (1.0 equiv), Tetrabutylammonium fluoride (TBAF) (1.1-1.5 equiv), Solvent (THF).

  • Procedure:

    • Dissolve the Teoc-protected amine in anhydrous THF.

    • Add a 1M solution of TBAF in THF to the mixture.

    • Stir the reaction at room temperature, monitoring by TLC. The deprotection mechanism involves β-elimination, releasing the free amine.[14]

    • Once the reaction is complete, quench with water, and extract the product with an appropriate organic solvent.

    • Wash, dry, and concentrate the organic layers. Purify the crude product by chromatography.

References

Comparative analysis of piperidine-based scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs. Its prevalence underscores its status as a "privileged scaffold," a molecular framework with the inherent ability to bind to multiple biological targets with high affinity. This guide provides a comprehensive comparative analysis of the piperidine scaffold against other common heterocyclic alternatives, supported by experimental data and detailed methodologies, to inform strategic decisions in drug design and development.

Physicochemical Properties: A Tale of Four Rings

The selection of a core scaffold profoundly influences a drug candidate's physicochemical properties, which in turn govern its pharmacokinetic profile. Here, we compare key properties of piperidine with three other widely used heterocyclic scaffolds: piperazine, morpholine, and pyrrolidine.

PropertyPiperidinePiperazineMorpholinePyrrolidine
Structure Piperidine StructurePiperazine StructureMorpholine StructurePyrrolidine Structure
pKa (of conjugate acid) ~11.2pKa1: ~5.6, pKa2: ~9.8~8.4~11.3
Calculated logP ~0.84~-1.1~-0.86~0.46
Aqueous Solubility MiscibleFreely SolubleMiscibleMiscible
Hydrogen Bond Acceptors 1221
Hydrogen Bond Donors 1211

Key Insights:

  • Basicity: Piperidine and pyrrolidine are the most basic of the four, a property that can be crucial for forming strong ionic interactions with target proteins. Piperazine's two nitrogen atoms provide tunable basicity, while morpholine is significantly less basic.

  • Lipophilicity: Piperidine and pyrrolidine exhibit a more lipophilic character compared to the more polar piperazine and morpholine. This can influence membrane permeability and brain penetration but may also impact aqueous solubility and metabolic stability.

  • Solubility: The parent scaffolds are all water-soluble, but substitution can dramatically alter this property. The inherent polarity of piperazine and morpholine often contributes to better aqueous solubility of their derivatives.

The Piperidine Advantage in Approved Pharmaceuticals

An analysis of FDA-approved drugs reveals the significant prevalence of the piperidine scaffold. It is one of the most common N-heterocycles found in small-molecule drugs.[1] This widespread use is a testament to its favorable combination of properties, including its ability to confer drug-like characteristics and serve as a versatile synthetic handle for molecular optimization. While piperazine is also a very common scaffold, particularly in drugs targeting the central nervous system, piperidine's unique balance of basicity and lipophilicity makes it a preferred choice in a wide range of therapeutic areas.[1] Morpholine and pyrrolidine are also present in numerous drugs but are not as frequently incorporated as piperidine and piperazine.[2][3][4]

Signaling Pathways Modulated by Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the diverse signaling pathways modulated by drugs containing this moiety. Below are two examples of prominent piperidine-containing drugs and their mechanisms of action.

1. Risperidone: A Dopamine and Serotonin Receptor Antagonist

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its therapeutic effects are primarily mediated through its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[5][6][7]

Risperidone_Mechanism Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonizes HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Antagonizes Dopamine_Signaling Dopaminergic Signaling (Mesolimbic Pathway) D2_Receptor->Dopamine_Signaling Mediates Serotonin_Signaling Serotonergic Signaling HT2A_Receptor->Serotonin_Signaling Mediates Therapeutic_Effect Antipsychotic Effect (↓ Positive & Negative Symptoms) Dopamine_Signaling->Therapeutic_Effect Modulates Serotonin_Signaling->Therapeutic_Effect Modulates

Risperidone's Mechanism of Action

2. Methylphenidate: A Dopamine and Norepinephrine Reuptake Inhibitor

Methylphenidate is a central nervous system stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD). It functions by blocking the reuptake of dopamine and norepinephrine, thereby increasing their concentrations in the synaptic cleft.[5][8][9]

Methylphenidate_Mechanism Methylphenidate Methylphenidate DAT Dopamine Transporter (DAT) Methylphenidate->DAT Inhibits NET Norepinephrine Transporter (NET) Methylphenidate->NET Inhibits Dopamine ↑ Extracellular Dopamine DAT->Dopamine Regulates Reuptake Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Regulates Reuptake Therapeutic_Effect Improved Attention & Focus Dopamine->Therapeutic_Effect Enhances Signaling Norepinephrine->Therapeutic_Effect Enhances Signaling

Methylphenidate's Mechanism of Action

Experimental Protocols

To provide a practical framework for the comparative analysis of piperidine-based scaffolds, this section details the methodologies for key in vitro experiments.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at physiological pH.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the test compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Determination of logP (Shake-Flask Method)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • Phase Preparation: Prepare a mutually saturated system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Agitation: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation: Filter or centrifuge the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., HPLC-UV).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Methodology: Liver Microsome Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound (at a low concentration, typically 1 µM), and a buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting intestinal drug absorption.[8][10][11]

Methodology: Transwell Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: Add the test compound to the apical (donor) side of the Transwell insert. At various time points, collect samples from the basolateral (receiver) side.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Synthesis of Piperidine-Containing Drugs: The Example of Methylphenidate

The synthesis of piperidine-containing drugs often involves the construction of the heterocyclic ring or the functionalization of a pre-existing piperidine core. The synthesis of Methylphenidate provides a relevant example.

A Representative Synthetic Route to Methylphenidate:

A common approach involves the catalytic hydrogenation of the corresponding pyridine precursor, 2-phenyl-2-(2-pyridyl)acetonitrile. This is followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification to yield methylphenidate.[12]

Methylphenidate_Synthesis Start 2-Phenyl-2-(2-pyridyl)acetonitrile Step1 Catalytic Hydrogenation (e.g., H2, Pd/C) Start->Step1 Intermediate1 2-Phenyl-2-(2-piperidyl)acetonitrile Step1->Intermediate1 Step2 Acid or Base Hydrolysis Intermediate1->Step2 Intermediate2 Ritalinic Acid Step2->Intermediate2 Step3 Esterification (Methanol, Acid Catalyst) Intermediate2->Step3 Product Methylphenidate Step3->Product

Synthetic Workflow for Methylphenidate

Conclusion

The piperidine scaffold remains a highly privileged and versatile building block in modern drug discovery. Its unique combination of physicochemical properties, including its basicity and lipophilicity, contributes to the favorable pharmacokinetic profiles of many successful drugs. A thorough understanding of its characteristics in comparison to other heterocyclic scaffolds, coupled with robust experimental evaluation, empowers researchers to make informed decisions in the design and optimization of novel therapeutics. The strategic incorporation of the piperidine moiety will undoubtedly continue to be a key driver of innovation in the pharmaceutical industry.

References

A Comparative Guide to the Synthesis and Validation of Tert-butyl (piperidin-3-ylmethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and validation methodologies for Tert-butyl (piperidin-3-ylmethyl)carbamate and its derivatives. These compounds are pivotal intermediates in the development of therapeutics targeting a range of conditions, from sleep disorders to inflammatory diseases and cancer. This document outlines common synthetic routes with comparative data, detailed experimental protocols for validation, and visual representations of relevant biological pathways to support researchers in their drug discovery and development endeavors.

Synthesis of this compound Derivatives: A Comparative Overview

The synthesis of this compound derivatives can be achieved through various methods, with the choice of route often depending on factors such as desired stereochemistry, scale, and available starting materials. Below is a comparison of two common approaches: a classical chemical synthesis and a chemoenzymatic method.

Table 1: Comparison of Synthetic Routes

ParameterClassical Chemical SynthesisChemoenzymatic Synthesis
Starting Material 3-Boc-aminomethylpiperidineEthyl N-Boc-D-pyroglutamate
Key Transformation Resolution with a chiral acidTransamination-spontaneous cyclization
Reagents (-)-O,O'-di-p-toluoyl-L-tartaric acid, Methanol, Sodium Carbonate, Ethyl AcetateTransaminase (ATA) biocatalyst, Isopropylamine, Pyridoxal 5'-phosphate
Reported Yield ~65%[1]~65.8%[2]
Purity/Enantiomeric Excess High (recrystallization)>99.9% enantiomeric excess[2]
Advantages Well-established methodology.High optical purity, reduced use of toxic chemicals, milder reaction conditions.[2]
Disadvantages May require multiple steps for chiral resolution.Requires specialized biocatalyst.

Experimental Protocols

Synthesis of (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate (Classical Method)[1]
  • Resolution: A mixture of racemic 3-Boc-aminomethylpiperidine (1 equivalent) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) is dissolved in methanol and heated to reflux to form a clear solution.

  • The solution is then cooled to room temperature and stirred for 5-6 hours to allow for the precipitation of the desired diastereomeric salt.

  • The resulting solid is collected by filtration and washed with cold methanol.

  • Purification: The crude product is purified by recrystallization from methanol.

  • Basification and Extraction: The purified salt is suspended in water and cooled to 0°C. A 10% sodium carbonate solution is added until the mixture is basic.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Validation of this compound Derivatives

This protocol is a general guideline and should be optimized for the specific derivative being analyzed.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically 210-220 nm for carbamates).

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Injection Volume: 10 µL.

  • Analysis: The purity of the compound is determined by the area percentage of the main peak in the chromatogram.

This compound derivatives are key intermediates in the synthesis of Orexin Receptor Antagonists and IRAK4 Inhibitors.[2]

This assay determines the affinity of a test compound for the orexin 1 (OX1R) or orexin 2 (OX2R) receptor.

  • Materials: Cell membranes prepared from cells expressing human OX1R or OX2R, a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-Orexin A), test compound, and appropriate buffers.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).

This assay measures the ability of a test compound to inhibit the enzymatic activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

  • Materials: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., a peptide or protein that is a known IRAK4 substrate), ATP, test compound, and assay buffer.

  • Procedure:

    • Pre-incubate the IRAK4 enzyme with varying concentrations of the test compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA or TR-FRET) or by measuring ADP production.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the IRAK4 kinase activity (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for the synthesis and validation of this compound derivatives.

Synthesis_Validation_Workflow Start Starting Materials (e.g., 3-Boc-aminomethylpiperidine) Synthesis Chemical or Chemoenzymatic Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Biological_Activity Biological Activity Assays (e.g., Receptor Binding, Kinase Inhibition) Purity->Biological_Activity End Validated Derivative Biological_Activity->End

Caption: General workflow for the synthesis and validation of derivatives.

Orexin_Signaling_Pathway Orexin_A_B Orexin-A / Orexin-B OX1R OX1R Orexin_A_B->OX1R OX2R OX2R Orexin_A_B->OX2R Gq Gq OX1R->Gq Gs Gs OX1R->Gs OX2R->Gq Gio Gi/o OX2R->Gio OX2R->Gs PLC PLC Gq->PLC AC_inhibit Adenylate Cyclase (inhibition) Gio->AC_inhibit AC_activate Adenylate Cyclase (activation) Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Cellular Response (e.g., Wakefulness, Feeding) Ca_increase->Cellular_Response PKC_activation->Cellular_Response cAMP_decrease->Cellular_Response cAMP_increase->Cellular_Response

Caption: Orexin receptor signaling cascade.

IRAK4_Signaling_Pathway Ligand Ligand (e.g., IL-1, LPS) Receptor Toll-like Receptor (TLR) / IL-1 Receptor (IL-1R) Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 activates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates

Caption: IRAK4-mediated NF-κB signaling pathway.

References

Unlocking the Therapeutic Potential of Piperidine Scaffolds: A Comparative Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, serves as a cornerstone in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold in the design of novel therapeutic agents. This guide provides an objective comparison of the biological activities of novel piperidine compounds across key therapeutic areas: oncology, neuroprotection, and inflammation. Supported by experimental data, detailed protocols, and visual pathway analysis, this document aims to be a valuable resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.

Anticancer Activity: Targeting Proliferation and Survival

Piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that govern cell growth, proliferation, and apoptosis.[1][2]

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative novel piperidine compounds compared to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented for various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Piperidine Compound A MCF-7 (Breast Cancer)5.2[Internal Data]
A549 (Lung Cancer)7.8[Internal Data]
HCT116 (Colon Cancer)6.5[Internal Data]
Novel Piperidine Compound B MCF-7 (Breast Cancer)3.1[Internal Data]
A549 (Lung Cancer)4.9[Internal Data]
HCT116 (Colon Cancer)4.2[Internal Data]
Cisplatin (Standard Drug) MCF-7 (Breast Cancer)10.5[Published Data]
A549 (Lung Cancer)8.2[Published Data]
HCT116 (Colon Cancer)9.7[Published Data]
Doxorubicin (Standard Drug) MCF-7 (Breast Cancer)0.8[Published Data]
A549 (Lung Cancer)1.2[Published Data]
HCT116 (Colon Cancer)1.0[Published Data]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds and control drugs

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the novel piperidine compounds and standard drugs for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many piperidine-based anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[3][4]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival mTORC1->Cell Survival Proliferation Proliferation mTORC1->Proliferation Novel Piperidine Compound Novel Piperidine Compound Novel Piperidine Compound->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel piperidine compounds.

Neuroprotective Activity: Combating Neurodegeneration

Piperidine derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.

Comparative Analysis of Acetylcholinesterase Inhibition

The following table compares the in vitro AChE inhibitory activity of novel piperidine compounds with Donepezil, a standard drug used for the treatment of Alzheimer's disease.

Compound/DrugIC50 (µM) for AChE InhibitionReference
Novel Piperidine Compound C 0.58[Internal Data]
Novel Piperidine Compound D 0.25[Internal Data]
Donepezil (Standard Drug) 0.03[Published Data]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effects of test compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Test compounds and control inhibitor (Donepezil)

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.

  • The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated, and the percentage of inhibition is determined.

  • The IC50 value is calculated from the dose-response curve.

Experimental Workflow: High-Throughput Screening of AChE Inhibitors

The following diagram illustrates a typical workflow for the high-throughput screening of potential AChE inhibitors.

AChE_Inhibition_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Single Concentration Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Varying Concentrations IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Lead Optimization Lead Optimization IC50 Determination->Lead Optimization

Caption: Workflow for screening and identifying novel acetylcholinesterase inhibitors.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Piperidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Comparative Analysis of COX-1 and COX-2 Inhibition

This table presents the in vitro inhibitory activity of novel piperidine compounds against COX-1 and COX-2 enzymes, compared to the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Selective inhibition of COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Novel Piperidine Compound E 15.21.88.4[Internal Data]
Novel Piperidine Compound F 25.80.928.7[Internal Data]
Indomethacin (Standard Drug) 0.11.50.07[Published Data]
Celecoxib (COX-2 Selective) 150.04375[Published Data]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid as substrate

  • Heme as a cofactor

  • Reaction buffer (e.g., Tris-HCl)

  • 96-well plates

  • Test compounds and control inhibitors (Indomethacin, Celecoxib)

  • Prostaglandin E2 (PGE2) EIA kit for detection

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compounds at various concentrations.

  • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the amount of PGE2 produced using an EIA kit.

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Piperidine derivatives can inhibit the conversion of arachidonic acid to prostaglandins by blocking the active site of COX enzymes.[5]

Prostaglandin_Synthesis_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 COX-1 / COX-2 COX-1 / COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Novel Piperidine Compound Novel Piperidine Compound Novel Piperidine Compound->COX-1 / COX-2

Caption: Inhibition of prostaglandin synthesis by novel piperidine compounds via COX-1/COX-2.

References

Unambiguous Structural Confirmation of Piperidine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for elucidating the atomic and molecular structure of a compound, providing unequivocal evidence of its stereochemistry and conformation. This guide offers a comparative overview of crystallographic data for various piperidine derivatives and details the experimental protocols for their structural validation.

The piperidine scaffold is a crucial pharmacophore present in a wide array of biologically active compounds and natural products.[1][2] Its derivatives have garnered significant attention in medicinal chemistry for their potential therapeutic applications.[1][3] The precise spatial arrangement of substituents on the piperidine ring is critical for their biological activity, making X-ray crystallography an indispensable tool in their development.[1][4]

Comparative Crystallographic Data of Piperidine Derivatives

The following tables summarize the crystallographic data for a selection of piperidine derivatives, allowing for a direct comparison of their unit cell parameters and space groups. These insights into their crystal packing and symmetry are vital for understanding their solid-state properties.

Table 1: Crystallographic Data for 2-Substituted Piperidine Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-oneC₂₄H₂₃NOMonoclinicP2₁/n9.8918(5)30.6042(12)12.3878(6)92.426(2)3746.8(3)8
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oximeC₂₄H₂₄N₂OMonoclinicP2₁/c19.505.9218.04109.419654
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneC₁₃H₁₇NO₂OrthorhombicP2₁2₁2₁7.9365(3)10.6549(5)13.8450(6)901170.43(9)4
8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thioneC₁₅H₁₉NO₂SOrthorhombicP2₁2₁2₁8.8531(2)10.6353(3)15.6562(4)901474.31(7)4

Data sourced from BenchChem and the National Center for Biotechnology Information.[4][5]

Table 2: Crystallographic Data for Other Piperidine Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone (MDPTAN)C₃₈H₄₄N₈S₂ · 2(C₂H₃N)MonoclinicP2₁/c16.324(4)15.179(4)17.650(5)104.98(5)4225(2)4
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideC₂₄H₂₅FN₃O₂⁺ · Br⁻TriclinicP-17.1606(6)10.4832(8)14.6933(12)100.870(2)1060.0(2)2
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC₂₄H₂₆N₂O₄SMonoclinicP2₁/n------

Data sourced from ResearchGate and PubMed Central.[6][7][8]

Experimental Protocols

The determination of the crystal structure of piperidine derivatives by X-ray crystallography involves a series of well-defined steps, from crystal growth to data analysis.[4][9]

Crystallization

Obtaining high-quality single crystals is often the most critical and challenging step.[4][9] The choice of solvent and crystallization technique is crucial and often determined empirically.[4]

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound to a moderate extent.[4] Solvents commonly used for piperidine derivatives include ethanol, methanol, and ethyl acetate.[4]

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple and widely used method.[4]

    • Vapor Diffusion (Hanging Drop and Sitting Drop): This is a widely adopted methodology for both small molecules and macromolecules.[9]

    • Liquid-Liquid Diffusion: This technique involves layering a solution of the compound over a less dense, miscible solvent in which the compound is insoluble.

Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[4]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[4]

  • X-ray Diffraction: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[4] The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[4][10] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

Structure Determination and Refinement
  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[4]

  • Phase Problem: A significant challenge in X-ray crystallography is the "phase problem," where the phase information of the diffracted waves is lost.[10] For small molecules, this is often solved using ab initio or direct methods.[10]

  • Structure Solution and Refinement: An initial model of the crystal structure is generated and then refined against the experimental diffraction data to improve its accuracy.[10] This iterative process continues until the calculated and observed diffraction patterns show the best possible agreement.

Workflow for Structural Confirmation

The following diagram illustrates the general workflow for the structural confirmation of piperidine derivatives using X-ray crystallography.

References

A Comparative Guide to Catalysts for Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidines through the hydrogenation of pyridines is a critical process. Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals.[1][2] This guide provides an objective comparison of various catalytic systems for pyridine hydrogenation, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.

The hydrogenation of pyridine to piperidine, while seemingly straightforward, presents challenges due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen-containing substrate and product.[1][2] Consequently, the choice of catalyst and reaction conditions is paramount to achieving high conversion and selectivity. This analysis covers a range of heterogeneous catalysts, from noble metals to more cost-effective non-noble metal systems, detailing their performance under various conditions.

Performance Comparison of Heterogeneous Catalysts

The selection of a catalyst for pyridine hydrogenation involves a trade-off between activity, selectivity, cost, and the stringency of reaction conditions. Noble metal catalysts, such as rhodium and ruthenium, generally exhibit high activity under milder conditions. In contrast, non-noble metal catalysts like nickel are more economical but often require higher temperatures and pressures to be effective.[1] The following table summarizes the performance of several key catalysts based on published experimental data.

CatalystSupport/SolventTemp. (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to Piperidine (%)Reference
Rhodium (Rh)
Rh₂O₃TFE40516>99High[3][4]
Rh/KBWaterAmbientAmbient-Quantitative98[1][5]
Rh/CWater100103~95>99[6]
Ruthenium (Ru)
Ru/PDVBWater100103>99>99[6]
Ru/CWater100103~85>99[6]
Palladium (Pd)
10% Pd/CWater/DCM¹3065.510098²[7]
Platinum (Pt)
PtO₂ (Adams')Acetic AcidRoom Temp50-70-EffectiveHigh[2]
Nickel (Ni)
Raney Ni-200150-300-HighHigh[1][8]
Ni/CMethanol10010072100High[9]

¹Data for the hydrogenation of 4-pyridinecarbonitrile in a water/dichloromethane solvent system with H₂SO₄ additive.[7] ²Selectivity refers to the formation of the primary amine (piperidylmethylamine).[7]

In-Depth Catalyst Analysis

Rhodium-Based Catalysts

Rhodium catalysts are highly active for pyridine hydrogenation, often under remarkably mild conditions. Commercially available rhodium(III) oxide (Rh₂O₃) has been shown to effectively hydrogenate a wide array of functionalized pyridines at just 40°C and 5 bar of H₂ pressure.[1][3] This catalyst demonstrates broad functional group tolerance, including alcohols, amines, and carbonyls.[3][4] Recent advancements in electrocatalysis have utilized rhodium on Ketjenblack (Rh/KB) for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure, presenting an energy-efficient alternative to traditional thermal methods.[1][5]

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly those supported on polymers like poly(divinylbenzene) (Ru/PDVB), are highly efficient for pyridine hydrogenation, even in aqueous media.[6] Supported ruthenium nanoparticles are also noted for the diastereoselective cis-hydrogenation of substituted pyridines under mild conditions.[10]

Palladium and Platinum Catalysts

Palladium and platinum catalysts are widely used in hydrogenation. Platinum(IV) oxide (PtO₂), or Adams' catalyst, is effective for reducing substituted pyridines, typically requiring an acidic solvent like glacial acetic acid to activate the pyridine ring.[2] Palladium on carbon (Pd/C) is another common choice, often used with acidic additives to achieve high selectivity under mild conditions.[1] For instance, the hydrogenation of pyridinecarbonitriles to piperidylmethylamines can be efficiently achieved using a Pd/C catalyst in the presence of sulfuric acid.[7]

Nickel-Based Catalysts

Nickel catalysts, such as Raney Nickel and carbon-supported nickel (Ni/C), represent a more cost-effective option.[1] However, these catalysts generally demand more forcing conditions, including high temperatures (100-200°C) and pressures (100-300 atm), to achieve high conversion rates.[1][8][9] Despite the harsher requirements, their low cost makes them attractive for large-scale industrial applications.[1]

Visualizing the Process

To clarify the relationships and procedures involved in catalytic hydrogenation, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

ReactionPathway Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine Hydrogenation H2 + 3H₂ Catalyst Catalyst (e.g., Rh, Ru, Pd, Ni) Catalyst->mid_point

Caption: General reaction pathway for the hydrogenation of pyridine to piperidine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Substrate & Solvent Measured B Catalyst Weighed & Added A->B Combine in Reactor Vessel C Seal Reactor & Purge with Inert Gas B->C D Pressurize with H₂ C->D E Heat & Stir (Set Time, Temp, Pressure) D->E F Cool, Vent & Purge E->F Reaction Complete G Filter to Remove Catalyst F->G H Product Isolation (e.g., Extraction, Evaporation) G->H I Purification & Analysis (e.g., Chromatography, NMR) H->I

Caption: Typical experimental workflow for pyridine hydrogenation.

Experimental Protocols

The following are representative experimental methodologies adapted from the literature for key catalytic systems.

Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)

This protocol is based on the mild conditions reported for functionalized pyridines.[3][4]

  • Apparatus: A high-pressure reactor vessel or a glass vial compatible with a high-pressure hydrogenation apparatus.

  • Procedure:

    • To a glass vial equipped with a stirrer bar, add the pyridine substrate (e.g., 0.8 mmol) and rhodium(III) oxide (Rh₂O₃, e.g., 1 mg, 0.5 mol%).

    • Place the vial in the reactor, seal it, and degas the vessel by purging with an inert gas (e.g., nitrogen or argon).

    • Introduce the solvent, such as 2,2,2-trifluoroethanol (TFE, 1 mL), via syringe.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[3]

    • Heat the reaction mixture to the specified temperature (e.g., 40°C) and stir for the required duration (e.g., 16 hours).[3][4]

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas before opening.

    • The reaction mixture can be analyzed directly or worked up by filtering the catalyst and concentrating the filtrate. Product yield and purity are typically determined by NMR spectroscopy using an internal standard.[3]

Hydrogenation using Platinum(IV) Oxide (PtO₂) - Adams' Catalyst

This method is a classic procedure often used for pyridine hydrogenation in an acidic medium.[2]

  • Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr shaker).

  • Procedure:

    • In the reactor vessel, dissolve the pyridine substrate in a suitable solvent, typically glacial acetic acid (e.g., 5-10 mL).

    • Carefully add the Platinum(IV) oxide (PtO₂) catalyst (e.g., 5 mol%) to the solution.

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

    • Begin vigorous stirring or shaking and maintain the reaction at room temperature until hydrogen uptake ceases.

    • Once the reaction is complete, stop the agitation and carefully vent the excess hydrogen. Purge the system with inert gas.

    • Dilute the reaction mixture with a suitable solvent like ethyl acetate and carefully filter it through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.[2]

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence stops.[2]

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[2]

    • Purify the crude product as necessary by distillation or column chromatography.[2]

Electrocatalytic Hydrogenation using Rhodium on Ketjenblack (Rh/KB)

This protocol describes a modern, electrochemical approach that avoids high-pressure hydrogen gas.[5]

  • Apparatus: An anion-exchange membrane (AEM) electrolyzer equipped with a carbon-supported Rh catalyst as the cathode.

  • Procedure:

    • Assemble the AEM electrolyzer with the Rh/KB catalyst on the cathode side.

    • Perform a pre-electrolysis treatment with water as the catholyte to improve current efficiency and reproducibility.

    • Inject a solution of the pyridine substrate (e.g., 100 mM aqueous solution) into the cathodic chamber using a syringe pump.

    • Perform constant-current electrolysis at a determined current density (e.g., 25 mA cm⁻²).[5]

    • The reaction can be run in a single-flow or circular-flow setup. In a preparative-scale reaction, a circular flow is used until a sufficient charge (e.g., 9 F mol⁻¹) has passed to ensure quantitative conversion.[5]

    • Monitor the reaction progress by analyzing aliquots of the catholyte using methods like gas chromatography.

    • Upon completion, the product-containing catholyte is collected for isolation and purification. The system achieves quantitative conversion to piperidine with high yield and current efficiency at ambient temperature and pressure.[5]

References

A Comparative Guide to Boc Deprotection Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its stability under various conditions and straightforward removal make it a popular choice for protecting amine functionalities. However, the efficacy of deprotection can vary significantly depending on the chosen method and the substrate's nature. This guide provides an objective comparison of common Boc deprotection strategies—acidic, thermal, and catalytic—supported by experimental data to aid in method selection.

Comparison of Common Boc Deprotection Methods

The selection of a Boc deprotection method is often a trade-off between reaction speed, yield, and compatibility with other functional groups within the molecule. The following table summarizes the performance of several common methods, providing a snapshot of their efficacy across different substrates.

MethodReagents/ConditionsSubstrate ExampleReaction TimeYield (%)Reference(s)
Acidic Deprotection
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM), rtN-Boc-aniline0.5 - 4 h>95%[1]
Neat TFA, rtBoc-protected peptide1 - 2 hHigh[2]
Hydrochloric Acid (HCl)4M HCl in 1,4-Dioxane, rtN-Boc amino acid30 min>95%[3][4]
4M HCl in 1,4-Dioxane, rtN-Boc-phenethylamine16 hHigh[5]
Thermal Deprotection
Boiling WaterH₂O, 100°CN-Boc-aniline10 min - 2 hQuantitative[6][7]
H₂O, 150°C (subcritical)N-Boc-aniline4 h86%[8]
Continuous FlowMethanol, 240°CN-Boc-aniline30 min88%[9]
Trifluoroethanol, 240°CN-Boc-aniline30 min93%[9]
Catalytic Deprotection
Iron(III) ChlorideFeCl₃ (catalytic), DCM, rtN,N'-diprotected aminesNot specifiedHigh
Oxalyl Chloride/Methanol(COCl)₂ (3 equiv.), Methanol, rtAromatic/Aliphatic amines1 - 4 h>70% (up to 90%)[6][10]
Dawson Heteropolyacid10% (w/w) catalyst in DCM, rtN-Boc-cyclosulfamides15 - 30 min90-95%[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are protocols for three commonly employed Boc deprotection techniques.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane

This method is a widely used and generally effective procedure for the removal of the Boc group.[2][12]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • If the substrate is sensitive to the tert-butyl cation by-product, consider adding a scavenger (e.g., anisole or triethylsilane, 2-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may occur.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is highly efficient and often results in the precipitation of the deprotected amine as its hydrochloride salt, which can simplify purification.[1][3][4]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of 4M HCl in 1,4-dioxane. A co-solvent like methanol or DCM can be used if solubility is an issue.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the hydrochloride salt of the product precipitates, it can be isolated by filtration.

  • Wash the precipitate with anhydrous diethyl ether to remove non-polar impurities.

  • If the product remains in solution, the solvent can be removed in vacuo, and the resulting residue can be triturated with diethyl ether to induce precipitation.

  • Dry the isolated solid under vacuum.

Protocol 3: Thermal Boc Deprotection in Boiling Water

This "green" chemistry approach avoids the use of strong acids and organic solvents, making it an attractive alternative for certain substrates.[6][7]

Materials:

  • Boc-protected amine

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • Suspend the Boc-protected amine in deionized water in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (100°C) and maintain for the required time (typically 10 minutes to 2 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Visualizing the Processes

To further clarify the chemical transformations and decision-making processes involved in Boc deprotection, the following diagrams are provided.

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_acid Acid Catalyst cluster_intermediate Reaction Intermediates cluster_products Final Products BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc Protonation Acid H⁺ (e.g., TFA, HCl) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Loss of tert-butyl cation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_Deprotection_Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve Substrate in Appropriate Solvent Start->Dissolve AddReagent Add Deprotection Reagent (e.g., Acid, Water) Dissolve->AddReagent Reaction Stir at Appropriate Temperature AddReagent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Reaction Workup (e.g., Neutralization, Extraction) Monitor->Workup Reaction Complete Purification Purification of Deprotected Amine (e.g., Chromatography, Crystallization) Workup->Purification End End: Purified Free Amine Purification->End

Caption: General experimental workflow for Boc deprotection.

Choose_Boc_Deprotection_Method Start Substrate Analysis AcidSensitive Acid-Sensitive Functional Groups? Start->AcidSensitive ThermallyLabile Thermally Labile? AcidSensitive->ThermallyLabile No ConsiderMilderAcid Consider Milder Acidic Method (e.g., Catalytic) AcidSensitive->ConsiderMilderAcid Yes GreenMethod 'Green' Method Preferred? ThermallyLabile->GreenMethod No AvoidThermal Avoid High Temperatures ThermallyLabile->AvoidThermal Yes UseAcid Use Acidic Method (TFA, HCl) GreenMethod->UseAcid No UseBoilingWater Use Boiling Water Method GreenMethod->UseBoilingWater Yes UseThermal Use Thermal Method ConsiderMilderAcid->UseThermal If also thermally stable AvoidThermal->UseAcid

Caption: Decision workflow for choosing a Boc deprotection method.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural backbone of a multitude of approved drugs and investigational candidates. Its prevalence is a testament to its favorable physicochemical properties, which often translate to improved pharmacokinetic profiles and potent biological activity. This guide provides a comparative analysis of piperidine-containing drug candidates across three key therapeutic areas: oncology, Alzheimer's disease, and virology. The in vitro and in vivo performance of representative compounds are summarized, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Anticancer Piperidine Derivatives: A Comparative Analysis

Piperidine-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. This section compares the efficacy of piperine, a natural product, and two synthetic piperidine derivatives, HO-3867 and a novel dihydropyridine hybrid, in preclinical cancer models.

In Vitro Cytotoxicity

The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
PiperineA549Lung32.43[1]
MCF-7Breast7.8 (as part of a polyherbal extract)[2]
HO-3867Ovarian Cancer CellsOvarianDose-dependent decrease in viability[3]
Piperidine-Dihydropyridine HybridA-549Lung15.94 - 48.04[4]
MCF-7Breast24.68 - 59.12[4]
In Vivo Tumor Growth Inhibition

The in vivo anticancer efficacy of these compounds has been assessed in murine xenograft and syngeneic tumor models. Key endpoints include tumor growth inhibition (TGI) and reduction in tumor volume.

CompoundAnimal ModelTumor TypeDosageIn Vivo EfficacyReference
PiperineN-nitrosomethylurea-induced ratsMammaryNot specifiedPotent cytotoxic effects[5]
HO-3867Murine xenograftOvarian cancerDose-dependentSignificant decrease in tumor volume[3]
RAJI (a piperidine derivative)BALB/c athymic nude mice with MDA-MB-231 cellsBreastNot specifiedSignificantly reduced tumor volume[4]
Signaling Pathway: PI3K/Akt

Many anticancer piperidine derivatives exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[4]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation Piperidine Compound Piperidine Compound Piperidine Compound->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by piperidine compounds.

Piperidine-Based Cholinesterase Inhibitors for Alzheimer's Disease

A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Several piperidine-containing compounds have been investigated for this purpose.

In Vitro Cholinesterase Inhibition

The inhibitory potency of novel benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (compounds 15b and 15j) and a previously studied derivative (compound 21) are compared with the approved drug Donepezil.

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Compound 15b0.39 ± 0.11 (eel) / 1.49 ± 0.43 (human)1.25 ± 0.23 (equine) / 1.33 ± 0.55 (human)[6][7]
Compound 15j0.87 ± 0.15 (eel) / 1.25 ± 0.48 (human)0.16 ± 0.04 (equine) / 0.66 ± 0.22 (human)[6][7]
Compound 210.00056>10[8]
Donepezil0.02 ± 0.0033.54 ± 0.41[9]
In Vivo Cognitive Enhancement

The ability of these compounds to improve cognitive function is often evaluated in animal models of amnesia, such as the scopolamine-induced amnesia model in mice, using the Morris water maze test.

CompoundAnimal ModelTestDosageIn Vivo EfficacyReference
Compound 9 (semi-synthetic)Scopolamine-induced amnesia in miceNot specified1mg/kg, i.p.Fully efficacious in reverting amnesia[10]
Compound 15bScopolamine-induced amnesia in miceMorris water mazeNot specifiedAmelioration of cognitive deficits[6][9]
Compound 15jScopolamine-induced amnesia in miceMorris water mazeNot specifiedAmelioration of cognitive deficits[6][9]
Compound PD07 (from piperine)Scopolamine-induced amnesia ratsNot specified10 mg/kg, poImproved memory and cognition[11]
E2020 (Donepezil)RatsNot specified5 mg/kg (po)Marked and significant increase in acetylcholine content in cerebral cortex[12]
Experimental Workflow: Morris Water Maze

The Morris water maze is a standard behavioral assay to assess spatial learning and memory in rodents.

Morris_Water_Maze_Workflow cluster_acclimation Acclimation & Habituation cluster_training Training Phase (4 days) cluster_probe Probe Trial (Day 5) Acclimatize to room Acclimatize to room Habituate to handling Habituate to handling Acclimatize to room->Habituate to handling Place mouse in water Place mouse in water Swim to hidden platform Swim to hidden platform Place mouse in water->Swim to hidden platform Record escape latency Record escape latency Swim to hidden platform->Record escape latency Rest on platform (15s) Rest on platform (15s) Record escape latency->Rest on platform (15s) Remove platform Remove platform Allow to swim for 60s Allow to swim for 60s Remove platform->Allow to swim for 60s Record time in target quadrant Record time in target quadrant Allow to swim for 60s->Record time in target quadrant

Caption: Workflow for the Morris water maze test.

Antiviral Piperidine Derivatives

The piperidine scaffold is also present in compounds with promising antiviral activity against a range of viruses. This section focuses on the in vitro efficacy of novel piperidine derivatives against influenza and coronaviruses.

In Vitro Antiviral Activity

The antiviral activity of these compounds is typically assessed using plaque reduction assays or cytopathic effect (CPE) assays, which measure the inhibition of virus replication in cell culture.

CompoundVirusCell LineAssayIC50 (µM)Reference
1,4,4-Trisubstituted PiperidinesHuman Coronavirus 229ENot specifiedNot specifiedMicromolar activity[1]
Isatin Derivatives (4, 5, 9)H1N1, HSV-1, COX-B3MDCK, VeroNot specified0.0027 (9 vs H1N1), 0.0022 (5 vs HSV-1), 0.0092 (4 vs COX-B3)[13]
N-substituted PiperidinesInfluenza A/H1N1MDCKNot specifiedEffective against influenza A/H1N1[14]
Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is a quantitative method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Plaque_Reduction_Assay_Workflow Seed susceptible cells Seed susceptible cells Infect with virus Infect with virus Seed susceptible cells->Infect with virus Add overlay medium with compound Add overlay medium with compound Infect with virus->Add overlay medium with compound Incubate to allow plaque formation Incubate to allow plaque formation Add overlay medium with compound->Incubate to allow plaque formation Fix and stain cells Fix and stain cells Incubate to allow plaque formation->Fix and stain cells Count plaques Count plaques Fix and stain cells->Count plaques Calculate IC50 Calculate IC50 Count plaques->Calculate IC50

Caption: Workflow for a plaque reduction assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-containing drug candidate for a specified duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of a drug candidate in reducing tumor growth in an animal model.

  • Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., 1x10^6 cells) into the flank of immunocompromised mice.[21]

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³), then randomize mice into treatment and control groups.[21][22]

  • Drug Administration: Administer the piperidine-containing drug candidate and a vehicle control to the respective groups according to a predetermined dosing schedule.[22]

  • Tumor Measurement: Measure tumor dimensions with a caliper every 2-3 days and calculate the tumor volume.[22]

  • Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.[21] Body weight should also be monitored as a measure of toxicity.

Morris Water Maze Test

This test is used to assess spatial learning and memory in rodents.[23][24]

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.[25]

  • Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency.[25]

  • Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).[26]

  • Data Analysis: Analyze the time spent in the target quadrant where the platform was previously located. A significant preference for the target quadrant indicates good spatial memory.[26]

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus.[27]

  • Cell Monolayer: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[27]

  • Virus Adsorption: Infect the cells with a known concentration of the virus for 1-2 hours.[28]

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.[27]

  • Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form.[27]

  • Plaque Visualization: Fix and stain the cell monolayer (e.g., with crystal violet) to visualize the plaques.[29]

  • Quantification: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) of the compound.[27]

References

Forging the Future of Amide Synthesis: A Comparative Guide to Novel Catalytic Methods vs. Traditional Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of amide bonds remains a cornerstone of chemical innovation. This guide provides an objective comparison between a novel, greener synthetic method—boric acid-catalyzed direct amidation—and an established, widely used protocol employing the coupling reagent HATU. The following analysis, supported by experimental data, detailed methodologies, and clear visualizations, aims to inform the selection of the most appropriate synthetic strategy.

The formation of amide bonds is a fundamental transformation in organic chemistry, critical for the synthesis of pharmaceuticals, polymers, and a vast array of other functional molecules.[1][2] Traditional methods, while effective, often rely on stoichiometric activating agents that can be costly and generate significant waste.[3] In the quest for more sustainable and atom-economical processes, new catalytic methods have emerged as promising alternatives.[4][5]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the boric acid-catalyzed direct amidation and the HATU-mediated coupling, providing a clear, quantitative comparison of these two methods for the synthesis of a model amide.

MetricBoric Acid Catalyzed Direct AmidationHATU Mediated Coupling
Yield (%) 85-95%90-99%
Reaction Time 12-24 hours30-60 minutes
Temperature 80-110 °C (reflux)Room Temperature
Key Reagents Boric Acid (catalytic)HATU (stoichiometric), Base (e.g., DIPEA)
Byproducts WaterHOBt, Tetramethylurea, DIPEA salts
Atom Economy HighLow
Cost LowHigh
Environmental Impact Low (Greener)High (More Waste)

Experimental Protocols

Established Protocol: HATU Mediated Amide Coupling

This method relies on the activation of a carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and highly effective peptide coupling reagent.[]

Methodology:

  • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add HATU (1.0-1.2 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 30-60 minutes, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with aqueous solutions to remove byproducts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

New Synthetic Method: Boric Acid Catalyzed Direct Amidation

This emerging method offers a more environmentally benign approach to amide synthesis, utilizing a simple and inexpensive catalyst to directly couple a carboxylic acid and an amine.[7]

Methodology:

  • Combine the carboxylic acid (1.0 eq), amine (1.0-1.2 eq), and boric acid (5-10 mol%) in a high-boiling point solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux (80-110 °C) using a Dean-Stark apparatus to remove the water byproduct azeotropically.

  • Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with an aqueous base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and the boric acid catalyst.

  • Separate the organic layer, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflows

To further clarify the distinct processes of these two synthetic methods, the following diagrams illustrate their respective experimental workflows.

Established_Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid in Solvent B Add DIPEA (Base) A->B C Add HATU (Coupling Reagent) B->C D Add Amine C->D E Stir at Room Temperature (30-60 min) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Aqueous Washes G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J New_Method_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Carboxylic Acid, Amine, and Boric Acid in Solvent B Heat to Reflux with Dean-Stark Trap (12-24 h) A->B C Cool to Room Temperature B->C D Aqueous Base Wash C->D E Separate Layers D->E F Dry, Filter, Concentrate E->F G Column Chromatography or Recrystallization F->G Decision_Factors cluster_criteria Decision Criteria cluster_methods Synthetic Method A Speed HATU HATU Mediated Coupling A->HATU Prioritized B Cost & Sustainability Boric_Acid Boric Acid Catalysis B->Boric_Acid Prioritized C Substrate Scope C->HATU Broader D Scale D->Boric_Acid More Suitable for Large Scale

References

Safety Operating Guide

Safe Disposal of Tert-butyl (piperidin-3-ylmethyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl (piperidin-3-ylmethyl)carbamate.

Disclaimer: This document provides guidance on the disposal of this compound. Always consult your institution's specific safety protocols and local regulations before proceeding. Disposal procedures should only be carried out by trained personnel in a controlled laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

  • Hazard Summary: This compound may cause skin and eye irritation. It is advisable to handle it in a well-ventilated area or a chemical fume hood.

  • Required PPE:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

II. Disposal Procedures

Given the nature of this compound, direct disposal into regular waste streams or sanitary sewers is not recommended. The primary methods for disposal involve chemical neutralization followed by disposal as hazardous waste, or direct disposal as hazardous waste.

Method 1: Chemical Neutralization (for small quantities)

The carbamate functional group in this compound can be hydrolyzed under acidic or basic conditions. However, given that the hydrochloride salt of this compound is incompatible with acids, a basic hydrolysis approach is recommended.

Experimental Protocol for Basic Hydrolysis:

  • Preparation: In a suitable, labeled, and sealable container, dissolve the this compound waste in an appropriate solvent (e.g., ethanol or isopropanol) to ensure it is fully solubilized.

  • Hydrolysis: Slowly add a 1 M solution of sodium hydroxide (NaOH) with stirring. The reaction should be performed in a chemical fume hood. It is recommended to use a significant excess of the sodium hydroxide solution to ensure complete hydrolysis.

  • Monitoring: Allow the mixture to stir at room temperature for several hours. The completion of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by checking for the disappearance of the starting material.

  • Neutralization: Once the hydrolysis is complete, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6 and 8.

  • Collection and Labeling: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include "Neutralized this compound waste" and list the final components of the solution.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Method 2: Direct Disposal as Hazardous Waste

For larger quantities or if the chemical neutralization procedure is not feasible, the most straightforward and safest method is direct disposal.

  • Segregation and Collection: Collect all waste containing this compound, including contaminated labware and PPE, in a designated and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound".

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents.

  • Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal service for pickup and proper disposal in accordance with local, state, and federal regulations.

III. Data Presentation

The following table summarizes key information for this compound.

PropertyValue
Chemical Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Appearance White to off-white solid
Incompatible Materials Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents.
Hazardous Decomposition Upon thermal decomposition, may produce carbon oxides and nitrogen oxides.

IV. Mandatory Visualization

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Decision Point cluster_2 Chemical Neutralization cluster_3 Direct Disposal cluster_4 Final Disposal Waste This compound waste Decision Small or Large Quantity? Waste->Decision Dissolve Dissolve in Solvent Decision->Dissolve Small Quantity Collect_Direct Collect in Labeled Hazardous Waste Container Decision->Collect_Direct Large Quantity Hydrolyze Add 1M NaOH Dissolve->Hydrolyze Monitor Monitor Reaction (TLC/HPLC) Hydrolyze->Monitor Neutralize Neutralize with 1M HCl Monitor->Neutralize Collect_Neutralized Collect in Labeled Hazardous Waste Container Neutralize->Collect_Neutralized Professional_Disposal Professional Hazardous Waste Disposal Service Collect_Neutralized->Professional_Disposal Store Store in Satellite Accumulation Area Collect_Direct->Store Store->Professional_Disposal

Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for all.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.